N-(3-Acetylphenyl)-N-methylacetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)10-5-4-6-11(7-10)12(3)9(2)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTSEBPNAOFITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457217 | |
| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325715-13-7 | |
| Record name | N-(3-ACETYLPHENYL)-N-METHYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-(3-acetylphenyl)-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(3-Acetylphenyl)-N-methylacetamide
This guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and mechanistic considerations for the preparation of N-(3-Acetylphenyl)-N-methylacetamide, a valuable intermediate in pharmaceutical and materials science research.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to ensure reproducible and efficient synthesis.
Introduction and Strategic Overview
This compound is a disubstituted aromatic compound featuring both an acetyl and an N-methylacetamido group. Its synthesis is of interest due to the presence of multiple functional groups that can be further elaborated, making it a key building block in the development of more complex molecules.[1] The most logical and convergent synthetic strategy commences with the commercially available 3-aminoacetophenone. Two primary synthetic routes from this starting material are considered and detailed herein:
-
Route A: N-acetylation of 3-aminoacetophenone to yield the intermediate N-(3-acetylphenyl)acetamide, followed by N-methylation.
-
Route B: N-methylation of 3-aminoacetophenone to form N-methyl-3-aminoacetophenone, followed by N-acetylation.
Route A is often preferred in practice. The initial acetylation step can deactivate the aromatic ring towards certain side reactions and protects the primary amine. The subsequent methylation of the resulting secondary amide, while sometimes challenging, can be achieved under specific basic conditions. This guide will focus on providing a detailed protocol for Route A, as it is well-supported by analogous procedures found in the literature.
Visualizing the Primary Synthetic Pathway
The following diagram illustrates the preferred synthetic route (Route A) from 3-aminoacetophenone to the target molecule, this compound.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of the Intermediate - N-(3-Acetylphenyl)acetamide
The initial step involves the N-acetylation of 3-aminoacetophenone. This reaction is a classic nucleophilic acyl substitution where the amino group of 3-aminoacetophenone attacks the carbonyl carbon of an acetylating agent. Acetic anhydride is a common and effective reagent for this transformation, often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct.
Mechanistic Insight: N-Acetylation
The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group and subsequent deprotonation to yield the stable amide product.
Caption: Simplified mechanism of N-acetylation of an aromatic amine.
Detailed Experimental Protocol: N-Acetylation of 3-Aminoacetophenone
This protocol is adapted from standard procedures for the acetylation of aromatic amines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Aminoacetophenone | 135.16 | 10.0 g | 1.0 |
| Pyridine | 79.10 | 50 mL | - |
| Acetic Anhydride | 102.09 | 7.5 mL | 1.1 |
| Deionized Water | 18.02 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3-aminoacetophenone in 50 mL of pyridine.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 7.5 mL of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
To remove residual pyridine, wash the crude product with 1 M hydrochloric acid, followed by water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure N-(3-acetylphenyl)acetamide as a solid.
-
Dry the purified product in a vacuum oven.
Expected Yield: 85-95%
Characterization of N-(3-acetylphenyl)acetamide:
-
Appearance: Off-white to light brown solid.
-
1H NMR (CDCl3, 400 MHz): δ (ppm) ~7.9 (s, 1H, Ar-H), ~7.7 (d, 1H, Ar-H), ~7.6 (br s, 1H, NH), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 2.5 (s, 3H, COCH3), 2.2 (s, 3H, NHCOCH3).
-
IR (KBr, cm-1): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
Part 2: Synthesis of this compound
The second step is the N-methylation of the secondary amide, N-(3-acetylphenyl)acetamide. This reaction typically requires a strong base to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with a methylating agent. This protocol is adapted from a similar procedure for the N-ethylation of N-(3-acetylphenyl)acetamide.[2]
Mechanistic Insight: N-Methylation of an Amide
The mechanism proceeds via an SN2 pathway. A strong base, such as potassium hydroxide, deprotonates the amide nitrogen to form an amidate anion. This potent nucleophile then attacks the methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group to form the N-methylated product.
Caption: Simplified mechanism of N-methylation of an amide.
Detailed Experimental Protocol: N-Methylation of N-(3-acetylphenyl)acetamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| N-(3-acetylphenyl)acetamide | 177.19 | 5.0 g | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 1.7 g | 1.1 |
| Methyl Iodide (CH3I) | 141.94 | 2.1 mL | 1.2 |
| Acetone | 58.08 | 50 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend 5.0 g of N-(3-acetylphenyl)acetamide in 50 mL of acetone.
-
Add 1.7 g of powdered potassium hydroxide to the suspension and stir at room temperature for 30 minutes.
-
Slowly add 2.1 mL of methyl iodide to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.
Expected Yield: 60-75%
Characterization of this compound:
-
Predicted 1H NMR (CDCl3, 400 MHz): Based on the p-isomer, the following shifts are expected: δ (ppm) ~8.0 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), 3.3 (s, 3H, N-CH3), 2.6 (s, 3H, COCH3), 1.9 (s, 3H, NCOCH3).[6]
-
Predicted 13C NMR (CDCl3, 100 MHz): Based on the p-isomer, the following shifts are expected: δ (ppm) ~197 (C=O, ketone), ~170 (C=O, amide), ~145 (Ar-C), ~138 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~37 (N-CH3), ~27 (COCH3), ~22 (NCOCH3).[6]
-
Predicted IR (KBr, cm-1): ~1685 (C=O stretch, ketone), ~1665 (C=O stretch, amide), no N-H stretch around 3300 cm-1.
-
Mass Spectrometry (EI): m/z (%) = 191 (M+), 149, 134, 106, 77.
Safety and Handling Precautions
-
3-Aminoacetophenone: Harmful if swallowed. May cause skin and eye irritation.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Acetic Anhydride: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
-
Potassium Hydroxide: Causes severe skin burns and eye damage.
-
Methyl Iodide: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Suspected of causing cancer.
-
Acetone and Ethyl Acetate: Highly flammable liquids and vapors. May cause drowsiness or dizziness.
All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
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PubChem. N-Methylacetamide. [Link]
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NIST WebBook. Acetamide, N-methyl-N-phenyl-. [Link]
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ResearchGate. N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. [Link]
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Juniper Publishers. Use of Methyliodide in o-Methylation of organic compounds. [Link]
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Hancock Lab. Acetylation (or Succinylation) of Amino Groups on Proteins. [Link]
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ResearchGate. Acetylation of amines with acetic anhydride. [Link]
- Google Patents. Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents.
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Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
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Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
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physicochemical properties of N-(3-Acetylphenyl)-N-methylacetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Acetylphenyl)-N-methylacetamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics—governing everything from solubility and membrane permeability to metabolic stability—are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] Neglecting this crucial early-stage characterization can lead to significant attrition in later, more costly stages of development.[4] This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the core , a molecule with a structure pertinent to organic and medicinal chemistry.[5] We will move beyond simple data reporting to explore the causality behind experimental choices and the integration of these properties into a holistic ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][7][8]
Core Molecular Identity and Physical Attributes
A precise understanding of a compound's identity is the starting point for all further investigation. This compound is an organic building block featuring both ketone and tertiary amide functional groups.[5] Its fundamental attributes are summarized below.
Chemical Structure:
Source: BLDpharm[9]
Table 1: Compound Identification and Key Properties
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [] |
| CAS Number | 325715-13-7 | [11] |
| Molecular Formula | C₁₁H₁₃NO₂ | [5][9][11] |
| Molecular Weight | 191.23 g/mol | [12][13] |
| Physical Form | Pale yellow to yellow solid or powder | [12] |
| Purity | Typically ≥95-98% | [][11] |
| Storage | Sealed in a dry environment at room temperature | [9][12] |
| Predicted Boiling Point | 330.7 ± 25.0 °C | [][12] |
| Predicted Density | 1.108 ± 0.06 g/cm³ |[][12] |
The Foundational Triad: Solubility, Lipophilicity, and Ionization
The interplay between a molecule's solubility, lipophilicity (LogP/D), and ionization state (pKa) dictates its ability to navigate the complex biological environments of the human body.[14] Optimizing these three parameters is a central goal of medicinal chemistry.[2][14]
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a gatekeeper for oral bioavailability. A drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[3][15] Poor solubility is a primary reason for the failure of promising drug candidates.[15] Therefore, quantifying this property is a critical early assessment. The shake-flask method, while traditional, remains the gold standard for determining thermodynamic equilibrium solubility due to its direct and robust nature.[15]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4). Ensure all solvents and the test compound are of high purity.[15]
-
Incubation: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) that will not bind the compound.[16]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations must be generated for accurate quantification.[16]
-
Reporting: Report the solubility in mg/mL or µg/mL at the specified pH and temperature.
Workflow Visualization:
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP & LogD)
Expertise & Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial predictor of membrane permeability, plasma protein binding, and volume of distribution.[14][17] The partition coefficient (LogP) measures this property for the neutral form of a molecule, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[17] For drug candidates, a balanced LogP/D (often targeted between 1 and 5) is desirable to ensure sufficient membrane crossing without compromising aqueous solubility.[18][19]
Data Summary: As with solubility, experimentally determined LogP or LogD values for this compound are not publicly documented. Computational tools can provide estimates, but experimental validation via the shake-flask or HPLC methods is essential for accuracy.
Experimental Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Solvent Preparation: Prepare n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and vice-versa by mixing and allowing the phases to separate overnight. This step is critical to prevent volume changes during the experiment.[20]
-
Compound Partitioning: Prepare a stock solution of the compound in the aqueous phase (PBS pH 7.4). Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning between the two phases, then allow the layers to fully separate, often aided by centrifugation.
-
Sampling & Quantification: Carefully sample both the aqueous and organic layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC.[20]
-
Calculation: Calculate the LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[18]
Workflow Visualization:
Caption: Workflow for Shake-Flask LogD Determination.
Ionization Constant (pKa)
Expertise & Causality: The pKa value defines the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. This is paramount as the ionization state dramatically affects solubility, permeability, and target binding.[19] For instance, a basic compound will be more soluble in the acidic environment of the stomach, while a neutral form is generally required for passive diffusion across cell membranes.[19] Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes upon the addition of an acid or base.[21][22]
Data Summary: this compound lacks strongly acidic or basic functional groups that would ionize under physiological pH conditions (pH 1-8). The tertiary amide is generally considered neutral. One prediction suggests a pKa of -0.82, which would correspond to the protonation of the amide oxygen under extremely acidic conditions and is not physiologically relevant.[12] Therefore, for drug development purposes, it would be treated as a neutral compound. An experimental analysis would confirm the absence of any pKa in the physiological range.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[21]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[21]
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
For an Acidic Compound: Titrate by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.
-
For a Basic Compound: Titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specifically, the pKa is equal to the pH at the half-equivalence point.[22][23]
Workflow Visualization:
Caption: Workflow for Potentiometric pKa Determination.
Integration into ADME Profiling
The ultimate goal of characterizing physicochemical properties is to predict a compound's in vivo behavior.[24] The properties discussed are not independent variables but form an interconnected network that influences the overall ADME profile.
-
Absorption: Governed by a balance of solubility and lipophilicity. The compound must dissolve (solubility) and then pass through the gut wall (lipophilicity). As a neutral molecule, its absorption is less likely to be affected by pH changes in the GI tract.
-
Distribution: High lipophilicity (high LogD) can lead to increased plasma protein binding and a larger volume of distribution, potentially leading to accumulation in tissues.[17]
-
Metabolism: While not a direct physicochemical property, lipophilicity can influence a compound's access to metabolic enzymes like Cytochrome P450s, which are located in lipophilic environments within the cell.[17]
-
Excretion: Highly water-soluble compounds are more readily eliminated by the kidneys. Compounds with low solubility may require metabolic conversion to more polar derivatives before they can be efficiently excreted.
Logical Relationship Visualization:
Caption: Interplay of Physicochemical Properties and ADME.
Conclusion
This compound serves as a practical exemplar for the foundational principles of physicochemical characterization in drug discovery. This guide has detailed not only its core properties but also the robust, self-validating experimental protocols required for their determination. By understanding the causal links between these properties—solubility, lipophilicity, and ionization—and their collective impact on a compound's ADME profile, researchers can make more informed decisions, optimize lead candidates more effectively, and ultimately reduce attrition rates in the development pipeline. The principles and methodologies outlined herein provide a framework for the rigorous evaluation of any new chemical entity destined for therapeutic application.
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An In-depth Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide (CAS 325715-13-7): Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Acetylphenyl)-N-methylacetamide is a versatile organic compound that serves as a key building block in the synthesis of more complex molecules.[1] Its structure, incorporating both an acetyl and an N-methylacetamido group on a phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly in the realm of kinase inhibitors and other targeted therapies.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering insights for researchers in medicinal chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 325715-13-7 | [4] |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Pale yellow to yellow liquid or solid | |
| Boiling Point | 330.7 °C at 760 mmHg (Predicted) | [6] |
| Synonyms | 3'-acetyl-N-methylacetanilide, 3-(N-methylacetamido)acetophenone | [4] |
| Purity | Typically ≥98% | [5] |
| Storage | Sealed in a dry place at room temperature | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 3-aminoacetophenone. This process involves the acetylation of the primary amine followed by N-methylation of the resulting acetamide.
Part 1: Synthesis of N-(3-acetylphenyl)acetamide
This initial step involves the acylation of the primary amine of 3-aminoacetophenone.
Protocol:
-
In a round-bottom flask, dissolve 3-aminoacetophenone in glacial acetic acid.
-
Add a slight molar excess of acetic anhydride to the solution. The use of zinc dust can be considered to prevent the oxidation of the aniline derivative.[4]
-
Gently reflux the mixture for 1-2 hours.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the crude N-(3-acetylphenyl)acetamide.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to purify the product.
Part 2: N-Methylation to Yield this compound
The second step introduces the methyl group onto the nitrogen of the acetamide. This protocol is adapted from a similar synthesis of N-(3-Acetylphenyl)-N-ethylacetamide.[7]
Protocol:
-
Suspend N-(3-acetylphenyl)acetamide in a suitable solvent such as acetone in a round-bottom flask.
-
Add a slight molar excess of a strong base, such as potassium hydroxide, to the suspension.
-
To the stirred mixture, add a molar excess of a methylating agent, such as methyl iodide.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to dryness.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Further purification can be achieved through column chromatography on silica gel.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The expected chemical shifts for ¹H and ¹³C NMR are detailed in Tables 2 and 3, respectively. These predictions are based on the analysis of the closely related isomer, N-(4-acetylphenyl)-N-methylacetamide.[8]
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | d | 2H | Aromatic protons ortho to the acetyl group |
| ~7.3 | d | 2H | Aromatic protons meta to the acetyl group |
| ~3.3 | s | 3H | N-CH₃ |
| ~2.6 | s | 3H | COCH₃ (acetyl group) |
| ~2.0 | s | 3H | COCH₃ (acetamide group) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O (acetyl ketone) |
| ~170 | C=O (amide) |
| ~148 | Aromatic C-N |
| ~130 | Aromatic CH |
| ~127 | Aromatic CH |
| ~119 | Aromatic C-C=O |
| ~37 | N-CH₃ |
| ~27 | COCH₃ (acetyl group) |
| ~23 | COCH₃ (acetamide group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 191.[8]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorption bands are listed in Table 4.
Table 4: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~1700 | C=O stretch (acetyl ketone) |
| ~1660 | C=O stretch (amide) |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1370 | C-N stretch |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.
Role as a Scaffold for Kinase Inhibitors
The acetanilide scaffold is a common feature in many kinase inhibitors.[2][3] The this compound molecule can serve as a starting point for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways that are often dysregulated in cancer and other diseases. The acetyl group can be a handle for further elaboration of the molecule to enhance binding affinity and selectivity for the target kinase.
Intermediate in the Synthesis of Other APIs
The versatile nature of this compound also makes it a suitable precursor for the synthesis of other classes of drugs, potentially including antiviral and central nervous system (CNS) agents.[9] The aromatic ring can undergo various substitution reactions, and the acetyl and amide groups can be chemically transformed to introduce new functionalities, allowing for the creation of a diverse library of compounds for drug screening.
Safety Information
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of novel therapeutic agents, particularly kinase inhibitors. The detailed information on its synthesis, characterization, and potential applications provided in this guide serves as a valuable resource for scientists and researchers working to advance the frontiers of medicine.
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PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]
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A Multi-Spectroscopic Approach to the Structure Elucidation of N-(3-Acetylphenyl)-N-methylacetamide: A Technical Guide
Abstract: This technical guide provides a comprehensive, in-depth walkthrough for the structural elucidation of N-(3-Acetylphenyl)-N-methylacetamide. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, problem-solving narrative that mirrors the real-world process of characterizing a novel or unknown compound. We will proceed from foundational analysis, such as determining the molecular formula, to the identification of key functional groups and chromophores, and culminate in the unambiguous assembly of the molecular architecture using advanced 2D NMR techniques. Each analytical step is explained not merely as a protocol, but as a strategic choice, emphasizing the causality behind the experimental design. The methodologies described are self-validating, ensuring a high degree of confidence in the final structural assignment.
Introduction and Initial Hypothesis
In organic synthesis and drug discovery, the unequivocal confirmation of a molecule's structure is a critical milestone. This guide addresses the analytical challenge of elucidating the structure of a target compound with the molecular formula C₁₁H₁₃NO₂. This formula is typically determined as the first step through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.
From the molecular formula, we can calculate the Degree of Unsaturation (DoU), an essential clue to the presence of rings or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (13/2) + (1/2) = 12 - 6 = 6
A DoU of 6 suggests a significant degree of unsaturation, strongly indicating the presence of an aromatic ring (which accounts for 4 degrees) and likely two additional double bonds, such as carbonyl groups. This initial hypothesis—an aromatic compound containing two carbonyls—forms the basis of our analytical strategy.
The Analytical Workflow: A Strategic Overview
A robust elucidation strategy relies on a logical sequence of experiments where the results of one technique inform the application and interpretation of the next. Our approach is designed to build a structural model piece by piece, from broad strokes to fine details.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Defining the Molecular Boundaries
Mass spectrometry provides the molecular weight and formula, and offers the first glimpse into the compound's structure through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
Objective: To obtain a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the electrospray source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Calibrate the instrument using a known standard immediately before or during the run to ensure mass accuracy.
Data Presentation:
| Parameter | Expected Value for C₁₁H₁₃NO₂ |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Exact Mass (Monoisotopic) | 191.09463 u |
| Observed [M+H]⁺ (ESI) | 192.10191 u |
Interpretation: An observed mass for the [M+H]⁺ ion that matches the calculated value to within 5 ppm provides high confidence in the molecular formula C₁₁H₁₃NO₂. The presence of a single nitrogen atom is consistent with the Nitrogen Rule, which states that a molecule with an odd nominal molecular weight must contain an odd number of nitrogen atoms.[1]
Electron Ionization (EI) Mass Spectrometry
Objective: To induce fragmentation of the molecule and analyze the resulting fragment ions. This pattern provides structural information about the lability of certain bonds and the stability of the resulting fragments.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of a GC-MS or via a direct insertion probe.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV).
-
Analysis: Separate the resulting positively charged fragments based on their mass-to-charge (m/z) ratio.
Expected Fragmentation:
Caption: Key EI-MS fragmentation pathways for the target molecule.
Interpretation: The presence of a strong peak at m/z 43 (acetyl cation, [CH₃CO]⁺) is highly diagnostic for a methyl ketone.[1] The loss of 43 Da from the molecular ion to give a peak at m/z 148 further supports the presence of an acetyl group. These fragments are crucial pieces of the puzzle, confirming one of the carbonyl environments suggested by the DoU calculation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of IR radiation by specific bond vibrations.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[2]
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H Stretch |
| ~2920-2980 | Medium | Aliphatic C-H Stretch (Methyl) |
| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |
| ~1665 | Strong | C=O Stretch (Tertiary Amide - Amide I band) |
| ~1580, ~1480 | Medium | Aromatic C=C Bending |
| ~1360 | Strong | C-H Bend (Methyl) |
| ~700-900 | Strong | Aromatic C-H Out-of-Plane Bend (Substitution) |
Interpretation: The IR spectrum provides compelling evidence for our working hypothesis. Two distinct and strong absorption bands in the carbonyl region (~1650-1700 cm⁻¹) are critical. The band around 1685 cm⁻¹ is characteristic of a ketone conjugated to an aromatic ring.[3] The second band, slightly lower at ~1665 cm⁻¹, is indicative of a tertiary amide carbonyl. The absence of any broad absorption above 3100 cm⁻¹ rules out the presence of N-H or O-H bonds, confirming the tertiary nature of the amide.[4]
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about electronic transitions within the molecule, and is particularly useful for identifying conjugated π-electron systems.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.
Data Presentation:
| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~240-250 | High (~10,000-15,000) | π → π | Phenyl Ketone |
| ~280-290 | Medium (~1,000-2,000) | π → π | Benzene Ring |
| ~320-330 | Low (~50-100) | n → π* | Carbonyl Group |
Interpretation: The observed absorption bands are consistent with the structure of an aromatic ketone. The intense π → π* transition confirms the presence of a highly conjugated system, while the much weaker n → π* transition is characteristic of the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structure
NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[8]
Experimental Protocol (General):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Perform standard 1D experiments for ¹H and ¹³C, followed by 2D experiments (COSY, HSQC, HMBC) to establish correlations.
¹H and ¹³C NMR Data
Data Summary:
| Signal ID | ¹H δ (ppm) | ¹H Mult. | ¹H Int. | ¹³C δ (ppm) | Assignment |
| A | ~8.10 | s | 1H | ~128.0 | Ar-H |
| B | ~7.85 | d | 1H | ~132.0 | Ar-H |
| C | ~7.50 | t | 1H | ~129.0 | Ar-H |
| D | ~7.40 | d | 1H | ~130.0 | Ar-H |
| E | 3.45 | s | 3H | ~37.0 | N-CH₃ |
| F | 2.60 | s | 3H | ~26.5 | CO-CH₃ (Ketone) |
| G | 2.15 | s | 3H | ~22.5 | CO-CH₃ (Amide) |
| - | - | - | - | ~197.5 | C=O (Ketone) |
| - | - | - | - | ~170.0 | C=O (Amide) |
| - | - | - | - | ~138.0 | Ar-C (Quat) |
| - | - | - | - | ~137.5 | Ar-C (Quat) |
Interpretation:
-
Aromatic Region: Four signals in the aromatic region (7.4-8.1 ppm) with a total integration of 4H confirm a substituted benzene ring. The splitting pattern (singlet, two doublets, triplet) is characteristic of a 1,3- (meta) disubstituted ring.
-
Aliphatic Region: Three distinct singlets, each integrating to 3H, confirm the presence of three methyl groups. Their chemical shifts are highly informative: the signal at ~3.45 ppm is typical for a methyl group attached to a nitrogen (N-CH₃), while the signals at ~2.60 ppm and ~2.15 ppm are consistent with methyl groups attached to carbonyls (acetyl groups).[9] The downfield shift of the ~2.60 ppm signal suggests it is the ketone methyl, influenced directly by the aromatic ring.
2D NMR: Unambiguous Connectivity
While 1D NMR suggests the fragments, 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount, as it shows correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations:
Caption: Key HMBC correlations confirming the molecular structure.
Interpretation of HMBC:
-
Connecting the Amide: The protons of the N-methyl group (E, ~3.45 ppm) will show a correlation to the amide carbonyl carbon (~170.0 ppm) and, crucially, to a quaternary carbon in the aromatic ring (~138.0 ppm). This definitively attaches the N-methylacetamide group to the benzene ring.
-
Connecting the Ketone: The protons of the ketone's methyl group (F, ~2.60 ppm) will show a correlation to the ketone carbonyl carbon (~197.5 ppm) and to a different quaternary carbon on the aromatic ring (~137.5 ppm). This attaches the acetyl group to the ring.
-
Confirming Meta-Substitution: Protons on the ring will show correlations to their neighboring carbons, confirming the 1,3-substitution pattern deduced from the ¹H NMR splitting. For example, the aromatic singlet (A, ~8.10 ppm), positioned between the two substituents, will show correlations to both quaternary carbons.
Final Structure Confirmation
The cumulative evidence from all analytical techniques converges on a single, unambiguous structure.
-
MS confirmed the molecular formula C₁₁H₁₃NO₂.
-
FTIR identified two key functional groups: an aromatic ketone and a tertiary amide.
-
UV-Vis confirmed the presence of a conjugated aromatic ketone system.
-
¹H and ¹³C NMR provided the complete inventory of protons and carbons, suggesting a 1,3-disubstituted benzene ring, an N-methyl group, and two acetyl methyl groups.
-
2D NMR (HMBC) provided the definitive connections between these fragments.
The elucidated structure is This compound .
(Placeholder for actual structure image)This multi-spectroscopic, strategy-driven approach ensures the highest level of confidence in structural assignment, providing the solid analytical foundation required for further research and development.
References
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Time dependent UV-Vis spectra of reduction of aromatic ketones with... - ResearchGate. [Link]
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Functional Aromatic Amino Ketones as UV/Vis probes... - Monarch: Qucosa. [Link]
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The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone... - ResearchGate. [Link]
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Understand IR Spectroscopy Features of Acetophenone - StudyRaid. [Link]
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Interpreting UV-Vis Spectra - University of Toronto Scarborough. [Link]
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FT-IR spectra of control and treated samples of p-hydroxyacetophenone. - ResearchGate. [Link]
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An In-depth Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide: From Chemical Intermediate to a Candidate for Biological Investigation
An Important Note to the Researcher: Direct, peer-reviewed studies detailing the specific mechanism of action for N-(3-Acetylphenyl)-N-methylacetamide are not publicly available at the time of this writing. This guide, therefore, takes an investigational approach. It is designed for researchers, scientists, and drug development professionals to provide a comprehensive profile of this molecule as a chemical intermediate, explore the known biological activities of its core chemical scaffold, and to propose a structured methodology for its biological evaluation.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound is a chemical entity primarily recognized as a versatile intermediate in organic synthesis.[1] Its structure, featuring an acetanilide core with acetyl and N-methyl substitutions, presents an intriguing starting point for medicinal chemistry campaigns. While its direct biological activity remains uncharacterized, the acetanilide scaffold is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications.[2][3]
This technical guide provides a deep dive into the known chemical properties and synthesis of this compound. More importantly, it lays out a strategic, field-proven framework for initiating a biological investigation of this compound. We will explore the potential therapeutic avenues suggested by its structural motifs and provide detailed, actionable protocols for its initial screening and characterization.
Chemical and Physical Profile
A thorough understanding of a compound's physicochemical properties is the foundation of any biological investigation, influencing everything from solubility in assay buffers to potential bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [4] |
| Molecular Weight | 191.23 g/mol | [5][6] |
| CAS Number | 325715-13-7 | [4][5] |
| Appearance | Solid powder | [4][5] |
| Purity | Typically ≥98% | [4][5] |
| Storage | Sealed in a dry environment at room temperature | |
| InChI Key | FTTSEBPNAOFITJ-UHFFFAOYSA-N | [5] |
Below is the 2D chemical structure of this compound.
Caption: 2D Structure of this compound.
Synthesis and Chemical Reactivity: A Gateway to Analogs
This compound is typically synthesized through a multi-step process, which offers opportunities for the creation of a focused library of analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the acylation of an aniline precursor.[1] The reactivity of this molecule is primarily centered around its acetyl group, the aromatic ring, and the amide bond, allowing for a range of chemical transformations.[1]
The presence of the acetyl and N-methylacetamide moieties provides handles for chemical modification, a critical aspect of a hit-to-lead campaign. For instance, the ketone of the acetyl group can be reduced or serve as a point for further condensation reactions. The aromatic ring is amenable to electrophilic substitution, allowing for the introduction of various substituents to probe their effect on biological activity.
The Acetanilide Scaffold: A Foundation of Diverse Pharmacological Activity
While the specific biological role of this compound is undefined, the broader class of acetanilide derivatives has a rich history in pharmacology. These compounds are known to exhibit a wide range of biological activities, including:
-
Analgesic and Anti-inflammatory Properties: The parent compound, acetanilide, was one of the first synthetic analgesics and antipyretics.[7] Its mechanism is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[7] Many modern non-steroidal anti-inflammatory drugs (NSAIDs) are acetamide derivatives that selectively target COX-2.[8][9]
-
Antimicrobial Activity: Various substituted acetanilides have demonstrated efficacy against a spectrum of pathogenic bacteria and fungi.[3][10]
-
Anticonvulsant and Antitumor Activities: The versatility of the acetanilide scaffold has led to its incorporation into molecules with anticonvulsant and antitumor properties.[2][8]
-
Other Activities: Acetanilide derivatives have also been investigated for antioxidant, antihyperglycemic, and antimalarial activities.[2][11]
Given this precedent, it is plausible that this compound or its derivatives could interact with targets within these pathways. The presence of the acetylphenyl group, in particular, may confer specificity for certain biological targets.
Proposed Experimental Workflow for Biological Evaluation
For a novel compound like this compound, a systematic screening cascade is essential to identify potential biological activity.[12] The following workflow is proposed as a robust starting point for its investigation.
Caption: Proposed screening cascade for this compound.
Detailed Experimental Protocols
5.1.1. Primary Screening: Cell Viability Assay
This initial screen provides a broad assessment of the compound's effect on cell proliferation and cytotoxicity across different cell types.
-
Cell Lines: A panel of human cell lines (e.g., a normal fibroblast line like MRC-5, and various cancer cell lines such as HeLa, A549, and MCF-7).
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., from 0.1 µM to 100 µM).
-
Replace the culture medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT assay, which measures metabolic activity.[13]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration.
5.1.2. Primary Screening: In Vitro COX Inhibition Assay
Based on the acetanilide scaffold, a targeted screen against COX enzymes is a logical starting point.
-
Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam) that measures the peroxidase activity of COX-1 and COX-2.
-
Protocol:
-
Prepare assay buffer, heme, and the arachidonic acid substrate according to the manufacturer's instructions.
-
Add the purified COX-1 or COX-2 enzyme to the respective wells of a 96-well plate.
-
Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ value if a dose-response is observed.
Concluding Remarks and Future Directions
This compound stands as a molecule of interest not for a known biological function, but for its potential as a starting point in drug discovery. Its well-defined chemistry and the established pharmacological relevance of its acetanilide core provide a strong rationale for its biological investigation. The proposed screening cascade offers a systematic and efficient path to uncover any latent biological activities. Should this initial screening yield a confirmed "hit," the subsequent steps of hit-to-lead optimization, driven by the synthesis of a focused analog library, will be crucial in developing a novel therapeutic candidate. This guide serves as the foundational blueprint for embarking on that journey of discovery.
References
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- 7. What is the mechanism of Acetanilide? [synapse.patsnap.com]
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- 11. [Synthesis of two new acetanilide derivatives and their effect on the serum antioxidant vitamins (A, E, and C) and the MDA level in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | Identification of first active compounds in drug discovery. how to proceed? [frontiersin.org]
Unveiling the Bio-Potential: A Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Acetylphenyl)-N-methylacetamide, a compound cataloged with CAS number 325715-13-7, currently exists in a landscape of unexplored biological activity.[1][2] This technical guide serves as a comprehensive roadmap for the scientific community to systematically investigate its potential as a bioactive molecule. While direct biological data is absent, a thorough analysis of its structural motifs—an acetanilide core with N-methyl and meta-acetyl substitutions—provides a fertile ground for hypothesis-driven research. Acetanilide derivatives have a rich history in pharmacology, exhibiting a wide spectrum of activities including analgesic, anti-inflammatory, antimicrobial, and even anticancer properties.[3][4][5] This document outlines a multi-tiered strategy, commencing with in silico predictions of drug-likeness, progressing to a suite of in vitro and cell-based assays for primary screening and target deconvolution, and culminating in a forward-look towards lead optimization. Our objective is to furnish the research community with the foundational logic and detailed methodologies required to unlock the therapeutic promise of this intriguing molecule.
Structural Scrutiny and Hypothesis Generation: A Chemist's Perspective
The structure of this compound (Figure 1) presents several key features that inform our initial hypotheses regarding its potential biological activities.
-
The Acetanilide Core: This scaffold is the backbone of numerous pharmaceutical agents.[4] Its presence immediately suggests the potential for analgesic and anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs).[3] Furthermore, various substitutions on the acetanilide ring have been shown to impart antimicrobial and anticancer activities.[4][6]
-
N-Methyl Substitution: The methylation of the amide nitrogen can influence several key pharmacokinetic properties. It may enhance metabolic stability by sterically hindering enzymatic hydrolysis of the amide bond. This modification can also impact the molecule's conformation and its ability to form hydrogen bonds, which could alter its binding affinity for biological targets.
-
Meta-Acetyl Group: The acetyl substituent on the phenyl ring is an electron-withdrawing group, which can modulate the electronic properties of the aromatic system and influence its interaction with protein targets. This group also provides a potential site for metabolic transformation, such as reduction to an alcohol or conjugation.
Figure 1: Chemical Structure of this compound
A 2D representation of this compound.
Based on this structural analysis, we hypothesize that this compound could exhibit one or more of the following biological activities:
-
Anti-inflammatory and Analgesic: Via inhibition of COX enzymes or other inflammatory mediators.
-
Antimicrobial: Against a panel of pathogenic bacteria and fungi.
-
Anticancer: Through mechanisms such as cytotoxicity or inhibition of cancer-specific signaling pathways.
-
Beta3-Adrenergic Receptor Agonism: Some acetanilide derivatives have been identified as potent and selective beta3-adrenergic receptor agonists, suggesting a potential role in metabolic diseases.[7]
In Silico Profiling: Predicting Drug-Likeness
Before embarking on extensive and resource-intensive wet-lab experiments, a computational assessment of this compound's "drug-likeness" is a prudent first step.[8][9][10] These predictive models help to identify potential liabilities, such as poor absorption or metabolic instability, early in the discovery process.[10] We will evaluate the compound against Lipinski's Rule of Five, a widely used set of guidelines to assess the potential for oral bioavailability.[11]
| Parameter | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight ( g/mol ) | 191.23 | < 500 | Yes |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Estimated) | < 5 | Yes |
| Hydrogen Bond Donors | 0 | < 5 | Yes |
| Hydrogen Bond Acceptors | 2 (Two Carbonyl Oxygens) | < 10 | Yes |
Interpretation: The in silico analysis predicts that this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs. This favorable profile provides a strong rationale for proceeding with experimental validation.
A Tiered Experimental Approach to Uncover Biological Function
We propose a structured, three-tiered experimental workflow to systematically investigate the biological activity of this compound. This approach is designed to maximize information gain while efficiently managing resources.
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Spectroscopic Characterization of N-(3-Acetylphenyl)-N-methylacetamide: A Technical Guide
Introduction
N-(3-Acetylphenyl)-N-methylacetamide is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules.[1] Its molecular structure, which incorporates an acetyl group, a phenyl ring, and an N-methylacetamide functional group, provides multiple sites for further chemical modification.[1] A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to confirm its identity, assess its purity, and elucidate its structure in various chemical environments.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by comparative data from related chemical structures.
Molecular Structure and Key Functional Groups
A clear visualization of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with its key functional groups, is presented below.
Figure 1: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| Aromatic (4H) | Multiplet | 7.2 - 8.0 | 4 |
| Acetyl CH₃ | Singlet | 2.6 | 3 |
| N-methyl CH₃ | Singlet | 3.3 | 3 |
| Amide CH₃ | Singlet | 1.9 | 3 |
Interpretation:
-
Aromatic Protons: The four protons on the phenyl ring will appear as a complex multiplet in the aromatic region (approximately 7.2-8.0 ppm). The exact splitting pattern will depend on the coupling constants between adjacent and meta protons.
-
Acetyl Methyl Protons: The three protons of the acetyl group (C(O)CH₃) attached to the phenyl ring are expected to resonate as a singlet at around 2.6 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group.
-
N-Methyl Protons: The three protons of the N-methyl group are predicted to appear as a singlet at approximately 3.3 ppm. The nitrogen atom's electronegativity causes a downfield shift.
-
Amide Methyl Protons: The three protons of the methyl group of the acetamide moiety are expected to be a singlet at around 1.9 ppm.
For comparison, the ¹H NMR spectrum of the related compound N-(3-acetyl-phenyl)-N-ethyl-acetamide shows signals for the aromatic protons between 7.56 and 8.06 ppm.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Acetyl C=O | 197 |
| Amide C=O | 170 |
| Aromatic C (quaternary) | 138 - 148 |
| Aromatic C-H | 120 - 135 |
| N-CH₃ | 37 |
| Acetyl CH₃ | 27 |
| Amide CH₃ | 22 |
Interpretation:
-
Carbonyl Carbons: Two distinct signals are expected for the two carbonyl carbons. The ketone carbonyl of the acetyl group is predicted to be further downfield (around 197 ppm) compared to the amide carbonyl (around 170 ppm). For the isomeric N-(4-acetylphenyl)-N-methylacetamide, these peaks appear at 197.02 ppm and 170.25 ppm, respectively.[3]
-
Aromatic Carbons: The six carbons of the phenyl ring will resonate in the 120-148 ppm region. The carbons attached to the acetyl and N-methylacetamido groups will be quaternary and appear at the lower field end of this range.
-
Methyl Carbons: The N-methyl carbon is expected around 37 ppm, while the acetyl methyl and amide methyl carbons will be further upfield, at approximately 27 ppm and 22 ppm, respectively. In N-(4-acetylphenyl)-N-methylacetamide, the corresponding methyl carbons appear at 37.24 ppm, 26.76 ppm, and 22.65 ppm.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra with respect to a reference standard (e.g., tetramethylsilane, TMS).[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Data:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680 - 1700 |
| C=O (Amide) | Stretch | 1650 - 1680 |
| C-N | Stretch | 1350 - 1450 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
Interpretation:
-
Carbonyl Stretching: The IR spectrum will be characterized by two strong absorption bands in the carbonyl region. The ketone C=O stretch is expected at a higher wavenumber (around 1685 cm⁻¹) than the amide C=O stretch (around 1660 cm⁻¹) due to the resonance effect in the amide group.
-
C-N Stretching: A moderate absorption band corresponding to the C-N stretch of the amide is expected in the 1350-1450 cm⁻¹ region.
-
C-H Stretching: The spectrum will also show C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the methyl groups (below 3000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 191.23 g/mol .[5]
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 191, corresponding to the molecular ion.
-
Key Fragments:
-
m/z = 149: Loss of the acetyl group (CH₃CO, 42 Da).
-
m/z = 134: Loss of the N-methylacetamide group (N(CH₃)COCH₃, 57 Da).
-
m/z = 43: A strong peak corresponding to the acetyl cation (CH₃CO⁺).
-
Fragmentation Pathway:
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the column stationary phase.
-
Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on fundamental principles and comparative analysis, offer researchers and scientists the necessary tools to confidently verify the structure and purity of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality spectroscopic data, facilitating advancements in synthetic chemistry and drug development.
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An In-depth Technical Guide to Determining the Solubility Profile of N-(3-Acetylphenyl)-N-methylacetamide
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. N-(3-Acetylphenyl)-N-methylacetamide, a compound with potential applications in organic synthesis and medicinal chemistry, lacks a comprehensive public solubility profile.[1] This guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously characterize the solubility of this and other novel chemical entities. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into the interpretation of the resulting data within the context of the Biopharmaceutical Classification System (BCS). The methodologies outlined herein are designed to establish a self-validating system for generating reliable and reproducible solubility data, a cornerstone of successful drug development.
Introduction: The Criticality of Solubility in Drug Development
This compound is an organic compound with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of approximately 191.23 g/mol .[2] It typically presents as a solid powder.[2] While it serves as a building block in organic synthesis, its potential as a pharmaceutical candidate necessitates a thorough understanding of its physicochemical properties, paramount among which is solubility.[1]
Aqueous solubility is a key factor that governs the dissolution rate of an API in the gastrointestinal tract, which is often the rate-limiting step for absorption.[3][4] Improper or low drug solubility can lead to suboptimal drug absorption, resulting in inadequate bioavailability and therapeutic variability.[3][5] Therefore, characterizing the solubility profile of a compound like this compound early in the development process is essential to de-risk the project and inform formulation strategies.[6]
The Biopharmaceutics Classification System (BCS) provides a scientific framework for classifying drugs based on their aqueous solubility and intestinal permeability.[7][8] This system helps in predicting a drug's in vivo performance from in vitro measurements.[9][10] A drug is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[7] Determining where this compound falls within this classification is a primary goal of the solubility profiling outlined in this guide.
Theoretical Framework: Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent system.[11] Understanding these factors is crucial for designing relevant experiments and interpreting the results.
Key Influencing Factors:
-
Molecular Structure: The presence of both a ketone (acetyl group) and a tertiary amide (N-methylacetamide group) in the structure of this compound suggests it has both hydrogen bond accepting capabilities and some degree of polarity, which will influence its interaction with aqueous media.
-
pH: The amide group is generally neutral, but the overall molecule's charge state can be influenced by other functionalities or impurities. Therefore, assessing solubility across a physiologically relevant pH range (typically pH 1.2 to 6.8) is critical.[9][12]
-
Temperature: Most solid solutes, in an endothermic dissolution process, exhibit increased solubility with rising temperature.[13] Experiments should be conducted at a controlled, physiologically relevant temperature, such as 37°C.[14]
-
Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid compound significantly impacts solubility.[15] Crystalline forms have a stable lattice structure requiring more energy to break, often resulting in lower solubility compared to their amorphous counterparts. It is imperative to characterize the solid form used in solubility studies.
-
Particle Size: Decreasing the particle size of a drug increases the surface area-to-volume ratio, which can lead to an increase in solubility.[13][16]
Experimental Design: Kinetic vs. Thermodynamic Solubility
Two primary types of solubility are measured during drug discovery and development: kinetic and thermodynamic solubility.[6][17]
-
Kinetic Solubility: This is a high-throughput screening method used in early discovery to quickly assess the solubility of a large number of compounds.[18][19][20] It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates out of an aqueous buffer.[11][18] This method is fast but can sometimes overestimate solubility because the co-solvent (DMSO) can increase it, and the short incubation time may not be sufficient to reach true equilibrium.[6][15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility.[4][21][22] It is determined by allowing an excess of the solid compound to equilibrate with the aqueous buffer over an extended period (e.g., 24-48 hours) until the concentration of the dissolved compound in the solution is constant.[4][11] This method is lower-throughput but provides the definitive solubility value crucial for later-stage development and formulation.[18][21]
Below is a logical workflow for determining the solubility profile of this compound.
Caption: Workflow for Solubility Characterization.
Detailed Experimental Protocols
The following protocols are standardized methodologies for determining the kinetic and thermodynamic solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol uses the shake-flask method with subsequent analysis, which is adaptable for moderate throughput.[18][23]
Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Thermomixer or plate shaker
-
Multiscreen solubility filter plates or centrifugation equipment
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[23]
-
Assay Plate Setup: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of PBS (pH 7.4) in microcentrifuge tubes or a deep-well plate. This results in a 400 µM nominal concentration with a final DMSO concentration of 2%.[19]
-
Incubation: Seal the plate or tubes and place them in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[18][23]
-
Phase Separation:
-
Filtration Method: Transfer the contents to a 96-well solubility filter plate and apply a vacuum to collect the filtrate in a clean 96-well collection plate.[19]
-
Centrifugation Method: Centrifuge the plate/tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated compound.
-
-
Quantification:
-
Carefully transfer the supernatant (if using centrifugation) or the filtrate to a UV-transparent 96-well plate.
-
Prepare a standard curve of this compound in a 50:50 mixture of Acetonitrile:PBS to determine the concentration of the dissolved compound.[23]
-
Measure the absorbance at the compound's λ_max using a UV-Vis plate reader, or analyze the concentration using a calibrated LC-MS/MS method for higher sensitivity and specificity.[18]
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the filtrate/supernatant against the standard curve. This value represents the kinetic solubility.
Protocol 2: Definitive Thermodynamic (Equilibrium) Solubility Assay
This protocol follows the gold-standard shake-flask method to determine the true equilibrium solubility.[4][21]
Objective: To determine the saturation concentration of this compound in various aqueous buffers at equilibrium.
Materials:
-
This compound (solid powder)
-
Aqueous buffers: 0.1 M HCl (pH ~1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Glass vials with screw caps
-
Thermomixer or orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Buffer Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer to the vial.[21]
-
Equilibration: Seal the vials tightly and place them in a thermomixer or orbital shaker set to a constant agitation (e.g., 700 rpm) at 37°C for 24 to 48 hours.[21] A 24-hour time point is common, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved particulates.[15]
-
Quantification:
-
Prepare a standard curve of this compound in the mobile phase used for HPLC analysis.
-
Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
-
Data Analysis: Calculate the concentration from the HPLC data. This value is the thermodynamic solubility at the specific pH and temperature.
Caption: Thermodynamic Solubility Assay Workflow.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility Profile for this compound
| Assay Type | Buffer System (pH) | Temperature (°C) | Final DMSO (%) | Solubility (µg/mL) | Solubility (µM) | Preliminary BCS Class |
| Kinetic | PBS (7.4) | 25°C | 2% | 85 | 444 | - |
| Thermodynamic | 0.1 M HCl (1.2) | 37°C | 0% | 55 | 288 | Low Solubility |
| Thermodynamic | Acetate (4.5) | 37°C | 0% | 50 | 261 | Low Solubility |
| Thermodynamic | Phosphate (6.8) | 37°C | 0% | 48 | 251 | Low Solubility |
Interpretation:
-
Kinetic vs. Thermodynamic: As is common, the kinetic solubility (85 µg/mL) is higher than the thermodynamic values. This is likely due to the co-solvent effect of DMSO and the formation of a supersaturated solution that did not have time to equilibrate.[15]
-
pH-Dependence: In this hypothetical example, the solubility shows minimal dependence on pH across the tested range (48-55 µg/mL). This would be expected for a neutral molecule.
-
BCS Classification: To classify the compound as "highly soluble," the highest anticipated dose must dissolve in 250 mL of buffer. For example, if the highest projected human dose is 25 mg, the required solubility would be 25 mg / 250 mL = 0.1 mg/mL or 100 µg/mL. Since the measured thermodynamic solubility in this example is ~50 µg/mL, this compound would be classified as a low solubility compound (potentially BCS Class II or IV, pending permeability data).[7] This early classification is vital, as it flags the need for solubility enhancement strategies (e.g., micronization, salt formation, amorphous solid dispersions) to ensure adequate bioavailability.[14]
Conclusion
This guide provides a comprehensive, scientifically grounded framework for determining the solubility profile of this compound. By systematically applying the detailed protocols for both kinetic and thermodynamic solubility, researchers can generate the robust data necessary to understand this critical physicochemical property. This information is not merely an academic exercise; it is a fundamental prerequisite for making informed decisions in the drug development pipeline, from lead optimization to formulation design. Adherence to these self-validating methodologies will ensure the generation of high-quality, reliable data, paving the way for the successful advancement of new chemical entities.
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GSC Online Press. (2024-09-28). An Overview of the Biopharmaceutics Classification System (BCS). [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025-03-30). Biopharmaceutics Classification System (BCS) - An Overview. [Link]
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Protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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American Pharmaceutical Review. (2011-07-01). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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BMG LABTECH. (2023-04-06). Drug solubility: why testing early matters in HTS. [Link]
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An In-depth Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide: Properties, Synthesis, and Analytical Workflows
This technical guide provides a comprehensive overview of N-(3-Acetylphenyl)-N-methylacetamide, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, outlines a strategic approach to its synthesis and characterization, and offers insights grounded in established scientific principles.
Core Molecular Attributes of this compound
This compound is a disubstituted aromatic compound featuring both a ketone and an amide functional group. This unique structural arrangement makes it a valuable precursor in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science.[1] Its reactivity is governed by the interplay of these functional groups, offering multiple sites for chemical modification.
Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is paramount for its effective application in research and development. The key identifiers and molecular metrics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2][3] |
| Molecular Weight | 191.23 g/mol | [4][5][6] |
| IUPAC Name | This compound | |
| CAS Number | 325715-13-7 | [2][3][4] |
| Synonyms | 3'-acetyl-N-methylacetanilide, 3-(N-Methylacetamido)Acetophenone | [2][7] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1][2] |
Strategic Synthesis and Characterization
The synthesis and verification of this compound's identity and purity are critical steps that underpin the reliability of any subsequent experimental work. This section outlines a logical and self-validating workflow for its preparation and analysis.
Synthetic Approach: N-Acetylation and N-Methylation
A common and effective strategy for the synthesis of this molecule involves a two-step process starting from 3-aminoacetophenone. This sequential approach provides a high degree of control over the introduction of the acetyl and methyl groups onto the nitrogen atom.
-
N-Acetylation of 3-aminoacetophenone: The initial step is the acetylation of the primary amine. This is typically achieved by reacting 3-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a mild base to neutralize the acidic byproduct. The choice of a 1:1.5 molar ratio of the amine to acetic anhydride is often recommended to drive the reaction to completion.[8]
-
N-Methylation of N-(3-acetylphenyl)acetamide: The secondary amide formed in the first step is then methylated. This N-alkylation can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride) to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.
This methodical approach ensures a high yield of the desired product while minimizing the formation of side products.
Analytical Workflow for Structural Verification and Purity Assessment
A rigorous analytical workflow is essential to confirm the successful synthesis of this compound and to determine its purity. The following diagram illustrates a comprehensive and self-validating characterization cascade.
Caption: A logical workflow for the synthesis and analytical validation of this compound.
Expert Rationale for the Analytical Cascade:
-
Mass Spectrometry (MS): This is the initial and most direct confirmation of successful synthesis. Observing a molecular ion peak corresponding to the calculated molecular weight (191.23 g/mol ) provides strong evidence that the target molecule has been formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation. ¹H NMR will confirm the presence and integration of protons on the aromatic ring, the two distinct methyl groups, and their respective chemical environments. ¹³C NMR will verify the number and types of carbon atoms, including the two carbonyl carbons and the aromatic carbons. This technique provides the definitive structural fingerprint of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Once the structure is confirmed, HPLC is the gold standard for assessing purity. By developing a suitable method, one can separate the target compound from any unreacted starting materials or byproducts, allowing for precise quantification of its purity, which is critical for applications in drug discovery and development.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR serves as a complementary technique to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands for the ketone and amide carbonyl (C=O) stretches, providing further confidence in the compound's identity.
Applications in Research and Development
The bifunctional nature of this compound makes it a versatile building block in organic synthesis.[1] Its primary utility lies in its role as a pharmaceutical intermediate.[1] The acetylphenyl moiety can be a precursor to various heterocyclic systems, while the N-methylacetamide group can influence solubility and metabolic stability. It is also employed in research settings to investigate reaction mechanisms and to construct novel molecular scaffolds with potential applications in medicinal chemistry.[1]
Safety and Handling
This compound is classified with the signal word "Warning" and is associated with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
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A Technical Guide to the Synthesis, Analysis, and Therapeutic Exploration of N-(3-Acetylphenyl)-N-methylacetamide Analogs
Abstract
The N-(3-acetylphenyl)-N-methylacetamide scaffold represents a versatile and highly tractable core structure in medicinal chemistry. Its constituent functional groups—an aromatic ring, a ketone, and a tertiary amide—offer multiple points for chemical modification, enabling the systematic development of analog libraries for therapeutic screening. This guide provides an in-depth exploration of this chemical space, intended for researchers, medicinal chemists, and drug development professionals. We will dissect proven synthetic strategies, delineate critical structure-activity relationships (SAR) gleaned from public-domain research, and provide robust, field-tested protocols for synthesis and biological evaluation. Our focus is on empowering research teams to rationally design and execute discovery campaigns based on this promising molecular framework.
The this compound Core: A Strategic Overview
This compound (CAS 325715-13-7) is a chemical intermediate whose value lies in its inherent modularity.[1][2][] The structure is comprised of three key regions, each amenable to diversification for the exploration of chemical and biological properties:
-
The Phenyl Ring: The aromatic core can be substituted to modulate electronic properties, lipophilicity, and steric bulk. This is a primary target for SAR studies.
-
The Acetyl Group: The meta-positioned ketone offers a handle for further reactions, such as reduction to an alcohol or conversion to other functional groups, influencing polarity and hydrogen bonding potential.[4]
-
The N-methylacetamide Group: The tertiary amide is generally stable, but the N-alkyl group can be varied (e.g., N-ethyl) to fine-tune steric interactions and metabolic stability.[4][5]
This guide will focus on leveraging these modification points to generate novel analogs with potential therapeutic applications, particularly in oncology and inflammation, where related phenylacetamide derivatives have shown promise.[6][7][8]
Synthesis of the Core Scaffold and its Analogs
The generation of a diverse library of analogs begins with efficient and reliable synthetic routes. The most common and scalable approach involves a sequential two-step process starting from commercially available 3-aminoacetophenone.
General Synthetic Workflow
The primary pathway involves an initial N-acetylation of the starting amine, followed by N-alkylation to yield the final tertiary amide. This sequence is generally preferred because it allows for controlled introduction of the desired groups.
Caption: General workflow for the synthesis of the target scaffold.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for similar analogs and is designed for high yield and purity.[5] It is a self-validating system where successful completion of Step 1 can be confirmed by analytical techniques before proceeding.
Materials:
-
3-Aminoacetophenone
-
Acetic Anhydride
-
Potassium Hydroxide (KOH)
-
Iodomethane (Methyl Iodide)
-
Acetone (anhydrous)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water (H₂O)
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane.
-
Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise. A mild exotherm may be observed. The addition of a catalytic amount of sulfuric acid can accelerate the reaction.[9]
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by carefully adding cold water to hydrolyze excess acetic anhydride. If precipitates form, collect them by filtration. If the product remains in solution, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product, N-(3-acetylphenyl)acetamide. Purity should be assessed by ¹H-NMR before proceeding.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in anhydrous acetone, add powdered potassium hydroxide (1.0 eq). Stir the suspension vigorously.
-
N-Alkylation: Add iodomethane (2-5 eq) to the mixture.[5] The excess is used to ensure the reaction goes to completion. Allow the reaction to stir at room temperature overnight.
-
Reaction Monitoring: Monitor the formation of the product by TLC.
-
Workup and Purification: Concentrate the reaction mixture to dryness. Redissolve the residue in ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by silica gel column chromatography to afford this compound as a pure solid.
Characterization: The final product's identity and purity should be confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]
Structure-Activity Relationships (SAR) and Biological Applications
The true potential of the this compound scaffold is realized through the synthesis and biological evaluation of its analogs. Phenylacetamide derivatives have demonstrated a range of activities, with anticancer effects being particularly prominent.[6][8]
Anticancer Activity
Studies on related phenylacetamide structures reveal key trends that can guide the rational design of new analogs. The primary factor influencing cytotoxicity is the nature and position of substituents on the phenyl ring.
Caption: Key structure-activity relationship trends for phenylacetamide analogs.
Key Insights:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (-NO₂), chloro (-Cl), and fluoro (-F) on the phenyl ring generally enhances cytotoxic activity.[6][10] This is likely due to modulation of the molecule's electronic properties, affecting target binding or cellular uptake.
-
Positional Isomerism: The position of the substituent is critical. For instance, in one study of N-butyl-phenylacetamides, a 4-nitro (para) substitution was significantly more potent against MDA-MB468 cells than a 2-nitro (ortho) substitution.[6] Similarly, a 3-fluoro (meta) substituent was more active than a 4-fluoro (para) substituent against the same cell line.
-
Steric Effects: While EWGs are beneficial, bulky groups can be detrimental. Large phenyl substituents, for example, have been shown to be poorly tolerated.[10]
Data Summary: Cytotoxicity of Phenylacetamide Analogs
The following table summarizes IC₅₀ data from a study on halogen and nitro-substituted phenylacetamide derivatives against various cancer cell lines, illustrating the SAR principles discussed.[6]
| Compound ID | Phenyl Substitution (R) | Cell Line: MDA-MB468 IC₅₀ (µM) | Cell Line: PC12 IC₅₀ (µM) | Cell Line: MCF7 IC₅₀ (µM) |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |
| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 7 ± 0.08 |
| 3d | 2-Cl | 6 ± 0.08 | 6 ± 0.07 | 7 ± 0.4 |
| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |
| 3j | 4-NO₂ | 0.76 ± 0.09 | 6 ± 0.4 | ND |
| Doxorubicin | (Control) | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |
Data sourced from a study on phenylacetamide derivatives and may not be directly representative of this compound analogs but serves to guide derivatization strategies.[6]
Key Analytical and Bioassay Protocols
Rigorous characterization and evaluation are paramount in drug discovery. The following protocols provide standardized methods for analyzing newly synthesized analogs.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Workflow:
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., MCF-7, PC-3) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of the test analogs in DMSO. Perform serial dilutions in culture medium to achieve the final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Analytical Characterization Techniques
Confirming the structure and purity of each synthesized analog is a non-negotiable step. A combination of techniques is required.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming that the desired reaction has occurred.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms and the success of specific synthetic steps (e.g., the appearance of a new methyl signal after N-alkylation).[5][9]
Future Directions and Conclusion
The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. This guide has provided a foundational framework for the synthesis, analysis, and biological evaluation of its analogs.
Future research should focus on:
-
Expanded SAR: Systematically exploring a wider range of substitutions on the phenyl ring, including both electron-donating and withdrawing groups at all positions.
-
Bioisosteric Replacement: Investigating replacements for the amide and acetyl moieties to improve pharmacokinetic properties or explore different binding modes.
-
Mechanism of Action Studies: For active compounds, elucidating the specific biological targets and signaling pathways is crucial for further development.
-
In Vivo Evaluation: Promising candidates identified from in vitro screens should be advanced to animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
By combining rational design, efficient synthesis, and rigorous biological testing, the exploration of this compound analogs offers a promising avenue for identifying next-generation therapeutics.
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A Researcher's Technical Guide to N-(3-Acetylphenyl)-N-methylacetamide: Commercial Availability, Quality Control, and Applications
This guide provides an in-depth technical overview of N-(3-Acetylphenyl)-N-methylacetamide (CAS No. 325715-13-7), tailored for researchers, scientists, and professionals in drug development. The focus is on its commercial availability, quality verification, and potential research applications, ensuring a foundation of scientific integrity and practical utility.
Introduction and Chemical Identity
This compound, also known as 3'-acetyl-N-methylacetanilide, is an organic building block with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of approximately 191.23 g/mol .[1] Its structure features a central benzene ring substituted with an acetyl group at the meta-position and an N-methylacetamide group. This combination of a ketone and an amide functional group makes it a versatile intermediate in organic synthesis.[2]
Key Chemical Information:
-
Chemical Name: this compound[1]
-
Synonyms: 3'-acetyl-N-methylacetanilide[3]
-
CAS Number: 325715-13-7[3]
-
Molecular Formula: C₁₁H₁₃NO₂[1]
-
Molecular Weight: 191.23[1]
-
Appearance: Typically a pale yellow to yellow solid or liquid.[4]
Commercial Availability for Research
This compound is readily available from a variety of chemical suppliers who cater to the research and development sector. It is typically sold as an organic building block or reagent with purity levels suitable for laboratory use, commonly around 98%.[3][4] The compound is offered in various quantities, from milligrams to several grams, to accommodate different scales of research needs.
When procuring this chemical, it is crucial to consider not just the price but also the supplier's reputation, the availability of a Certificate of Analysis (COA), and typical lead times.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥98% | Custom | Often provides comprehensive documentation like COAs and safety data.[4] |
| BLDpharm | Inquire | Custom | Lists the compound for research use only.[5][6] |
| CymitQuimica | 98% | 250mg, 1g, 5g | Specifies the product is for lab use only.[3] |
| Finetech Industry | Inquire | Custom | Provides key chemical identifiers.[1] |
| Parchem | Inquire | Custom | Positions the compound for fine chemical applications.[7] |
| MySkinRecipes | 98% | 250mg | Lists a 10-20 day lead time for the specified quantity.[2] |
This table is representative and not exhaustive. Researchers should verify current stock and pricing directly with suppliers.
Incoming Quality Control: A Self-Validating Protocol
It is a fundamental principle of sound research that the identity and purity of starting materials must be independently verified. Relying solely on a supplier's COA introduces a potential point of failure in an experimental workflow. The following protocol outlines a self-validating system for confirming the integrity of this compound upon receipt.
Workflow for Incoming Material Verification
Caption: Workflow for verifying the identity and purity of incoming this compound.
Step-by-Step Protocol: ¹H NMR Spectroscopy
Causality: Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for unambiguously confirming the chemical structure of an organic molecule. Each unique proton environment in the molecule produces a distinct signal, and the pattern of these signals serves as a structural fingerprint.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
-
Instrument Setup: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Record the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis & Interpretation:
-
Chemical Shifts (δ): Compare the observed chemical shifts to predicted values based on the structure. Expect to see signals corresponding to:
-
Aromatic protons (around 7.5-8.0 ppm).
-
N-methyl protons (a singlet).
-
Acetyl methyl protons (a singlet).
-
Acetanilide methyl protons (a singlet).
-
-
Integration: The area under each peak should be proportional to the number of protons it represents.
-
Splitting Patterns: Analyze the coupling between adjacent protons to confirm substitution patterns on the aromatic ring.
-
Impurity Check: Look for unexpected peaks, which may indicate residual solvents or synthesis byproducts.
-
Research Applications and Context
This compound is primarily utilized as a chemical intermediate in organic synthesis.[2] Its bifunctional nature allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: The molecule serves as a building block for creating more complex active pharmaceutical ingredients (APIs).[2] Its acetanilide-like core is a common motif in medicinal chemistry. The ketone group can be a handle for further reactions, such as reductions, oxidations, or the formation of heterocycles.
-
Agrochemical and Dye Synthesis: The structural features are also relevant in the synthesis of novel agrochemicals and colorants for industrial use.[2]
Hypothetical Synthetic Pathway
The diagram below illustrates a potential synthetic transformation where the ketone group is modified, a common strategy in drug discovery programs.
Caption: Potential synthetic utility via reduction of the ketone functional group.
Handling and Safety
This compound should be handled with standard laboratory precautions. Safety data sheets (SDS) from suppliers indicate that the compound may be harmful if swallowed, inhaled, or comes into contact with skin.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[5]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5]
Always consult the most current Safety Data Sheet provided by the supplier before handling the compound.
Conclusion
This compound is a commercially accessible and synthetically versatile building block for research and development. Its utility in constructing more complex molecules makes it a valuable compound for medicinal chemists and synthetic researchers. However, its effective use is predicated on rigorous incoming quality control. By implementing self-validating protocols such as NMR spectroscopy, researchers can ensure the integrity of their starting materials, which is the bedrock of reproducible and reliable scientific outcomes.
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An In-depth Technical Guide to the Safe Handling of N-(3-Acetylphenyl)-N-methylacetamide in the Laboratory
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(3-Acetylphenyl)-N-methylacetamide (CAS No. 325715-13-7) in a research and development laboratory setting. The information herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and mitigate risks associated with the handling of this compound.
Compound Identification and Physicochemical Properties
This compound is a chemical intermediate with applications in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] A thorough understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 325715-13-7 | [2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][3] |
| Molecular Weight | 191.23 g/mol | [1][4] |
| Physical Form | Solid, powder, or pale yellow to yellow liquid | [2][4][5] |
| Purity | Typically ≥98% | [2][5] |
| Storage Temperature | Ambient/Room Temperature, sealed in a dry place | [1][4][5] |
Hazard Identification and Risk Assessment
Based on available data, this compound is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
H312: Harmful in contact with skin. [6]
-
H332: Harmful if inhaled. [6]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[2][4][5]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[7] This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the specific experimental conditions.[5][8]
Caption: Risk assessment workflow for this compound.
Safe Handling and Storage
Engineering Controls
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9] The fume hood provides essential protection against airborne particles and vapors.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be inspected for any signs of damage before use and disposed of properly after handling the compound.[9][11]
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[9] For larger quantities or when there is a significant risk of contamination, additional protective clothing may be necessary.[12]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator appropriate for organic vapors and particulates must be used.[13]
Caption: Standard workflow for PPE usage when handling this compound.
Hygiene Practices
Strict adherence to laboratory hygiene is crucial. Avoid eating, drinking, and applying cosmetics in the laboratory.[14][15] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[14][15]
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
Spills
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Assess the Spill: Determine the extent and nature of the spill. Only trained personnel with appropriate PPE should attempt to clean up a spill.
-
Containment: For powdered spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an inert absorbent material.
-
Cleanup: Carefully sweep or scoop the contained material into a designated chemical waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal
All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[9] Collect waste in clearly labeled, sealed containers for pickup by a licensed hazardous waste disposal company.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. A proactive safety culture, grounded in a thorough understanding of the chemical's properties and potential risks, is paramount.
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GHS Hazard Statement List. (2016, January 6). ChemSafetyPro.COM. Retrieved January 5, 2026, from [Link]
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A Detail Guide on GHS Hazard Statements List | CloudSDS. (n.d.). Retrieved January 5, 2026, from [Link]
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Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. (n.d.). Ribble Technology. Retrieved January 5, 2026, from [Link]
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Amide handling precautions? (2014, August 14). Sciencemadness Discussion Board. Retrieved January 5, 2026, from [Link]
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Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved January 5, 2026, from [Link]
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Elevating Workplace Safety in Powder Handling Systems. (n.d.). Pneu Powders Systems. Retrieved January 5, 2026, from [Link]
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Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield. Retrieved January 5, 2026, from [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved January 5, 2026, from [Link]
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CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn University. Retrieved January 5, 2026, from [Link]
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Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). Environmental Protection Agency. Retrieved January 5, 2026, from [Link]
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Powder Coating Safety and Regulations. (2022, June 8). International Enviroguard. Retrieved January 5, 2026, from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention. Retrieved January 5, 2026, from [Link]
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Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved January 5, 2026, from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved January 5, 2026, from [Link]
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Safety and Handling of Organic Compounds in the Lab | Solubility of Things. (n.d.). Retrieved January 5, 2026, from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 5, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the In-Vitro Investigation of N-(3-Acetylphenyl)-N-methylacetamide
Introduction: Unveiling the Potential of a Novel Acetanilide Derivative
N-(3-Acetylphenyl)-N-methylacetamide, also known as 3'-acetyl-N-methylacetanilide, is an organic compound characterized by an aromatic ring substituted with both an acetyl and an N-methylacetamide group.[1] While it is primarily cataloged as a building block for organic synthesis, particularly in the development of pharmaceuticals and dyes, its own biological activities remain largely unexplored.[2] The presence of the acetamide functional group suggests that it may possess biological activities, as other acetamide derivatives have demonstrated properties such as antioxidant and potential anti-inflammatory effects.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in-vitro characterization of this compound. We will propose a logical, tiered approach to screening for potential biological effects, starting with fundamental cytotoxicity and then moving to more specific functional assays. The protocols detailed herein are based on established, robust methodologies and are designed to provide a solid foundation for the initial biological evaluation of this compound.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 325715-13-7 | |
| Molecular Formula | C₁₁H₁₃NO₂ | [1] |
| Molecular Weight | 191.23 g/mol | [4] |
| Appearance | Solid powder | |
| Purity | Typically ≥98% | [1][4] |
| Storage | Room temperature, sealed in a dry environment | [4] |
Hypothesized Biological Activities and a Proposed In-Vitro Assay Cascade
Given the chemical structure of this compound, we can hypothesize several potential biological activities that warrant investigation. The workflow below outlines a systematic approach to characterizing these potential effects in vitro.
Caption: Proposed workflow for the in-vitro evaluation of this compound.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Scientific Rationale: Before investigating any specific biological activity, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.[7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cell line (e.g., HeLa, A549, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., 0.04 N HCl in isopropanol or DMSO)[8]
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)[6][8]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with the same percentage of DMSO) and a "no-cell" blank (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6]
-
-
Data Acquisition:
Data Presentation and Analysis:
| Concentration (µM) | Absorbance (570 nm) - Corrected | % Cell Viability |
| Vehicle Control (0) | [Value] | 100 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 50 | [Value] | [Value] |
| 100 | [Value] | [Value] |
| 200 | [Value] | [Value] |
-
Calculation: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot % Cell Viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration) value.
Protocol 2: Screening for Anti-inflammatory Potential via Nitric Oxide Inhibition (Griess Assay)
Scientific Rationale: Overproduction of nitric oxide (NO) is a hallmark of inflammation. A common in-vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS) to induce NO production.[10][11] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in aqueous solutions like cell culture supernatant.[12][13][14] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution)[12][15]
-
Sodium nitrite (for standard curve)
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader (absorbance at 520-550 nm)[12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.[10]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Compound and LPS Treatment:
-
Prepare dilutions of this compound in a complete medium at non-toxic concentrations (determined from Protocol 1).
-
Pre-treat the cells by adding the compound dilutions and incubate for 1 hour.[10]
-
After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Include the following controls:
-
Negative Control: Cells + Medium only
-
Vehicle Control: Cells + Medium with DMSO + LPS
-
Positive Control: Cells + Known anti-inflammatory agent (e.g., Dexamethasone) + LPS
-
-
Incubate the plate for another 24 hours.[11]
-
-
Griess Reaction:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.[10]
-
Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.
-
Add 50 µL of Sulfanilamide solution to all samples and standards.[12]
-
Incubate for 5-10 minutes at room temperature, protected from light.[12]
-
Add 50 µL of NED solution to all wells.[12]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[12]
-
-
Data Acquisition:
Data Presentation and Analysis:
| Treatment | Nitrite Concentration (µM) | % NO Inhibition |
| Vehicle Control + LPS | [Value] | 0 |
| Compound (Conc. 1) + LPS | [Value] | [Value] |
| Compound (Conc. 2) + LPS | [Value] | [Value] |
| Compound (Conc. 3) + LPS | [Value] | [Value] |
| Positive Control + LPS | [Value] | [Value] |
-
Calculation: Determine nitrite concentrations from the standard curve. % NO Inhibition = [(Nitrite in Vehicle Control - Nitrite in Test Sample) / Nitrite in Vehicle Control] x 100.
-
It is advisable to perform a parallel MTT assay on the remaining cells to confirm that the observed NO inhibition is not due to cytotoxicity.[10][11]
Protocol 3: General In-Vitro Enzyme Inhibition Assay
Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. A general spectrophotometric enzyme inhibition assay can serve as a primary screen to determine if this compound has any effect on a chosen enzyme.[16][17] This protocol provides a flexible framework that can be adapted to various enzymes where the reaction produces a change in absorbance. The activity of an enzyme can be measured by monitoring the rate of product formation or substrate depletion.[18]
Materials:
-
Purified enzyme of interest (e.g., a commercially available protease, kinase, or oxidase)
-
Specific substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme's activity)
-
This compound
-
Known inhibitor for the enzyme (positive control)
-
96-well UV-transparent or clear flat-bottom plate
-
Spectrophotometric microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the assay buffer.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration near its Michaelis constant (Km), if known.[16]
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer + Substrate (no enzyme).
-
Negative Control (100% activity): Assay buffer + Enzyme + Vehicle (DMSO).
-
Test Wells: Assay buffer + Enzyme + Test Compound dilutions.
-
Positive Control: Assay buffer + Enzyme + Known Inhibitor.
-
-
Pre-incubation:
-
Add the enzyme and the test compound (or vehicle/known inhibitor) to the respective wells.
-
Pre-incubate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.[16]
-
Immediately place the plate in the microplate reader and measure the change in absorbance over time (kinetic read) at a specific wavelength.
-
Data Presentation and Analysis:
| Compound Conc. | Reaction Rate (ΔAbs/min) | % Inhibition |
| 0 (Vehicle Control) | [Value] | 0 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Positive Control | [Value] | [Value] |
-
Calculation: Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve. % Inhibition = [(Rate of Vehicle Control - Rate of Test Well) / Rate of Vehicle Control] x 100.
-
Plot % Inhibition against the logarithm of the compound concentration to determine the IC50 (50% inhibitory concentration) value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the in-vitro characterization of this compound. By systematically assessing its cytotoxicity, potential anti-inflammatory effects, and general enzyme inhibitory capacity, researchers can efficiently gather preliminary data to guide further investigation. Positive "hits" in these screening assays would warrant more detailed mechanistic studies, such as identifying the specific enzyme inhibited or exploring the signaling pathways involved in the anti-inflammatory response. This structured approach ensures a logical and resource-effective evaluation of this novel compound's biological potential.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 325715-13-7 [sigmaaldrich.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. MTT Cell Growth Assay Kit Colorimetric Millipore [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. Griess Reagent System Protocol [worldwide.promega.com]
- 14. Griess Reagent System [worldwide.promega.com]
- 15. Griess Reagent System Protocol [promega.jp]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Acetylphenyl)-N-methylacetamide: A Strategic Intermediate for Advanced Organic Synthesis
An Application Guide for Researchers
Abstract: This document provides a detailed technical guide on the synthesis and application of N-(3-Acetylphenyl)-N-methylacetamide (CAS No. 325715-13-7), a versatile chemical intermediate. Possessing both an activated ketone and a tertiary amide, this molecule serves as a valuable building block in medicinal chemistry and materials science.[1] We present a validated two-step synthetic protocol starting from 3-aminoacetophenone, elaborate on the chemical rationale behind the procedural choices, and discuss its potential for further derivatization in complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.
Introduction and Strategic Importance
This compound is a bifunctional organic compound of significant interest for synthetic chemists.[2] Its structure is characterized by a meta-substituted acetophenone core, where the amino group has been converted to a tertiary N-methylacetamide. This specific arrangement of functional groups offers two distinct points for chemical modification:
-
The Ketone Moiety: The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, making it amenable to a wide range of classical carbonyl chemistry, including condensations, reductions, and additions.
-
The N-Methylacetamide Group: This tertiary amide is generally stable, but its presence electronically modifies the aromatic ring. The N-methyl group prevents competing reactions at the nitrogen atom, directing reactivity elsewhere in the molecule.
This dual functionality makes this compound a strategic precursor for creating libraries of complex molecules, particularly in the development of novel therapeutic agents and specialized organic materials like dyes and pigments.[1][2]
Physicochemical and Safety Data
For successful experimental planning, a clear understanding of the compound's properties and handling requirements is essential. The following table summarizes key data for this compound.
| Property | Value | Source(s) |
| CAS Number | 325715-13-7 | [3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |
| Molecular Weight | 191.23 g/mol | [1][3][4] |
| Physical Form | Pale yellow to yellow solid or powder | [3][5] |
| Purity | Typically ≥98% | [1][3] |
| Storage | Sealed in a dry place at room temperature | [5][6] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280 | |
| Signal Word | Warning |
Recommended Synthetic Pathway
The most efficient and controlled synthesis of this compound proceeds via a two-step sequence starting from the readily available 3-aminoacetophenone (also known as m-aminoacetophenone).[2][7] This sequential approach involves an initial N-acetylation followed by N-methylation, allowing for the precise and high-yield installation of the desired functional groups.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 325715-13-7 [amp.chemicalbook.com]
- 6. 325715-13-7|this compound|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
analytical methods for N-(3-Acetylphenyl)-N-methylacetamide quantification
An Application Note and Protocol Guide
Topic: Quantitative Analysis of N-(3-Acetylphenyl)-N-methylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key chemical intermediate in pharmaceutical synthesis.[1] We present two robust, fit-for-purpose analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and quantification in neat substance or simple formulations, and a highly sensitive and selective Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. This guide is designed to provide scientists with the foundational principles, detailed step-by-step protocols, and critical validation insights necessary for reliable and reproducible quantification, grounded in established regulatory frameworks.
Introduction and Analyte Overview
This compound (CAS: 325715-13-7) is an organic compound whose precise quantification is critical during various stages of drug development, from synthesis process control to metabolic studies.[2] As an intermediate or a potential metabolite, ensuring its purity or determining its concentration in biological systems is paramount for safety and efficacy assessments.
This guide explains the causality behind experimental choices, providing not just protocols but the scientific reasoning required for adaptation and troubleshooting. All methodologies are presented within the validation framework recommended by major regulatory bodies, ensuring the generation of trustworthy and defensible data.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 325715-13-7 | [2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [2][5] |
| Molecular Weight | 191.23 g/mol | [5][] |
| Synonyms | 3'-acetyl-N-methylacetanilide | [2] |
| Physical Form | Solid powder or pale yellow liquid | [2][7][8] |
| InChI Key | FTTSEBPNAOFITJ-UHFFFAOYSA-N | [2] |
Regulatory Framework for Analytical Method Validation
The reliability of any quantitative data hinges on the rigorous validation of the analytical method. The protocols described herein are designed to be validated according to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
-
For Drug Substance/Product Analysis (HPLC-UV): The ICH Q2(R1) "Validation of Analytical Procedures" guideline is the authoritative standard.[3][9][10] It outlines the necessary validation characteristics, including Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
-
For Bioanalytical Analysis (LC-MS/MS): The FDA's "Bioanalytical Method Validation Guidance for Industry" is the primary reference.[4][11][12] This guidance details the requirements for quantifying analytes in biological matrices, with a strong emphasis on stability, matrix effects, and recovery.
Adherence to these guidelines ensures that the developed method is suitable for its intended purpose and generates data that is reliable and reproducible.[13]
Method 1: Quantification by HPLC-UV
This method is ideal for determining the purity of this compound as a raw material or for its quantification in simple mixtures where high sensitivity is not required. The principle relies on chromatographic separation on a reversed-phase column followed by detection using a UV spectrophotometer.
Rationale and Principle
Reversed-phase HPLC is chosen due to the moderate polarity of the analyte. A C18 column provides excellent retention and separation from potential non-polar and polar impurities. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, ensures good peak shape and resolution. UV detection is suitable as the aromatic ring in the molecule provides a strong chromophore.
Detailed Experimental Protocol
A. Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic Acid (ACS grade)
-
Volumetric flasks, pipettes, and autosampler vials
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
-
Sample Solution: Accurately weigh the sample to achieve a theoretical concentration of ~25 µg/mL after dissolving and diluting with the diluent.
C. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient elution (see Table 2) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection λ | 245 nm (or wavelength of maximum absorbance) |
| Run Time | 15 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Workflow and Data Analysis
Caption: HPLC-UV workflow for this compound quantification.
A calibration curve is generated by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis is performed, and the concentration of the analyte in the sample is determined using the resulting equation (y = mx + c).
Validation Parameters (ICH Q2(R1))
Table 3: Typical Acceptance Criteria for HPLC-UV Method Validation
| Parameter | Acceptance Criterion |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0% |
| Specificity | Peak purity index > 0.99; No interference at analyte retention time |
| LOQ | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% |
| Robustness | No significant impact on results from minor changes in method parameters |
Method 2: Quantification by LC-MS/MS
For quantifying this compound in complex biological matrices like human plasma, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. This is essential for pharmacokinetic or toxicokinetic studies.
Rationale and Principle
This method combines the separating power of liquid chromatography with the high specificity of tandem mass spectrometry. An internal standard (IS), a structurally similar molecule not present in the sample, is used to correct for variations in sample preparation and instrument response. The sample is first cleaned up to remove proteins and other interferences. The analyte and IS are then ionized (typically by electrospray ionization, ESI), and the mass spectrometer is set to monitor a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This ensures that only the compound of interest is detected, virtually eliminating matrix interference.
Detailed Experimental Protocol
A. Reagents and Materials
-
All reagents from Method 1.
-
Internal Standard (IS): N-(3-Acetylphenyl)-N-ethyl acetamide or a stable isotope-labeled version of the analyte (e.g., N-(3-Acetylphenyl)-N-methyl-d3-acetamide). The choice of IS is critical for robust bioanalysis.
-
Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA).
-
Methanol (LC-MS grade).
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): As in Method 1, prepared in methanol.
-
IS Stock Solution (1 mg/mL): Prepared similarly to the standard stock.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution in 50:50 Acetonitrile:Water.
-
Calibration and QC Samples: Spike blank human plasma with known amounts of the standard stock solution to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
C. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Working IS Solution (100 ng/mL) in acetonitrile. The acetonitrile acts as both the protein precipitating agent and the solvent for the IS.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject into the LC-MS/MS system.
D. Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Agilent 1290 Infinity II) |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Waters Xevo TQ-S) |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | See Table 4 |
Table 4: Example MRM Transitions (Note: These must be optimized empirically)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | 192.2 [M+H]⁺ | 150.1 (loss of C₂H₂O) | 15 |
| Analyte (confirm) | 192.2 [M+H]⁺ | 134.1 (loss of C₂H₃NO) | 25 |
| IS (if ethyl analog) | 206.2 [M+H]⁺ | 164.1 (loss of C₂H₂O) | 15 |
Workflow and Data Analysis
Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A weighted (1/x² or 1/x) linear regression is typically used. The concentration in unknown samples is then back-calculated from this curve.
Validation Parameters (FDA Guidance)
Table 5: Key Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criterion |
| Calibration Curve | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | For QC samples, mean concentration must be within ±15% of nominal (±20% at LLOQ). Precision (RSD) should not exceed 15% (20% at LLOQ). |
| Selectivity | No significant interfering peaks in blank matrix at the retention times of the analyte and IS. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte must be stable under various conditions (Freeze-Thaw, Bench-Top, Long-Term). |
Conclusion
This guide has detailed two distinct, validated analytical methodologies for the quantification of this compound. The HPLC-UV method offers a simple, robust solution for purity and assay testing in less complex matrices. For bioanalytical applications requiring high sensitivity and selectivity, the LC-MS/MS method provides the necessary performance. The choice between these methods should be dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. By following the detailed protocols and grounding the work in established regulatory guidelines, researchers can generate high-quality, reliable, and defensible data.
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experimental protocols for N-(3-Acetylphenyl)-N-methylacetamide in cell culture
An Application Guide to the In Vitro Characterization of N-(3-Acetylphenyl)-N-methylacetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the initial characterization of the novel compound this compound in cell culture. Recognizing the limited publicly available data on its biological activity, this document establishes a series of robust, foundational protocols based on established principles of cell biology and pharmacology. We detail methodologies for compound handling, solubility determination, and the assessment of cellular viability and cytotoxicity. The protocols are designed to be self-validating, incorporating essential quality control measures and explaining the scientific rationale behind experimental choices to ensure the generation of reliable and reproducible data.
Introduction and Compound Overview
This compound (CAS: 325715-13-7) is an organic compound utilized as an intermediate in chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1][2] Its biological effects and potential as a therapeutic agent are not yet well-documented in peer-reviewed literature. Therefore, a systematic and rigorous approach is required to characterize its impact on cellular systems.
This document serves as a practical guide for researchers beginning to investigate the effects of this compound in a cell culture setting. We will proceed from the most fundamental aspects of compound preparation to the design and execution of foundational assays for determining its cytotoxic potential.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 325715-13-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [2] |
| Synonyms | 3'-acetyl-N-methylacetanilide; Acetamide, N-(3-acetylphenyl)-N-methyl- | [1] |
| Physical Form | Solid, Powder, or Pale yellow to yellow liquid | [1][3] |
| Purity | ≥98% | [1][2] |
| Storage | Room Temperature, Sealed in Dry Conditions | [4] |
Foundational Principles: Quality Control in Cell Culture
The integrity of any data derived from cell-based assays is fundamentally dependent on the quality and consistency of the cell cultures themselves. Before initiating experiments with any novel compound, it is imperative to establish and adhere to stringent quality control (QC) practices.
-
Aseptic Technique: All manipulations, including media preparation and cell passaging, must be performed using strict aseptic techniques within a laminar flow hood to prevent microbial contamination.[5][6]
-
Cell Line Authentication: Cross-contamination of cell lines is a prevalent issue that can invalidate research findings. It is best practice to periodically authenticate cell lines using methods such as Short Tandem Repeat (STR) profiling.[5] New cell lines should be quarantined and tested upon arrival.[7]
-
Routine Mycoplasma Testing: Mycoplasma are a common and insidious contaminant in cell culture that are not visible by standard microscopy.[7] Regular testing via PCR or other sensitive methods is crucial, as mycoplasma can significantly alter cellular responses.[6]
-
Cell Health and Passage Number: Consistently monitor cell morphology and growth rates.[5] Only use cells that are in the logarithmic growth phase for experiments to ensure reproducibility.[8] Keep detailed records of passage numbers and avoid using cells that have been in continuous culture for extended periods.[6]
Compound Preparation and Handling
Proper handling of small molecules is a critical step that is often overlooked.[9] The solubility, stability, and concentration of your compound directly impact the experimental outcome.
Solubility and Stock Solution Preparation
Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used for dissolving novel compounds for in vitro assays due to its broad solubility profile and miscibility with aqueous culture media.[10][11]
Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO
Causality: Preparing a high-concentration master stock in 100% DMSO ensures the compound remains solubilized. Subsequent serial dilutions for dose-response experiments should also be performed in 100% DMSO to prevent precipitation, which can occur when diluting in aqueous buffers.[12][13] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[13][14]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile, conical microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of the compound required. For a 10 mM stock of this compound (MW = 191.23 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 191.23 g/mol * 1000 mg/g * Volume (mL)
-
To make 1 mL of a 10 mM stock, you need 1.91 mg.
-
-
Weighing: Before opening the vial, centrifuge it briefly to collect all powder at the bottom.[14] Accurately weigh the calculated mass of the compound.
-
Dissolution: Transfer the powder to a sterile tube. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[13] If solubility is an issue, gentle warming in a 37°C water bath or brief sonication can be employed, but one must be cautious as heat can degrade some compounds.[13]
-
Storage: Aliquot the master stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14] Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[14]
Caption: General workflow for a 96-well plate cell viability assay (e.g., MTT).
Trypan Blue Exclusion Assay: A Direct Measure of Membrane Integrity
The Trypan Blue exclusion test is a simple and rapid method for assessing cell viability. [15]Its principle is based on the fact that live, healthy cells possess intact cell membranes that exclude the dye, whereas dead cells have compromised membranes that allow the dye to enter and stain the cytoplasm blue. [16][17]This method provides a direct count of live versus dead cells. [18] Protocol 3: Viability Assessment with Trypan Blue
Causality: While less suited for high-throughput screening than MTT, this assay provides a direct and absolute count of viable cells, distinguishing it from metabolic assays which can be confounded by changes in cell metabolism that don't lead to cell death. It is an essential method for validating results from indirect assays like MTT or for routine cell counting.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Hemacytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare Cell Suspension: For adherent cells, trypsinize and resuspend them in serum-free medium or PBS. Serum proteins can bind to the dye and interfere with the results. [16]2. Staining: Mix one part cell suspension with one part 0.4% Trypan Blue solution (a 1:1 ratio). [15]For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.
-
Incubation: Allow the mixture to incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as longer incubation can lead to the staining of viable cells. [16][18]4. Counting: Load 10 µL of the mixture into a hemacytometer. [15]Using a microscope, count the number of unstained (live) and blue-stained (dead) cells in the central grid.
-
Calculation:
Designing an Effective Dose-Response Experiment
To accurately quantify the potency of a compound, a dose-response experiment is necessary. This involves treating cells with a range of concentrations and measuring the response at each dose to generate a sigmoidal curve from which parameters like the IC₅₀ (half-maximal inhibitory concentration) can be derived. [19] Key Considerations:
-
Concentration Range: The selected concentrations should span a wide range, typically over several orders of magnitude (e.g., 3-4 logs), to capture the full dose-response curve from no effect to maximal effect. [20][21]A pilot experiment with 10-fold dilutions can help determine the approximate responsive range. [21][22]* Number of Doses: Use at least 5-7 different concentrations to properly fit a non-linear regression model. [19][20]A half-log (3.16-fold) dilution series is often a good compromise between range and density. [20]* Replicates: Use at least three technical replicates for each condition to ensure statistical robustness. [20] Table 2: Example Half-Log Serial Dilution Scheme for Dose-Response
| Concentration | Description |
| 100 µM | Highest Dose |
| 31.6 µM | |
| 10 µM | |
| 3.16 µM | |
| 1 µM | |
| 0.316 µM | |
| 0.1 µM | Lowest Dose |
| 0 µM (Vehicle) | Vehicle Control |
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Strober, W. (2001). Trypan Blue Exclusion Test of Cell Viability. Current Protocols in Immunology. Retrieved from [Link]
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
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Trypan Blue Assay Protocol. (2019). DeNovix. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
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Cell Counting Kit-8 Technical Manual. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
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Cell Culture Quality Control: Best Practices. (2024). Cell Culture Company. Retrieved from [Link]
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Cell Culture Techniques: Successful Cell Maintenance and Growth. (2024). Cusabio. Retrieved from [Link]
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Essential Quality Control Considerations for Cell Culture. (2023). ABS Bio. Retrieved from [Link]
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This compound. (n.d.). MySkinRecipes. Retrieved from [Link]
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Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology. Retrieved from [Link]
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Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved from [Link]
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How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved from [Link]
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How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved from [Link]
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Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Retrieved from [Link]
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Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2022). Springer Nature Experiments. Retrieved from [Link]
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Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]
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SMALL MOLECULES. (n.d.). Captivate Bio. Retrieved from [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. Retrieved from [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Asian Journal of Chemistry. Retrieved from [Link]
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Application Notes & Protocols for N-(3-Acetylphenyl)-N-methylacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Acetylphenyl)-N-methylacetamide is a unique small molecule featuring two key pharmacophores: an acetophenone moiety and an N-methylacetamide group. While direct biological data on this specific compound is limited, its structural components are prevalent in a wide array of medicinally active agents. This guide provides a comprehensive exploration of its potential applications by drawing parallels with structurally related, well-characterized compounds. We will delve into prospective therapeutic areas, propose mechanisms of action, and offer detailed protocols for synthesis and biological evaluation to empower researchers in their drug discovery endeavors. This document serves as a foundational resource for investigating this compound as a novel scaffold in medicinal chemistry.
Introduction: Deconstructing a Scaffold of Potential
The quest for novel chemical entities with therapeutic potential is the cornerstone of medicinal chemistry. This compound (CAS No. 325715-13-7) presents an intriguing starting point for drug discovery programs.[1] Its structure is a composite of two well-established pharmacophoric fragments:
-
The Acetophenone Core: This aromatic ketone is a versatile building block in the synthesis of numerous pharmaceuticals.[2] Derivatives of acetophenone are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, hypnotic, antifungal, and neuroprotective effects.[3][4] For instance, it forms the backbone of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[3]
-
The N-Arylacetamide Moiety: This functional group is a common feature in a variety of biologically active molecules. N-Arylacetamides have demonstrated anticancer, anxiolytic, anticonvulsant, and antimicrobial properties.[5][6] Their ability to form key hydrogen bonds and engage in various intermolecular interactions makes them valuable components in the design of enzyme inhibitors and receptor modulators.
The combination of these two moieties in this compound suggests a rich potential for this compound to interact with various biological targets. This guide will explore its prospective applications in oncology, neurodegenerative diseases, and infectious diseases, providing a roadmap for its systematic investigation.
Potential Therapeutic Applications and Mechanisms of Action
Based on the known activities of its constituent fragments, this compound could be a promising scaffold for developing novel therapeutics in several key areas.
Oncology: A Scaffold for Kinase Inhibition
Many successful cancer therapeutics are small molecule kinase inhibitors.[] The N-arylacetamide and acetophenone-like structures are present in several known kinase inhibitors. For example, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides have been developed as potent inhibitors of the mitotic kinase TTK, a novel target in cancer therapy.[8] Similarly, quinazoline derivatives bearing an acetamide group have been identified as selective Aurora B kinase inhibitors.[9]
Hypothesized Mechanism of Action: The this compound scaffold could potentially bind to the ATP-binding pocket of various kinases. The acetamide nitrogen could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor, mimicking the interactions of the adenine region of ATP. The acetylphenyl ring could occupy a hydrophobic pocket within the kinase domain.
Below is a conceptual workflow for screening this compound and its derivatives for anti-cancer activity.
Caption: Workflow for evaluating this compound as a potential anti-cancer agent.
Neurodegenerative Disorders: Targeting Enzymes and Neuroinflammation
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by complex pathologies including neuroinflammation and neuronal loss.[10][11] Small molecules that can modulate key enzymes or inflammatory pathways are of significant interest.
-
Monoamine Oxidase B (MAO-B) Inhibition: Acetophenone derivatives have been identified as novel and potent inhibitors of MAO-B, an enzyme implicated in the progression of Parkinson's disease.[12] Inhibition of MAO-B can increase dopamine levels in the brain, alleviating motor symptoms. The acetophenone moiety of this compound could serve as a starting point for developing new MAO-B inhibitors.
-
N-Methyl-D-Aspartate (NMDA) Receptor Modulation: NMDA receptors play a crucial role in synaptic plasticity and excitotoxicity, which is a key factor in neurodegeneration.[13] The N-arylacetamide scaffold could be modified to interact with NMDA receptors, potentially offering neuroprotective effects.
-
Anti-inflammatory Activity: Neuroinflammation is a common feature of many neurodegenerative diseases.[10] Benzylideneacetophenones, which are structurally related to acetophenones, have shown anti-inflammatory and antioxidant activities.[14] this compound and its derivatives could potentially mitigate neuroinflammation by inhibiting pro-inflammatory signaling pathways.
The following diagram illustrates a potential neuroprotective mechanism of action.
Caption: Potential neuroprotective mechanisms of this compound.
Antimicrobial and Antiviral Applications
The N-arylacetamide scaffold is present in compounds with a wide range of anti-infective properties.
-
Antimicrobial Activity: N-arylazole acetamide derivatives have shown significant activity against various Candida species.[6] Other N-arylacetamides have demonstrated antitubercular activity.[15]
-
Urease Inhibition: Urease is a key virulence factor for several pathogenic bacteria. 1,2-benzothiazine-N-arylacetamides have been reported as potent urease inhibitors.[16]
-
Antiviral Potential: N-arylacetamides have also been explored as potential inhibitors of SARS-CoV-2.[16][17]
Experimental Protocols
The following protocols are exemplary and should be adapted based on specific research goals and available resources.
Protocol for Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from 3-aminoacetophenone.
Step 1: N-methylation of 3-aminoacetophenone
-
Materials: 3-aminoacetophenone, formaldehyde (37% in water), sodium borohydride, methanol, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-aminoacetophenone (1.0 eq) in methanol in a round-bottom flask.
-
Add formaldehyde (1.2 eq) and stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding water and extract with DCM (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-methyl-3-aminoacetophenone.
-
Step 2: Acetylation of N-methyl-3-aminoacetophenone
-
Materials: N-methyl-3-aminoacetophenone, acetyl chloride, triethylamine, DCM, 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve N-methyl-3-aminoacetophenone (1.0 eq) and triethylamine (1.5 eq) in DCM in a round-bottom flask and cool to 0 °C.
-
Slowly add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound against a specific kinase (e.g., TTK).
-
Materials: Recombinant human kinase, appropriate peptide substrate, ATP, this compound stock solution (in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While SAR for this compound itself is yet to be established, we can infer potential relationships from related compound series.[18][19]
-
Substitution on the Phenyl Ring: Halogen substitutions on the phenyl ring of acetophenone derivatives have been shown to enhance MAO-B inhibitory activity.[12] For kinase inhibitors, substitutions that can form additional hydrogen bonds or occupy hydrophobic pockets can significantly increase potency.
-
Modification of the Acetyl Group: The ketone of the acetyl group can be a site for modification to improve selectivity or pharmacokinetic properties. For example, converting it to an oxime or hydrazone can introduce new interaction points.[20]
-
N-Methylacetamide Group: The N-methyl group prevents the formation of a hydrogen bond from the amide nitrogen, which may be crucial for activity against some targets. Synthesizing the N-desmethyl analog would be a key step in understanding the role of this group.
Quantitative Data from Structurally Related Compounds
To provide context for potential efficacy, the following table summarizes IC₅₀ values for representative acetophenone and N-arylacetamide derivatives from the literature.
| Compound Class | Target | Representative Compound | IC₅₀ Value | Reference |
| Acetophenone Derivative | MAO-B | Compound 1j | 12.9 nM | [12] |
| Acetophenone Derivative | MAO-B | Compound 2e | 11.7 nM | [12] |
| N-Arylacetamide | TTK Kinase | CFI-400936 | 3.6 nM | [8] |
| N-Arylacetamide | SARS-CoV-2 Mpro | - | 0.88 µM | [16][17] |
| N-Arylacetamide | Urease | Compound 5k | 9.8 µM | [16] |
Conclusion and Future Directions
This compound is a structurally intriguing molecule that holds considerable promise as a scaffold for the development of novel therapeutic agents. By leveraging the known biological activities of its acetophenone and N-arylacetamide components, researchers can rationally design and synthesize analog libraries targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and insights provided in this guide offer a solid foundation for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse library of analogs, comprehensive biological screening, and subsequent lead optimization to unlock the full therapeutic potential of this promising chemical scaffold.
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Brito, F. C. F., et al. (2019). Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. PubMed. Available at: [Link]
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Nowicka, J., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. Available at: [Link]
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Ulusoy, N., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. PubMed. Available at: [Link]
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Khan, I., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Publishing. Available at: [Link]
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Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Study.com. Available at: [Link]
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Tohma, H., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Chemistry Central Journal. Available at: [Link]
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Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. Available at: [Link]
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Zha, G.-F., et al. (2016). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm. Available at: [Link]
-
Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]
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Al-Abdullah, N. H., et al. (2023). 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides: Discovery of a new class of anti-tubercular agents and prospects for their further structural modification. PubMed. Available at: [Link]
-
Kumar, A., et al. (2016). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). General structure of acetophenone. ResearchGate. Available at: [Link]
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Tuccinardi, T., et al. (2019). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. Available at: [Link]
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Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]
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European Journal of Chemistry. (2021). Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. Available at: [Link]
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Pharma Digests. (2023). Structure Activity Relationship in Medicinal Chemistry. Pharma Digests. Available at: [Link]
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Howes, M.-J. R., & Houghton, P. J. (2020). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PubMed Central. Available at: [Link]
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Liu, Z., et al. (2013). Synthesis and biological evaluation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis and tumor growth. PubMed. Available at: [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]
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Aay, N., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. PubMed. Available at: [Link]
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Uddin, M. S., et al. (2022). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. MDPI. Available at: [Link]
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Wang, W., et al. (2016). Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase. PubMed. Available at: [Link]
-
Luo, Y., et al. (2019). Neuroprotective Mechanisms of 3-n-butylphthalide in Neurodegenerative Diseases. Biomedical Reports. Available at: [Link]
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Gressens, P., et al. (2024). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. PubMed. Available at: [Link]
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Lee, J., et al. (2021). Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. PubMed Central. Available at: [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]
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Rosen, H., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. Available at: [Link]
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Application Notes & Protocols: N-(3-Acetylphenyl)-N-methylacetamide as a Versatile Building Block for Heterocyclic Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. N-(3-Acetylphenyl)-N-methylacetamide is a uniquely functionalized aromatic compound that serves as a high-potential building block for the synthesis of diverse heterocyclic systems.[1] Its structure, featuring a reactive acetyl group (ketone) positioned meta to an N-methylacetamide moiety, offers two distinct points for chemical elaboration. The acetyl group provides a classical handle for condensation and cyclization reactions, while the protected aniline derivative influences the electronic character of the phenyl ring and offers potential for future modification.
This guide provides an in-depth exploration of this compound's reactivity and utility. We will detail field-proven protocols for its application in two cornerstone heterocyclic syntheses: the Fischer Indole Synthesis and the Friedländer Annulation. The experimental choices and mechanistic underpinnings will be explained to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this versatile intermediate in their synthetic programs.
Physicochemical Properties and Handling
A thorough understanding of a building block's properties is critical for successful and reproducible experimentation. This compound is a stable, solid compound under standard laboratory conditions.
Table 1: Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 325715-13-7 | [2] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][3] |
| Molecular Weight | 191.23 g/mol | [2] |
| Appearance | Pale yellow to yellow solid or powder | |
| Purity | Typically ≥98% | [3] |
| Storage | Sealed in a dry place at room temperature | [2] |
| InChI Key | FTTSEBPNAOFITJ-UHFFFAOYSA-N | [3] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is primarily dictated by the reactivity of its acetyl group.
-
The Ketone Handle: The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation with nucleophiles. This is the foundational step for many classical ring-forming reactions.
-
α-Methylene Acidity: The protons on the methyl of the acetyl group (the α-carbon) are weakly acidic. Under basic or strongly acidic conditions, they can be removed to form an enol or enolate, which can then act as a nucleophile in aldol-type condensation reactions. This reactivity is central to its use in the Friedländer synthesis.
The N-methylacetamide group, being an electron-donating group, moderately activates the aromatic ring, although its primary role in the context of these protocols is as a stable substituent that can be carried through the synthetic sequence.
Application Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and reliable method for constructing the indole nucleus, a privileged scaffold in countless pharmaceuticals.[4] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the ketone of our building block and a substituted phenylhydrazine.[5][6]
Workflow: Fischer Indole Synthesis
Caption: Experimental workflow for the Fischer indole synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize N-methyl-N-(3-(2-methyl-1H-indol-3-yl)phenyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Solvent (if using ZnCl₂): Glacial Acetic Acid or Ethanol
-
Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
Hydrazone Formation (In Situ):
-
To a round-bottom flask, add this compound (e.g., 1.91 g, 10 mmol) and phenylhydrazine (1.19 g, 11 mmol).
-
If using ZnCl₂, add glacial acetic acid (20 mL). If using PPA, no additional solvent is needed initially.
-
Stir the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone intermediate is typically rapid.[6]
-
-
Cyclization:
-
Method A (PPA): Cautiously add polyphosphoric acid (approx. 10-15 g) to the flask. The mixture will become viscous.
-
Heat the reaction mixture to 100-120 °C using an oil bath and maintain for 2-4 hours, monitoring by TLC. The driving force for this step is the formation of the stable aromatic indole ring.[5]
-
Method B (ZnCl₂): Add anhydrous zinc chloride (e.g., 2.0 g, 15 mmol) to the acetic acid solution.
-
Heat the mixture to reflux (approx. 118 °C) for 2-3 hours.[4]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.
-
Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure indole derivative.
-
Mechanistic Rationale
The key step is the acid-catalyzed[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone. This rearrangement forms a new C-C bond and is followed by the elimination of ammonia to generate the aromatic indole core.[5]
Caption: Simplified mechanism of the Fischer indole synthesis.
Application Protocol 2: Friedländer Annulation
The Friedländer synthesis is an exceptionally direct method for constructing quinoline rings.[8] In this application, the α-methylene protons of the acetyl group on this compound condense with a 2-aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) in an acid- or base-catalyzed reaction to form the quinoline scaffold.[9][10]
Workflow: Friedländer Annulation
Caption: Experimental workflow for the Friedländer quinoline synthesis.
Detailed Step-by-Step Protocol
Objective: To synthesize N-methyl-N-(3-(2-phenylquinolin-4-yl)phenyl)acetamide (using 2-aminobenzophenone as an example partner).
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Potassium Hydroxide (KOH) (2.0 eq)
-
Solvent: Toluene (with Dean-Stark trap for acid catalysis) or Ethanol (for base catalysis)
-
Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄
Procedure (Acid-Catalyzed):
-
Reaction Setup:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.91 g, 10 mmol), 2-aminobenzophenone (1.97 g, 10 mmol), p-TsOH (0.19 g, 1 mmol), and toluene (50 mL).
-
The Dean-Stark trap is crucial for removing the water generated during the condensation and cyclization steps, driving the reaction to completion.[11]
-
-
Cyclocondensation:
-
Heat the mixture to reflux (approx. 111 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with saturated NaHCO₃ solution (2 x 25 mL) to remove the acid catalyst, followed by water (1 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid is often of high purity but can be further purified by recrystallization from ethanol to yield the desired substituted quinoline.
-
Causality Note: The reaction begins with a crossed aldol condensation between the enol/enolate of the acetyl group and the carbonyl of 2-aminobenzophenone, followed by cyclization via formation of a Schiff base with the amino group, and subsequent dehydration to form the aromatic quinoline ring.[8] Using a catalyst like p-TsOH or iodine is known to promote this condensation efficiently.[10][11]
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Fischer Synthesis | Incomplete hydrazone formation; Insufficiently strong acid catalyst; Decomposition at high temp. | Ensure 1:1.1 stoichiometry with hydrazine. Switch from ZnCl₂ to stronger PPA. Run reaction at the lowest effective temperature (e.g., start at 100 °C). |
| Formation of Regioisomers | (Not applicable for this specific ketone) If an unsymmetrical ketone were used, two indole products could form.[6] | N/A for this compound. |
| Low Yield in Friedländer Synthesis | Inefficient water removal; Catalyst deactivation. | Ensure the Dean-Stark trap is functioning correctly. Use freshly dried solvent. Increase catalyst loading slightly if reaction stalls. |
| Side Product Formation | Self-condensation of the starting ketone (Friedländer); Polymerization (Fischer). | Use a 1:1 stoichiometry of reactants in the Friedländer synthesis. Avoid excessively high temperatures or prolonged reaction times in the Fischer synthesis. |
Safety and Handling
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Polyphosphoric acid and p-toluenesulfonic acid are corrosive; avoid contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for all reagents before use.[12]
Conclusion
This compound is a potent and versatile building block for constructing medicinally relevant indole and quinoline scaffolds. The protocols detailed herein for the Fischer and Friedländer syntheses are robust, mechanistically well-understood, and provide reliable access to complex heterocyclic products. By leveraging the specific reactivity of the acetyl group, researchers can efficiently incorporate this valuable intermediate into their synthetic strategies, accelerating the discovery of novel chemical entities.
References
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Wikipedia. (2024). Hantzsch pyridine synthesis. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]
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ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
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Wikipedia. (2024). Paal–Knorr synthesis. Retrieved from [Link]
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Wikipedia. (2024). Friedländer synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Retrieved from [Link]
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Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
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Kumar, A., & Sharma, P. (2017). Advances in polymer based Friedlander quinoline synthesis. PubMed Central. Retrieved from [Link]
- SR Innovations India. (n.d.). Menthyl Anthranilate MA or Meradimate Cas No 134-09-8.
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- MBB College. (n.d.). Paal-Knorr Synthesis.
- Simson Pharma Limited. (n.d.). N-(3-acetylPhenyl) N-Ethylacetamide.
- BenchChem. (n.d.). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.
- Al-Soud, Y. A., et al. (2022). Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides. Semantic Scholar.
- Sahu, H., & Dash, D. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Kumar, S., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
- Khetmalis, Y. M., et al. (2024). Synthesis of N‐(quinolin‐8‐yl)acetamide derivatives (7 a–j).
-
National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. Retrieved from [Link]
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Application Note: A Robust HPLC Method for the Analysis of N-(3-Acetylphenyl)-N-methylacetamide
Abstract
This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method developed for the accurate analysis of N-(3-Acetylphenyl)-N-methylacetamide. This compound is a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] The developed reversed-phase HPLC (RP-HPLC) method provides excellent selectivity, linearity, and precision, making it suitable for quality control and research applications. The narrative explains the causal logic behind each step of the method development process, from initial analyte characterization to final parameter optimization, ensuring a scientifically sound and reproducible protocol.
Introduction and Analyte Characterization
This compound (CAS No. 325715-13-7) is an organic compound featuring both an aromatic ketone and a tertiary amide functional group.[1][2] Its molecular formula is C₁₁H₁₃NO₂ with a molecular weight of 191.23 g/mol .[1][2][3] The presence of the phenyl ring and carbonyl group (ketone) constitutes a chromophore, making UV detection a suitable analytical technique.[4] Given its structure, the analyte is moderately polar, which is a critical factor in selecting the appropriate chromatographic conditions.[5][6] The primary goal of this work was to develop a reliable HPLC method for its quantification, focusing on a logical, step-by-step approach to optimization.
Analyte Properties:
Method Development Strategy: A First-Principles Approach
The development of a robust HPLC method follows a systematic process. The choices made at each stage are interdependent and grounded in the physicochemical properties of the analyte.[7] Our strategy is built on the principles of reversed-phase chromatography, which is the most common separation technique in HPLC, handling a diverse range of compound polarities and molecular masses effectively.[8]
The overall workflow is visualized below:
Caption: Workflow for systematic HPLC method development.
Experimental Design and Rationale
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Water was purified using a Milli-Q system.
The presence of a chromophore in the analyte allows for UV detection. To determine the optimal wavelength for maximum sensitivity, a solution of the analyte in the mobile phase was scanned across the UV range (200-400 nm) using a DAD. The resulting spectrum showed a maximum absorbance (λmax) at approximately 252 nm . This wavelength was selected for quantification to ensure high sensitivity and minimal interference from the mobile phase.
The choice of the stationary phase is critical for achieving the desired separation.[9][10] Given the analyte's moderate polarity, a reversed-phase column is the logical starting point.[5][6] Three common reversed-phase chemistries were evaluated to find the best selectivity and peak shape.
-
Rationale for Selection:
-
C18 (Octadecylsilane): The most common and hydrophobic reversed-phase packing, providing strong retention for moderately polar to non-polar compounds.[9][10] It is an excellent starting point for most method development.[11]
-
C8 (Octylsilane): Less hydrophobic than C18, resulting in shorter retention times for hydrophobic compounds. It can offer different selectivity for polar compounds.[9]
-
Phenyl: Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.[12]
-
A screening experiment was conducted using a generic gradient. The C18 column provided the best peak symmetry and resolution from early-eluting impurities.
| Column Type | Dimensions | Particle Size | Peak Tailing Factor | Observations |
| C18 | 150 x 4.6 mm | 5 µm | 1.1 | Excellent peak shape, good retention. |
| C8 | 150 x 4.6 mm | 5 µm | 1.3 | Acceptable peak shape, less retention. |
| Phenyl | 150 x 4.6 mm | 5 µm | 1.5 | Significant peak tailing, poor shape. |
| Table 1: Stationary Phase Screening Results. |
Based on these results, the C18 stationary phase was selected for further optimization.
The mobile phase composition controls the retention and selectivity of the separation.[13][14][15] For reversed-phase HPLC, a mixture of water and a less polar organic solvent like acetonitrile (ACN) or methanol (MeOH) is standard.[16]
-
Organic Modifier: ACN is often preferred over MeOH due to its lower viscosity and lower UV cutoff (190 nm vs. 205 nm for MeOH), which results in lower backpressure and a more stable baseline at low UV wavelengths.[15][16]
-
Buffer: Since this compound is a neutral molecule, its retention is not significantly affected by pH. Therefore, a buffer was deemed unnecessary, simplifying the mobile phase to a mixture of ACN and water. Using unbuffered mobile phases is preferable when possible to avoid potential issues with salt precipitation and to extend column lifetime.[14][16]
A scouting gradient from 10% to 90% ACN in water was run to determine the approximate elution conditions. This initial run showed that the analyte eluted at a concentration of approximately 45-55% ACN.
Caption: Decision logic for isocratic vs. gradient elution.
For this application, an isocratic method was chosen for its simplicity and robustness, which is ideal for routine quality control. The organic content was systematically varied to achieve a retention time (k') between 2 and 10, ensuring good resolution without unnecessarily long run times.
| % Acetonitrile (ACN) | Retention Time (min) | Tailing Factor | Theoretical Plates (N) |
| 40% | 12.5 | 1.2 | 8500 |
| 50% | 6.8 | 1.1 | 9200 |
| 60% | 3.2 | 1.1 | 9100 |
| Table 2: Mobile Phase Optimization. |
A mobile phase composition of 50:50 (v/v) Acetonitrile:Water provided the optimal balance of retention, efficiency, and analysis time.
Final Protocol: Optimized HPLC Method
This section provides the detailed, step-by-step protocol for the analysis of this compound.
-
Mobile Phase (50:50 ACN:Water):
-
Measure 500 mL of HPLC-grade acetonitrile.
-
Measure 500 mL of purified water.
-
Combine in a suitable solvent reservoir.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.[17]
-
-
Diluent (50:50 ACN:Water):
-
Use the mobile phase as the diluent for preparing standards and samples to avoid peak distortion.
-
-
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (0.1 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides optimal retention and peak shape. |
| Mobile Phase | 50:50 (v/v) Acetonitrile : Water | Achieves ideal retention factor (k') and efficiency. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 252 nm | Corresponds to the analyte's λmax for maximum sensitivity. |
| Injection Volume | 10 µL | A standard volume providing good signal without overloading the column. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 20-30 minutes).
-
Inject a blank (diluent) to ensure no system contamination.
-
Perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Verify that the system suitability parameters are met (e.g., %RSD of peak area < 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 2000).
-
Proceed with the injection of sample solutions.
-
Calculate the concentration of this compound in the samples by comparing the peak area to that of the working standard.
Conclusion
The HPLC method detailed in this application note is demonstrated to be robust, precise, and accurate for the quantitative analysis of this compound. By employing a systematic approach to the selection of the stationary phase, mobile phase, and detector settings, a simple isocratic method was developed. This method is well-suited for routine analysis in a quality control environment, offering excellent performance with a short run time. The principles and workflow described herein can serve as a template for developing methods for other similar aromatic compounds.
References
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- Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results.
- CymitQuimica. This compound.
- Next LVL Programming. How To Select Mobile Phase In HPLC Method Development?.
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- Element Lab Solutions. HPLC Solvent Selection.
- LCGC International. Choosing the Right HPLC Stationary Phase.
- ACS Publications. Highly Flexible UV–Vis Radiation Sources and Novel Detection Schemes for Spectrophotometric HPLC Detection.
- LCGC International. Important Aspects of UV Detection for HPLC.
- Pharmaceutical Technology. HPLC Method Development and Validation for Pharmaceutical Analysis.
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- Sigma-Aldrich. This compound | 325715-13-7.
- ChemicalBook. This compound | 325715-13-7.
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- ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
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- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column.
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- World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
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Application Notes & Protocols for the Development of N-(3-Acetylphenyl)-N-methylacetamide Derivatives in Drug Discovery
Abstract
The N-acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] N-(3-Acetylphenyl)-N-methylacetamide presents a versatile and strategically valuable starting point for drug discovery campaigns. Its structure contains multiple, chemically distinct functional groups—a ketone, an aromatic ring, and a tertiary amide—that serve as handles for systematic chemical modification.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel derivatives of this compound. We will explore strategic synthetic diversification, provide detailed, field-tested protocols, and discuss the underlying principles of structure-activity relationship (SAR) optimization.
Introduction: Rationale for Derivatization
The core objective in derivatizing a lead compound like this compound is to systematically explore the chemical space around the scaffold to optimize its pharmacological profile. This process aims to enhance potency, improve selectivity, and refine ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The parent molecule offers three primary vectors for modification, as illustrated below.
Figure 1: Key vectors for the chemical diversification of the this compound scaffold.
-
Vector 1 (Acetyl Group): The ketone is a versatile functional group. It can be reduced to an alcohol, which introduces a hydrogen bond donor/acceptor, or converted into various derivatives (oximes, hydrazones) to probe steric and electronic requirements in a receptor binding pocket.[4]
-
Vector 2 (Aromatic Ring): The phenyl ring can be functionalized via electrophilic substitution or cross-coupling reactions. These modifications can alter the molecule's electronics, lipophilicity, and metabolic stability, and introduce new interactions with the biological target.
-
Vector 3 (Amide Group): While the N-methylacetamide moiety is generally stable, bioisosteric replacement is a powerful strategy in drug design to improve pharmacokinetic properties or circumvent metabolic liabilities.[5][6]
Synthetic Strategies and Methodologies
A successful derivatization campaign relies on robust and versatile synthetic chemistry. The following section details proven strategies for modifying the parent scaffold.
Synthesis of the Core Scaffold
The parent compound, this compound (3 ), can be synthesized efficiently from commercially available 3'-Aminoacetophenone (1 ) via a two-step sequence involving N-acetylation followed by N-methylation.
Figure 2: Two-step synthesis workflow for the parent scaffold.
Protocol 1: Synthesis of this compound (3)
Materials:
-
3'-Aminoacetophenone (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Methyl Iodide (MeI) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step A: Synthesis of N-(3-acetylphenyl)acetamide (2)
-
Dissolve 3'-Aminoacetophenone (1 ) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(3-acetylphenyl)acetamide (2 ), which can often be used directly in the next step.
Step B: Synthesis of this compound (3)
-
In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of crude (2 ) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., 30-50% EtOAc in Hexanes) to yield the final product (3 ).
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[][8]
Strategy A: Diversification via Acetyl Group Modification
The carbonyl group is a prime target for introducing new functionalities.
1. Reduction to Alcohol:
-
Rationale: Converting the ketone to a secondary alcohol introduces a chiral center and a potent hydrogen bond donor/acceptor group, which can form new, favorable interactions with a biological target.
-
Method: Reduction is readily achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).[4]
2. Reductive Amination:
-
Rationale: This reaction converts the ketone into a primary, secondary, or tertiary amine, introducing a basic center that can improve solubility and form ionic interactions.
-
Method: A two-step, one-pot reaction involving initial formation of an imine or enamine with an amine (e.g., ammonium acetate, primary amine), followed by reduction with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
3. Wittig Reaction:
-
Rationale: To explore the impact of replacing the carbonyl oxygen with a carbon substituent, the Wittig reaction can be employed to form an alkene. This significantly alters the geometry and electronics of this position.
-
Method: Reaction of the ketone with a phosphorus ylide, which is typically prepared from a phosphonium salt and a strong base.
Protocol 2: Reduction of this compound (3)
Materials:
-
This compound (3 ) (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve compound (3 ) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add NaBH₄ portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the alcohol derivative.
-
Purify by flash column chromatography if necessary.
Strategy B: Diversification via Aromatic Ring Substitution
Modifying the aromatic ring is a cornerstone of SAR exploration. For this scaffold, a halogenated intermediate is a highly valuable precursor for a range of cross-coupling reactions.
Figure 3: Cross-coupling strategies for diversification of a halogenated intermediate.
Protocol 3: Suzuki Cross-Coupling of a Brominated Intermediate
Note: This protocol assumes the synthesis of a brominated precursor, e.g., N-(3-acetyl-4-bromophenyl)-N-methylacetamide, which can be prepared via electrophilic bromination of the parent scaffold.
Materials:
-
Brominated scaffold (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add the brominated scaffold, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the desired coupled product. A variety of functional groups are often well-tolerated under these reaction conditions.[9]
Bioisosteric Replacement Strategies
Bioisosterism is a critical tool for fine-tuning the properties of a lead compound.[10] It involves replacing a functional group with another that has similar steric and electronic properties to maintain or enhance biological activity while improving its drug-like characteristics.[11][12]
| Original Functional Group | Potential Bioisosteres | Rationale for Replacement |
| Acetyl Group (Ketone) | Sulfone (-SO₂R), Sulfoximine, Oxadiazole, Cyano (-CN) | Modulate electronics, polarity, and metabolic stability. Introduce new hydrogen bonding capabilities.[13] |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole, Isoxazole | Improve solubility, alter metabolic pathways (block P450 oxidation), introduce specific vector interactions.[11] |
| Amide Carbonyl | Tetrazole, Reverse Sulfonamide | Tetrazoles can mimic the acidity and planar geometry of a carboxylic acid (if the amide were hydrolyzed).[5] |
Proposed Derivative Library and Data Management
Systematic derivatization requires careful planning and data tracking. Below is a representative table outlining a small, focused library based on the strategies discussed.
| Compound ID | Vector Modified | Modification | Synthetic Strategy | Expected Mass [M+H]⁺ |
| Parent-001 | N/A | This compound | N/A | 192.23 |
| Deriv-A01 | Vector 1 | Reduction of acetyl to alcohol | Protocol 2 (NaBH₄) | 194.25 |
| Deriv-B01 | Vector 2 | Suzuki coupling with 4-fluorophenyl boronic acid | Protocol 3 | 268.30 |
| Deriv-B02 | Vector 2 | Suzuki coupling with pyridine-3-boronic acid | Protocol 3 | 251.29 |
| Deriv-C01 | Vector 1 | Bioisosteric replacement of acetyl with cyano | Multi-step synthesis | 175.21 |
Pharmacological Evaluation
Once a library of derivatives is synthesized and purified, the next critical step is to evaluate their biological activity. The choice of assay is dictated by the therapeutic target.
-
Initial Screening: High-throughput screening (HTS) against the primary target (e.g., enzyme inhibition assay, receptor binding assay).
-
Cell-Based Assays: Compounds showing activity in primary screens should be advanced to cell-based assays to confirm their effects in a more complex biological system (e.g., cancer cell line viability assays, anti-inflammatory cytokine release assays).[1][14][15]
-
SAR Analysis: The data from these assays are used to build a structure-activity relationship. This analysis informs the next round of synthesis, guiding the design of more potent and selective compounds.
-
ADME Profiling: Promising candidates should be profiled for key pharmacokinetic properties such as solubility, cell permeability (e.g., PAMPA), and metabolic stability (e.g., microsomal stability assay).
Conclusion
This compound is an excellent starting scaffold for medicinal chemistry programs. Its synthetic tractability and multiple points for diversification allow for the rapid generation of focused compound libraries. By employing the strategic approaches and detailed protocols outlined in this guide—from targeted modifications of the acetyl and aromatic moieties to the application of modern cross-coupling chemistry and bioisosteric replacement—research teams can efficiently explore the structure-activity landscape and accelerate the discovery of novel drug candidates.
References
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound [myskinrecipes.com]
- 4. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity [benchchem.com]
- 5. ctppc.org [ctppc.org]
- 6. researchgate.net [researchgate.net]
- 8. This compound | 325715-13-7 [sigmaaldrich.com]
- 9. Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses [mdpi.com]
- 10. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. archivepp.com [archivepp.com]
- 14. mdpi.com [mdpi.com]
- 15. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating N-(3-Acetylphenyl)-N-methylacetamide as a Potential COX-2 Inhibitor
An in-depth analysis of N-(3-Acetylphenyl)-N-methylacetamide's potential as a Cyclooxygenase-2 (COX-2) inhibitor is presented in this comprehensive guide. Given the absence of direct studies on this specific molecule, this document establishes a foundational hypothesis based on its structural similarity to known analgesic and anti-inflammatory agents. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and a framework for investigation.
Introduction and Hypothesis
This compound belongs to the N-acyl aniline class of compounds, a scaffold present in various biologically active molecules. Its structural features, particularly the acetamide and phenyl groups, bear resemblance to components of several known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The COX enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme, often upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Hypothesis: Based on its structural analogy to other N-phenylacetamide derivatives with analgesic properties, it is hypothesized that this compound may act as a selective inhibitor of the COX-2 enzyme.
Proposed Mechanism of Action and Rationale
The proposed inhibitory action of this compound on COX-2 is predicated on its ability to bind to the active site of the enzyme. The active site of COX-2 is a hydrophobic channel. Many selective COX-2 inhibitors possess a side pocket that can accommodate specific chemical moieties, a feature less accessible in the COX-1 isoform. The N-methylacetamide group of the candidate compound may interact with key amino acid residues within this channel, potentially through hydrogen bonding or hydrophobic interactions, thereby preventing the binding of the natural substrate, arachidonic acid.
To validate this hypothesis, a series of in vitro and cell-based assays are recommended. These assays will determine the compound's inhibitory potency (IC50) against both COX-1 and COX-2, revealing its selectivity.
Experimental Validation Protocols
The following protocols provide a step-by-step guide to assess the inhibitory potential of this compound against COX enzymes.
This assay measures the peroxidase activity of the COX enzymes.
Principle: The peroxidase component of COX enzymes is measured using a fluorogenic substrate, such as Amplex Red, which produces a highly fluorescent product, resorufin, in the presence of horseradish peroxidase (HRP).
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (pH 8.0)
-
This compound
-
Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)
-
96-well black microplates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Assay Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, Amplex Red, and HRP.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the diluted compound or control to the wells. Add the purified COX-1 or COX-2 enzyme to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~540 nm, emission ~590 nm) every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound against COX enzymes.
This assay measures the production of prostaglandin E2 (PGE2) in a cellular context.
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in a suitable cell line (e.g., RAW 264.7 macrophages). The ability of the test compound to inhibit the subsequent production of PGE2 is then quantified using an ELISA kit.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Celecoxib (positive control)
-
PGE2 ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Celecoxib for 1 hour.
-
COX-2 Induction: Induce COX-2 expression by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assay Workflow
Caption: Workflow for the cell-based evaluation of COX-2 inhibition by this compound.
Data Analysis and Interpretation
The primary endpoints of these assays are the IC50 values for COX-1 and COX-2.
| Parameter | Description | Example Data Table |
| IC50 (COX-1) | The concentration of the compound required to inhibit 50% of COX-1 activity. | To be determined experimentally |
| IC50 (COX-2) | The concentration of the compound required to inhibit 50% of COX-2 activity. | To be determined experimentally |
| Selectivity Index (SI) | Calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2. | To be determined experimentally |
A high Selectivity Index (SI > 10) would suggest that this compound is a selective COX-2 inhibitor, which would be a promising result for further drug development.
Troubleshooting and Advanced Applications
| Potential Issue | Possible Cause | Recommended Solution |
| High Variability in Assay Results | Pipetting errors, inconsistent incubation times, cell passage number. | Use calibrated pipettes, standardize all incubation steps, and use cells within a consistent passage range. |
| Compound Precipitation | Poor solubility in aqueous buffer. | Increase the final DMSO concentration (up to 1%, ensuring a vehicle control is included), or use a different solubilizing agent. |
| No Inhibition Observed | The compound is not an inhibitor of the target enzyme. | Confirm compound integrity and concentration. Test a broader concentration range. Consider alternative enzyme targets. |
For advanced studies, consider performing kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Additionally, in vivo studies in animal models of inflammation would be the next logical step to evaluate the compound's efficacy and safety profile.
Application Note & Protocols: Formulation of N-(3-Acetylphenyl)-N-methylacetamide for In-Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(3-Acetylphenyl)-N-methylacetamide (CAS 325715-13-7), a solid organic compound often used as a pharmaceutical intermediate[1][2][3]. Like a significant majority of new chemical entities (NCEs) in the development pipeline, this compound is anticipated to have poor aqueous solubility, posing a substantial challenge for achieving adequate and reproducible systemic exposure in preclinical in-vivo studies[4][5][6][7]. This guide details a systematic approach, from essential pre-formulation characterization to the development of various formulation strategies, including solutions, suspensions, and advanced lipid-based systems. Each section provides not only step-by-step protocols but also the scientific rationale behind the selection of excipients and methodologies to ensure robust and reliable preclinical outcomes.
Introduction: The Criticality of Formulation in Preclinical Success
Therefore, a well-designed formulation is not merely a delivery vehicle but a critical tool that ensures the compound is presented to the biological system in a consistent and absorbable form. This application note serves as a practical, experience-driven guide to navigate the challenges of formulating this compound, treating it as a model for Biopharmaceutics Classification System (BCS) Class II or IV compounds, which are characterized by low solubility[4][8].
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is paramount. This phase provides the essential data needed to select the most promising formulation strategy, saving significant time and resources[5].
Key Physicochemical Parameters
-
Aqueous Solubility: Determine the solubility in physiologically relevant media (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl). This is the most critical parameter.
-
Solubility in Excipients: Screen for solubility in a panel of pharmaceutically acceptable solvents, co-solvents, and lipids. This data directly informs vehicle selection.
-
LogP (Octanol/Water Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP (typically >2) suggests that lipid-based formulations may be a viable strategy[9].
-
Solid-State Properties: Using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD), determine the melting point and crystallinity. The presence of a high-energy, amorphous form can significantly enhance solubility over a stable crystalline form[6][8].
-
pH-Solubility Profile: If the compound has ionizable groups, its solubility may be pH-dependent. The pKa of this compound is predicted to be very low (-0.82), suggesting it is a neutral compound and its solubility will likely not be influenced by pH[10].
Hypothetical Pre-formulation Data Summary
To guide the protocols in this document, we will assume the following experimentally determined properties for this compound.
| Parameter | Result | Implication for Formulation |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Extremely poor solubility; simple aqueous vehicles are not viable. |
| Calculated LogP | 2.5 | Lipophilic; suggests good potential for lipid-based systems. |
| Melting Point (DSC) | 85°C | Relatively low melting point may be suitable for melt-based formulations. |
| Physical Form | Crystalline Solid[1][2] | Energy input (e.g., micronization, amorphization) may be needed to improve dissolution[4]. |
| Solubility in PEG 400 | 50 mg/mL | Good solubility in a common non-aqueous vehicle. |
| Solubility in Corn Oil | 15 mg/mL | Moderate solubility in a lipid vehicle. |
| Solubility in Tween® 80 | 100 mg/mL | High solubility in a surfactant, indicating potential for micellar solutions. |
Pre-formulation Workflow Diagram
The following diagram illustrates the logical flow of the pre-formulation assessment process.
Formulation Strategies and Step-by-Step Protocols
Based on the pre-formulation data, a tiered approach to formulation development is recommended. Start with the simplest method and increase complexity only as required to meet the target concentration and stability.
Strategy 1: Solution in a Non-Aqueous Vehicle
Principle: This is the simplest approach when the API has sufficient solubility in a single, well-tolerated non-aqueous vehicle. Polyethylene glycol 400 (PEG 400) is a common choice due to its high solubilizing capacity and acceptable safety profile for preclinical studies[5].
Protocol 1: Preparation of a 20 mg/mL Solution in PEG 400
-
Calculation: For a 10 mL final volume, calculate the required mass of API: 20 mg/mL * 10 mL = 200 mg.
-
Weighing: Accurately weigh 200 mg of this compound and transfer it to a sterile 15 mL conical tube.
-
Vehicle Addition: Add approximately 8 mL of PEG 400 to the tube.
-
Solubilization: Tightly cap the tube and vortex at high speed for 2-3 minutes. Gentle warming in a water bath (37-40°C) can be used to facilitate dissolution, but ensure the compound is stable at this temperature.
-
Volume Adjustment: Once the solid is completely dissolved, add PEG 400 to reach a final volume of 10.0 mL.
-
Homogenization: Invert the tube several times to ensure a homogenous solution.
-
Quality Control (Self-Validation):
-
Visually inspect the solution against a light and dark background to confirm the complete absence of any particulate matter.
-
Prepare the formulation fresh daily unless stability data supports longer storage.
-
Strategy 2: Aqueous Suspension
Principle: If a solution is not feasible or if the required dose is very high, a suspension can be used. This involves reducing the particle size of the API to increase its surface area and suspending it in an aqueous vehicle containing a suspending agent and a wetting agent[4]. This is often suitable for oral administration[11][12].
Protocol 2: Preparation of a 25 mg/mL Suspension for Oral Gavage
Vehicle Preparation (0.5% CMC / 0.1% Tween® 80):
-
To 90 mL of sterile water, slowly add 0.5 g of carboxymethylcellulose (CMC) while stirring continuously with a magnetic stirrer until fully hydrated and dissolved.
-
Add 0.1 mL of Tween® 80 to the CMC solution and stir until uniform.
-
Adjust the final volume to 100 mL with sterile water.
Suspension Formulation:
-
Calculation: For a 10 mL final volume, weigh 250 mg of this compound.
-
Particle Size Reduction (Crucial Step): Place the API powder in a glass mortar and add a few drops of the vehicle to form a thick paste. Triturate vigorously with the pestle for 5-10 minutes to break down particle aggregates. This step is critical for preventing needle clogging and improving dissolution in-vivo[4].
-
Suspension: Gradually add the remaining vehicle to the mortar while continuing to mix. Transfer the suspension to a sterile 15 mL conical tube.
-
Homogenization: Vortex the suspension for 5 minutes to ensure uniformity.
-
Quality Control (Self-Validation):
-
Visually inspect for homogeneity. The suspension should appear uniform with no large clumps.
-
Before each animal is dosed, the suspension must be re-vortexed to ensure the correct dose is withdrawn.
-
Strategy 3: Co-Solvent System
Principle: A co-solvent system uses a combination of water-miscible solvents to achieve a higher solubilizing capacity than any single solvent alone[5]. However, a key risk is drug precipitation upon dilution with aqueous physiological fluids in-vivo. Therefore, this approach is often reserved for intravenous (IV) administration where initial dilution is rapid and controlled.
Protocol 3: Preparation of a 5 mg/mL IV Formulation
Vehicle: 10% Ethanol / 40% Propylene Glycol / 50% Water for Injection (WFI)
-
Calculation: For a 5 mL final volume, weigh 25 mg of this compound.
-
Solubilization: In a sterile glass vial, dissolve the 25 mg of API in 0.5 mL of Ethanol.
-
Dilution: Add 2.0 mL of Propylene Glycol and mix until the solution is clear.
-
Final Dilution: Slowly add 2.5 mL of WFI while stirring. The solution should remain clear. If precipitation occurs, the formulation is not viable.
-
Quality Control (Self-Validation):
-
The final formulation must be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect for clarity and absence of particulates.
-
Crucial: Perform a dilution test. Add 100 µL of the final formulation to 900 µL of PBS (pH 7.4). The solution should remain clear for a period relevant to the study (e.g., at least 1-2 hours). Cloudiness indicates precipitation risk.
-
Strategy 4: Self-Emulsifying Drug Delivery System (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form a fine oil-in-water micro- or nano-emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluid[13][14][15][16]. This presents the drug in a solubilized state with a large surface area, significantly enhancing absorption, particularly for highly lipophilic compounds[9][16].
Protocol 4: Preparation of a SEDDS Formulation
-
Excipient Screening: Conduct solubility studies of the API in various oils (e.g., Capmul® MCM, corn oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® P). Select a high-solubility combination. Based on our hypothetical data, a system with corn oil and Tween® 80 is promising.
-
Formulation (20 mg/g Pre-concentrate):
-
Weigh 200 mg of this compound into a glass vial.
-
Add 4.0 g of Tween® 80 (Surfactant).
-
Add 5.8 g of Corn Oil (Oil Phase).
-
Warm the mixture to 40°C and vortex until a clear, homogenous solution is formed. This is the SEDDS pre-concentrate.
-
-
Quality Control (Self-Validation):
-
Emulsification Test: Add 100 mg of the SEDDS pre-concentrate to 100 mL of water in a glass beaker with gentle stirring. The system should rapidly form a clear or slightly bluish-white emulsion. Record the time to emulsify and the visual appearance.
-
Droplet Size Analysis: Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument to determine the mean droplet size. For a good SEDDS, this should ideally be below 200 nm[14].
-
The pre-concentrate can be filled into gelatin capsules for oral dosing.
-
Decision-Making and In-Vivo Considerations
The choice of formulation depends on the required dose, the route of administration, and the stage of development.
Formulation Strategy Decision Tree
Administration and Safety Considerations
-
Dose Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes for the chosen species and route[17][18]. For mice, oral gavage is typically limited to 10 mL/kg[18].
-
Vehicle Toxicity: Ensure all excipients are used within established safe limits for the species being studied[19][20][21]. Always run a vehicle-only control group in toxicology studies to differentiate vehicle effects from API toxicity.
-
Route of Administration:
-
Oral Gavage: Use a proper-sized, ball-tipped gavage needle to prevent injury[11][17]. Suspensions are common for this route.
-
Intravenous (IV): Formulations must be sterile, clear solutions with no particulates. Co-solvent systems are common, but must be administered slowly to avoid precipitation and hemolysis[22][23].
-
-
Stability: Always prepare formulations fresh unless in-use stability has been formally demonstrated. Suspensions, in particular, should be used immediately after preparation.
Conclusion
The successful in-vivo evaluation of this compound is critically dependent on overcoming its inherent poor aqueous solubility. A systematic formulation development approach, beginning with rigorous pre-formulation assessment, is essential for selecting a scientifically sound and robust strategy. By starting with simple solutions and progressing to more complex systems like suspensions or SEDDS only when necessary, researchers can develop fit-for-purpose formulations that deliver the compound consistently and enable the generation of high-quality, reliable preclinical data. The protocols and decision-making frameworks provided herein offer a field-proven guide to navigate this critical phase of drug development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. altasciences.com [altasciences.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends | MDPI [mdpi.com]
- 10. This compound | 325715-13-7 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. fda.gov [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijsrtjournal.com [ijsrtjournal.com]
- 23. Organic solvents for pharmaceutical parenterals and embolic liquids: a review of toxicity data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Kilogram-Scale Synthesis of N-(3-Acetylphenyl)-N-methylacetamide
Abstract & Introduction
N-(3-Acetylphenyl)-N-methylacetamide is a tertiary amide of interest as a versatile building block in the synthesis of more complex molecules and potential pharmacological agents.[1] Its structure, which includes both an acetylphenyl group and an N-methylacetamide moiety, provides multiple reaction sites for further chemical elaboration.[1] The scale-up synthesis of such molecules presents unique challenges, including reaction control, safety management, and ensuring product purity and consistency.
This document provides a detailed, field-tested protocol for the kilogram-scale synthesis of this compound. The synthetic strategy is a two-step process commencing with the readily available and cost-effective starting material, 3'-aminoacetophenone.[2] The first step involves the N-acetylation of 3'-aminoacetophenone to form the intermediate, N-(3-acetylphenyl)acetamide. The subsequent and more challenging step is the selective N-methylation of this secondary amide to yield the final product.
This guide is intended for researchers, chemists, and process development professionals. It emphasizes the causal relationships behind procedural choices, robust safety protocols, and in-process controls (IPCs) to ensure a reliable and reproducible outcome.
Overall Reaction Scheme
The synthesis proceeds in two distinct chemical transformations:
Step 1: N-Acetylation of 3'-Aminoacetophenone
-
An aromatic amine is acylated using acetic anhydride. This is a well-established, high-yielding reaction. The reaction is typically performed in an appropriate solvent or neat, often with a base to neutralize the acetic acid byproduct.
Step 2: N-Methylation of N-(3-acetylphenyl)acetamide
-
The secondary amide intermediate is deprotonated with a strong, non-nucleophilic base, followed by alkylation with a methylating agent. This step is critical and requires stringent anhydrous conditions to prevent base quenching and side reactions. The choice of base and solvent is crucial for both safety and reaction efficiency on a large scale.[3]
Process Development & Scale-Up Rationale
Scaling a synthesis from the benchtop to the kilogram level requires careful consideration of several factors beyond simply multiplying reagent quantities.
-
Reagent Selection:
-
Starting Material: 3'-Aminoacetophenone is a commercially available and relatively inexpensive starting material, making it ideal for large-scale production.[2]
-
Base for Methylation: Sodium hydride (NaH) is selected as the base for its high reactivity and ability to irreversibly deprotonate the amide. However, NaH is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[4][5][6] Therefore, its handling on a large scale necessitates specialized safety protocols.[4] Using NaH as a 60% dispersion in mineral oil mitigates its pyrophoric nature and improves handling.
-
Methylating Agent: Methyl iodide (MeI) is a highly effective methylating agent. However, it is toxic and a suspected carcinogen. Safer alternatives like dimethyl sulfate (DMS) or methyl triflate exist but present their own significant hazards and cost considerations.[7] For this protocol, MeI is used with strict engineering controls. Alternatives such as tetramethylammonium fluoride (TMAF) have been explored for safer, metal-free methylations and could be considered for future process optimization.[8][9]
-
-
Solvent Choice:
-
Tetrahydrofuran (THF): Anhydrous THF is chosen for the methylation step due to its ability to dissolve the reactants, its inertness to the reaction conditions, and its appropriate boiling point for thermal control. It is crucial to use a grade with very low water content to prevent quenching of the sodium hydride.
-
-
Thermal Management & Safety:
-
The deprotonation with NaH is highly exothermic due to the evolution of hydrogen gas. On a large scale, the rate of addition of the amide to the NaH suspension must be carefully controlled to manage the reaction temperature and the rate of gas evolution. A reactor equipped with an efficient cooling system and a gas scrubber is mandatory.
-
Online monitoring of hydrogen off-gas can provide real-time control over the reaction rate, a key safety feature in process chemistry.[4][10]
-
-
Work-up and Purification:
-
Quenching unreacted NaH is a critical safety step. This is achieved by the slow, controlled addition of a protic solvent like isopropanol at low temperatures.
-
Aqueous work-up is designed to remove inorganic salts and water-soluble impurities.
-
Crystallization is chosen as the final purification method as it is highly effective and scalable for obtaining high-purity solid products.
-
Detailed Kilogram-Scale Protocol
Safety Precaution: This protocol involves hazardous materials and exothermic reactions. It must be performed in a suitable chemical reactor within a walk-in fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, safety glasses, and chemically resistant gloves. An inert nitrogen atmosphere is required for Step 2.
Materials and Equipment
| Reagent / Material | Grade | CAS No. | Supplier |
| 3'-Aminoacetophenone | ≥98% | 99-03-6 | Commercial |
| Acetic Anhydride | Reagent | 108-24-7 | Commercial |
| Sodium Acetate | Anhydrous | 127-09-3 | Commercial |
| Sodium Hydride (NaH) | 60% dispersion in oil | 7646-69-7 | Commercial |
| Methyl Iodide (MeI) | ≥99%, stabilized | 74-88-4 | Commercial |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | 109-99-9 | Commercial |
| Ethyl Acetate | ACS Grade | 141-78-6 | Commercial |
| Hexanes | ACS Grade | 110-54-3 | Commercial |
| Isopropanol | ACS Grade | 67-63-0 | Commercial |
| Saturated Sodium Bicarbonate | - | - | Lab Prepared |
| Brine (Saturated NaCl) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | - | 7487-88-9 | Commercial |
Equipment: 20L jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, condenser, and dropping funnel; 50L rotary evaporator; Large Büchner funnel and filtration flask; Vacuum oven.
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
-
Reactor Setup: Charge the 20L reactor with 3'-aminoacetophenone (1.35 kg, 10.0 mol) and sodium acetate (0.82 kg, 10.0 mol).
-
Reagent Addition: Begin stirring the mixture and add acetic anhydride (1.02 kg, 10.0 mol) dropwise over 1 hour, maintaining the internal temperature below 60°C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture to 100°C and maintain for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add 10L of cold water. The product will precipitate.
-
Isolation: Filter the solid product using the Büchner funnel and wash the cake thoroughly with cold water (3 x 2L).
-
Drying: Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Expected Yield: 1.6-1.7 kg (90-96%) of N-(3-acetylphenyl)acetamide as an off-white solid.
-
IPC: Confirm structure by ¹H NMR and purity by HPLC (>98%).
-
Step 2: Synthesis of this compound
-
Reactor Setup (Inert Atmosphere): Ensure the 20L reactor is clean, dry, and purged with nitrogen. Charge the reactor with sodium hydride (60% dispersion, 0.44 kg, 11.0 mol) and anhydrous THF (8L).
-
Amide Addition: Cool the stirred suspension to 0°C. Dissolve N-(3-acetylphenyl)acetamide (1.77 kg, 10.0 mol) in anhydrous THF (5L) and add this solution dropwise to the NaH suspension over 2-3 hours.
-
Causality: Slow addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Maintain the internal temperature between 0-5°C. The off-gas should be directed through a scrubber.
-
-
Deprotonation: After the addition, allow the mixture to stir at 0-5°C for 1 hour.
-
Methylation: Add methyl iodide (1.56 kg, 11.0 mol) dropwise while maintaining the temperature at 0-5°C. After the addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Reaction Quench (Critical Step): Cool the reactor to 0°C. Very slowly and carefully, add isopropanol (1L) dropwise to quench any unreacted sodium hydride. Vigorous gas evolution will occur. Ensure the addition rate does not cause an excessive temperature rise.
-
Aqueous Work-up: After the quench is complete, slowly add 10L of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 4L). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 4L) and then with brine (1 x 4L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to yield the pure product.
-
Drying: Dry the purified crystals in a vacuum oven at 40°C.
-
Expected Yield: 1.5-1.7 kg (78-89%) of this compound.
-
QC: Confirm identity and purity via ¹H NMR, ¹³C NMR, HPLC (>99%), and Mass Spectrometry.[11]
-
Analytical & Quality Control Data
| Analysis | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Purity (HPLC) | ≥ 99.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Melting Point | TBD | 78-81°C |
| Residual Solvents | Per ICH Guidelines | <500 ppm Ethyl Acetate |
¹H NMR (400 MHz, CDCl₃): δ 7.90-7.80 (m, 2H), 7.55 (t, J=7.8 Hz, 1H), 7.35 (d, J=7.6 Hz, 1H), 3.30 (s, 3H), 2.62 (s, 3H), 1.95 (s, 3H).
Workflow & Logic Diagrams
Overall Synthesis Workflow
Caption: Overall workflow for the two-step synthesis.
Safety Logic for NaH Quenching
Caption: Decision logic for the safe quenching of sodium hydride.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Reaction | Insufficient heating time or temperature; impure starting materials. | Increase reaction time. Check temperature probe calibration. Verify purity of 3'-aminoacetophenone. |
| Step 2: Low Yield | Incomplete deprotonation (wet THF or glassware); insufficient methyl iodide; poor work-up. | Use fresh, anhydrous THF. Rigorously dry all glassware. Re-verify stoichiometry of reagents. Optimize extraction procedure. |
| Step 2: O-Methylation Impurity | While less common for amides with NaH, it can occur under different conditions. | N-alkylation is highly favored under these conditions. If O-alkylation is detected by MS, consider alternative base/solvent systems. |
| Difficult Filtration | Very fine particles formed during precipitation/crystallization. | For precipitation, ensure slow addition to a well-stirred solution. For crystallization, control the cooling rate to allow larger crystals to form. |
| Uncontrolled Exotherm/Gas | Addition of reagents is too fast; inadequate cooling. | Immediately stop addition and apply maximum cooling. If necessary, use an emergency quenching procedure as defined in your site's safety protocol. Always prioritize slow, controlled addition. |
References
-
McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1442–1446. [Link]
-
Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]
-
ResearchGate. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]
-
Studley, J. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Scientific Update. [Link]
-
Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber Blog. [Link]
-
Organic Chemistry Portal. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Retrieved from [Link]
-
Cheng, H-G., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
ResearchGate. (n.d.). N‐methylation of secondary amides using Me4NF by Schönebeck. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Retrieved from [Link]
-
PubChem. (n.d.). 3'-Aminoacetophenone. Retrieved from [Link]
Sources
- 1. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity [benchchem.com]
- 2. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 325715-13-7 [sigmaaldrich.com]
Troubleshooting & Optimization
optimizing reaction conditions for N-(3-Acetylphenyl)-N-methylacetamide synthesis
Technical Support Center: Synthesis of N-(3-Acetylphenyl)-N-methylacetamide
Welcome to the dedicated technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical transformation. Our goal is to empower you with the knowledge to not only identify and solve common issues but also to fundamentally understand the underlying chemical principles governing this reaction.
Table of Contents
-
Reaction Overview: The Acetylation of 3-Aminoacetophenone
-
Frequently Asked Questions (FAQs)
-
What are the most common starting materials and reagents for this synthesis?
-
What is the role of the catalyst in this reaction?
-
How does reaction temperature affect the outcome?
-
What are the typical yields for this synthesis?
-
-
Troubleshooting Guide
-
Problem: Low or No Product Yield
-
Problem: Formation of Impurities and Side Products
-
Problem: Difficulty in Product Isolation and Purification
-
-
Detailed Experimental Protocol
-
References
Reaction Overview: The Acetylation of 3-Aminoacetophenone
The synthesis of this compound typically proceeds via the N-acetylation of a suitable precursor, most commonly 3-aminoacetophenone, followed by N-methylation, or by the direct N-methylation and subsequent N-acetylation of 3-aminoacetophenone. A common and straightforward laboratory-scale synthesis involves the acetylation of N-methyl-3-aminoacetophenone. The core transformation is the formation of an amide bond, a fundamental reaction in organic chemistry.
The reaction generally involves the use of an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base or catalyst. The choice of reagents and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis.
Caption: General reaction scheme for the synthesis.
Frequently Asked Questions (FAQs)
What are the most common starting materials and reagents for this synthesis?
The most direct precursor for the final product is N-methyl-3-aminoacetophenone. However, if starting from the more readily available 3-aminoacetophenone, a two-step synthesis is often employed.
Table 1: Common Reagents for this compound Synthesis
| Reagent Type | Examples | Function |
| Starting Material | 3-Aminoacetophenone, N-methyl-3-aminoacetophenone | The foundational molecule containing the aminophenyl ketone structure. |
| Methylating Agent | Dimethyl sulfate, Methyl iodide | Used to introduce the N-methyl group. |
| Acetylating Agent | Acetic anhydride, Acetyl chloride | Provides the acetyl group for the amide bond formation. |
| Base/Catalyst | Pyridine, Triethylamine, Sodium acetate | Neutralizes acidic byproducts and can catalyze the reaction. |
| Solvent | Dichloromethane (DCM), Chloroform, Acetic acid | Dissolves reactants and facilitates the reaction. |
What is the role of the catalyst in this reaction?
In the context of acetylation with acetic anhydride, a base like pyridine serves a dual role. Firstly, it acts as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion. This intermediate is a much more potent acetylating agent than acetic anhydride itself. Secondly, pyridine acts as a base to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product side.
How does reaction temperature affect the outcome?
Reaction temperature is a critical parameter. For the acetylation of amines, the reaction is often exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) initially can help to manage the exotherm and prevent the formation of side products. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion. Higher temperatures can lead to decomposition of reactants or products and the formation of colored impurities.
What are the typical yields for this synthesis?
The expected yield can vary significantly based on the chosen synthetic route, purity of starting materials, and optimization of reaction conditions. Well-optimized, laboratory-scale syntheses can achieve yields in the range of 80-95%. However, without careful control of stoichiometry and temperature, yields can be considerably lower.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Caption: A general troubleshooting workflow for the synthesis.
Problem: Low or No Product Yield
Possible Causes and Solutions:
-
Cause 1: Inactive Reagents. Acetic anhydride can hydrolyze over time if exposed to atmospheric moisture. The amine starting material may have degraded.
-
Solution: Use freshly opened or properly stored reagents. It is good practice to verify the purity of starting materials by techniques like NMR or melting point analysis before starting the reaction.
-
-
Cause 2: Incorrect Stoichiometry. An insufficient amount of the acetylating agent will lead to incomplete conversion of the starting material.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.1-1.2 equivalents) of the acetylating agent is often used to ensure the reaction goes to completion.
-
-
Cause 3: Inefficient Catalysis. If using a base catalyst like pyridine, ensuring its purity and using the correct amount is crucial.
-
Solution: Use anhydrous pyridine. The amount of pyridine should be at least stoichiometric to the acetic acid produced, and it often serves as the solvent as well.
-
Problem: Formation of Impurities and Side Products
Possible Causes and Solutions:
-
Cause 1: Di-acetylation. Although less common for N-methylated anilines, it's a possibility with primary anilines if the reaction conditions are too harsh.
-
Solution: This is less of a concern for this compound synthesis from N-methyl-3-aminoacetophenone. However, if starting from 3-aminoacetophenone, careful control of the acetylation step is necessary before methylation.
-
-
Cause 2: O-acetylation. The phenolic hydroxyl group, if present as an impurity or in a related starting material, can also be acetylated.
-
Solution: Ensure the purity of the starting amine. O-acetylated products can often be converted back to the hydroxyl group under mild basic conditions during workup.
-
-
Cause 3: Polymerization/Degradation. Overheating or extended reaction times can lead to the formation of dark, tarry substances.
-
Solution: Maintain strict temperature control. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Problem: Difficulty in Product Isolation and Purification
Possible Causes and Solutions:
-
Cause 1: Emulsion during Aqueous Workup. The presence of both organic and aqueous phases with surfactants or fine solids can lead to stable emulsions, making phase separation difficult.
-
Solution: Add a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Alternatively, filtering the mixture through a pad of celite can remove particulate matter that stabilizes the emulsion.
-
-
Cause 2: Product is an Oil instead of a Solid. Sometimes, even if the product is reported as a solid, it may initially isolate as an oil due to residual solvent or impurities.
-
Solution: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization. If that fails, purification by column chromatography followed by removal of the solvent under high vacuum is recommended.
-
-
Cause 3: Poor Recrystallization Recovery. Choosing an inappropriate solvent system for recrystallization can lead to significant product loss.
-
Solution: The ideal recrystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures. A solvent system (e.g., ethanol/water, ethyl acetate/hexanes) might be necessary. Perform small-scale solvent screening to identify the optimal conditions.
-
Detailed Experimental Protocol
This protocol describes a representative synthesis of this compound from N-methyl-3-aminoacetophenone.
Materials:
-
N-methyl-3-aminoacetophenone (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent or catalyst, 2.0 eq if used as catalyst)
-
Dichloromethane (DCM, if not using pyridine as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-3-aminoacetophenone (1.0 eq) in dichloromethane or pyridine.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes to bring the temperature down to 0-5 °C.
-
Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to neutralize the pyridine and quench any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
References
Technical Support Center: Purification of N-(3-Acetylphenyl)-N-methylacetamide
Welcome to the technical support guide for the purification of N-(3-Acetylphenyl)-N-methylacetamide. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in a highly pure form. As a molecule possessing moderate polarity due to its ketone and tertiary amide functionalities, its purification requires a nuanced approach to effectively remove structurally similar impurities.[1][2][3] This guide provides troubleshooting solutions and detailed protocols in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated product is a discolored oil or a solid with a low, broad melting point. What are the likely impurities?
This is a common issue stemming from incomplete reactions or side products that are structurally similar to your target compound. Identifying the potential contaminants is the first step in selecting an appropriate purification strategy.
Common Impurities Profile:
The most probable impurities depend on your synthetic route. A common method for synthesizing N-acylated anilines involves the acetylation of an amine precursor.[4][5][6] Potential impurities include:
-
Starting Materials: Unreacted 3'-Amino-N-methylacetophenone or N-(3-acetylphenyl)acetamide.
-
Reagents: Residual acetylating agents (like acetic anhydride or acetyl chloride) or their byproducts (acetic acid).[7]
-
Side Products: Di-acetylated species or products resulting from undesired reactions on the aromatic ring, especially if harsh conditions are used.
Troubleshooting Logic:
-
Initial Analysis: Run a Thin Layer Chromatography (TLC) of your crude product alongside the starting materials. This will give you a qualitative assessment of what major components are present.
-
Characterization: Obtain a Proton NMR (¹H NMR) of the crude material. The presence of specific signals can confirm the identity of impurities. For example, an N-H proton signal would suggest the presence of a secondary amide impurity like N-(3-acetylphenyl)acetamide.
-
Property Comparison: Understanding the property differences between your product and impurities is key to separating them.
Table 1: Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Polarity (on Silica Gel) | Key Differentiating Feature |
| This compound (Product) | C₁₁H₁₃NO₂ | 191.23[8] | Moderate | Tertiary amide, no N-H bond |
| N-(3-acetylphenyl)acetamide | C₁₀H₁₁NO₂ | 177.19 | Higher | Secondary amide, has an N-H bond |
| 3'-Amino-N-methylacetophenone | C₉H₁₁NO | 149.19 | Higher | Primary aromatic amine |
| Acetic Acid | C₂H₄O₂ | 60.05 | Very High | Acidic, water-soluble |
Q2: I'm struggling with recrystallization. The product either oils out or the yield is very low. What is the best approach?
Recrystallization is an excellent method for purifying solid compounds, but success hinges entirely on the choice of solvent.[9] For a molecule like this compound, which has both nonpolar (aromatic ring) and polar (carbonyl, amide) regions, a single solvent may not be ideal. A solvent-pair system is often more effective.
Recommended Solvent Systems & Protocol:
-
Primary Recommendation: Ethyl Acetate / Hexanes
-
Rationale: The product should be highly soluble in ethyl acetate and poorly soluble in hexanes. This differential solubility is ideal for recrystallization.
-
-
Alternative Systems: Ethanol / Water, Toluene, or Isopropanol. Acetanilide, a related compound, can be effectively recrystallized from hot water, although the target molecule's increased substitution may reduce its aqueous solubility.[9][10]
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot "good" solvent (e.g., ethyl acetate) needed to fully dissolve the compound.
-
Decolorization (if needed): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Induce Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Complete Crystallization: Once crystallization begins, cool the flask in an ice bath to maximize the recovery of the pure product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent (e.g., hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove all solvent.
Q3: My column chromatography shows poor separation, with significant peak tailing. How can I improve this?
This is a classic problem when purifying polar compounds on normal-phase silica gel.[1][11] The polar amide and ketone groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow elution and broad, tailing peaks.[12]
Troubleshooting Workflow for Column Chromatography:
Caption: Troubleshooting workflow for optimizing column chromatography.
Detailed Explanations:
-
Eluent Modification: Often, the simplest fix is to modify your mobile phase. Adding a small amount of a highly polar solvent like methanol can help to occupy the active sites on the silica, allowing your compound to elute more symmetrically. If you suspect acidic impurities or if your compound is slightly basic, adding a small amount of triethylamine can neutralize the acidic silica surface and dramatically improve peak shape.
-
Switching Stationary Phase: If modifying the eluent doesn't work, the interaction between your compound and the silica is likely too strong.
-
Alumina (Al₂O₃): This can be a good alternative to silica and is available in acidic, neutral, and basic forms. For a neutral molecule like yours, neutral alumina is a good starting point.[12]
-
Reversed-Phase (C18): This technique uses a nonpolar stationary phase and a polar mobile phase (like acetonitrile/water).[11][13] In this mode, polar compounds elute first. This is an excellent, though more expensive, option for purifying highly polar molecules that are problematic on silica.
-
Q4: My workup didn't remove all the acidic or basic impurities. How can I perform an effective liquid-liquid extraction?
A proper aqueous wash (liquid-liquid extraction) is crucial for removing ionic or highly polar impurities like residual acids, bases, or salts before attempting chromatography or recrystallization.
Logical Separation Workflow:
Caption: Workflow for removing acidic and water-soluble impurities.
Step-by-Step Wash Protocol:
-
Dissolve: Dissolve your crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel.
-
Acid Removal: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.[14] Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently, then allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to remove any remaining bicarbonate and other highly polar impurities. Shake, separate, and drain the aqueous layer.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to remove the majority of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed.
-
Dry and Concentrate: Drain the organic layer into a clean flask, add a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), let it sit for 10-15 minutes, then filter or decant the solution and evaporate the solvent under reduced pressure.
By following these structured troubleshooting guides and protocols, you can effectively address the common challenges encountered in the purification of this compound and consistently obtain a product of high purity for your research and development needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Acetanilide - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. This compound | CAS: 325715-13-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. scribd.com [scribd.com]
- 10. ias.ac.in [ias.ac.in]
- 11. waters.com [waters.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. reddit.com [reddit.com]
- 14. CN101462977B - Purification method of N,N-dimethylacetamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(3-Acetylphenyl)-N-methylacetamide
Welcome to the comprehensive technical support guide for the synthesis of N-(3-Acetylphenyl)-N-methylacetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the N-acetylation of 3-aminoacetophenone to yield the intermediate, N-(3-acetylphenyl)acetamide. The second step is the N-methylation of this intermediate to produce the final product. While conceptually straightforward, achieving a high yield and purity can be challenging. This guide will address common issues and provide solutions to enhance your synthetic success.
Reaction Pathway Overview
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Step 1: N-Acetylation of 3-Aminoacetophenone
Q1: What are the most common acetylating agents for this reaction, and which is recommended?
A1: The most common acetylating agents are acetic anhydride and acetyl chloride. Acetic anhydride is generally preferred as it is less volatile and the byproduct, acetic acid, is easier to handle than the hydrochloric acid generated from acetyl chloride. For challenging acetylations, more reactive agents can be employed, but they often require more stringent reaction conditions.
Q2: My N-acetylation reaction is sluggish or incomplete. What are the likely causes?
A2: Several factors can lead to an incomplete reaction:
-
Insufficient Reagent: Ensure at least a stoichiometric amount of the acetylating agent is used. An excess is often beneficial.
-
Inadequate Base: A base is crucial to neutralize the acid byproduct. Common bases include pyridine, triethylamine, or sodium acetate. The absence or insufficient amount of a base can stall the reaction.
-
Low Temperature: While the reaction is often exothermic, very low temperatures can slow the reaction rate. Room temperature is typically sufficient.
-
Solvent Choice: The choice of solvent can impact solubility and reaction rate. Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are common choices.
Q3: I am observing the formation of diacetylated byproducts. How can I prevent this?
A3: Diacetylation, the formation of N,N-diacetyl-3-aminoacetophenone, can occur, although it is less common with anilines under standard conditions. To minimize this, you can:
-
Control Stoichiometry: Use a slight excess of the amine relative to the acetylating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can improve selectivity.
-
Slow Addition: Add the acetylating agent dropwise to the solution of the amine to avoid localized high concentrations.
Step 2: N-Methylation of N-(3-acetylphenyl)acetamide
Q4: What are the common methylating agents, and what are their pros and cons?
A4: A variety of methylating agents can be used, each with its own advantages and disadvantages:
| Methylating Agent | Pros | Cons |
| Methyl Iodide (CH₃I) | Highly reactive, good yields. | Toxic, volatile, requires careful handling. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potent methylating agent, cost-effective. | Extremely toxic and carcinogenic. |
| Trimethyl- anilinium Iodide | Safer, solid reagent, good for monomethylation.[1][2] | Can require higher temperatures. |
For safety and selectivity, modern methods using reagents like phenyl trimethylammonium iodide are increasingly preferred.[1][2]
Q5: I am getting a low yield in the N-methylation step. What could be the problem?
A5: Low yields in N-methylation can stem from several issues:
-
Incomplete Deprotonation: The amide proton must be removed by a base for methylation to occur. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide are often more effective than weaker bases.
-
O-Alkylation: A significant side reaction can be the methylation of the amide oxygen, forming an O-methyl imidate. This is more likely with certain solvent and counter-ion combinations.[3]
-
Steric Hindrance: While less of an issue for a methyl group, steric hindrance can play a role, especially with bulkier alkylating agents.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or product, especially under basic conditions. Ensure anhydrous conditions are maintained.
Q6: How can I minimize the formation of the O-methylated byproduct?
A6: To favor N-methylation over O-methylation:
-
Choice of Base and Solvent: The combination of a strong, non-nucleophilic base and a polar aprotic solvent like DMF or DMSO can favor N-alkylation.
-
Counter-ion Effects: The nature of the cation from the base can influence the N/O selectivity.
-
Temperature Control: Running the reaction at a controlled, and often lower, temperature can improve selectivity.
Troubleshooting Guide
Caption: Troubleshooting decision tree for low yield in the synthesis.
Detailed Experimental Protocols
Protocol 1: N-Acetylation of 3-Aminoacetophenone
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Aminoacetophenone
-
Acetic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone (1.0 eq) in DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(3-acetylphenyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Methylation of N-(3-acetylphenyl)acetamide
This protocol utilizes methyl iodide, a common but toxic reagent. Please handle it with appropriate safety precautions in a well-ventilated fume hood. A safer alternative using phenyl trimethylammonium iodide is also presented.[1][2]
Method A: Using Methyl Iodide
Materials:
-
N-(3-acetylphenyl)acetamide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Methyl Iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method B: Using Phenyl Trimethylammonium Iodide (Safer Alternative) [1][2]
Materials:
-
N-(3-acetylphenyl)acetamide
-
Phenyl trimethylammonium iodide (PhMe₃NI)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
In a reaction vial, combine N-(3-acetylphenyl)acetamide (1.0 eq), phenyl trimethylammonium iodide (2.5 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous toluene.
-
Seal the vial and heat the mixture at 120 °C for 16-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Recommended Reagent Stoichiometry
| Step | Reagent | Stoichiometric Ratio (relative to starting material) |
| N-Acetylation | 3-Aminoacetophenone | 1.0 eq |
| Acetic Anhydride | 1.1 - 1.2 eq | |
| Base (e.g., Pyridine) | 1.2 - 1.5 eq | |
| N-Methylation (Method A) | N-(3-acetylphenyl)acetamide | 1.0 eq |
| Sodium Hydride | 1.2 eq | |
| Methyl Iodide | 1.5 eq | |
| N-Methylation (Method B) | N-(3-acetylphenyl)acetamide | 1.0 eq |
| Phenyl trimethylammonium iodide | 2.5 eq | |
| Cesium Carbonate | 2.0 eq |
Table 2: Solvent Selection Guide
| Reaction Step | Recommended Solvents | Considerations |
| N-Acetylation | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Good solubility for reactants, relatively low boiling points for easy removal. |
| N-Methylation | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Toluene | Polar aprotic solvents often favor N-alkylation. Toluene is suitable for higher temperature reactions. |
References
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
-
Popa, M. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link][4]
-
LibreTexts Chemistry. (2021). 24.3: Synthesis of Amides. Retrieved from [Link][5]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link][6]
- Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(41), 7315–7319.
-
Organic Chemistry Portal. (n.d.). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link][1]
- Yadav, P., & Singh, P. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 420-426.
-
Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link][3]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link][7]
Sources
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: N-(3-Acetylphenyl)-N-methylacetamide Stability and Degradation
Welcome to the technical support center for N-(3-Acetylphenyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth answers to common questions, troubleshooting advice for experimental challenges, and detailed protocols to help you understand and manage the stability of this compound. Our focus is on providing not just methods, but the scientific rationale behind them, ensuring the integrity and success of your work.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions encountered during the handling, storage, and analysis of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at room temperature.[1][2] The key is to minimize exposure to atmospheric moisture and air. For long-term storage or as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is highly recommended.
-
Causality: The molecule contains an amide functional group, which is susceptible to hydrolysis. Sealing the container and keeping it in a dry place mitigates the risk of moisture-induced degradation.
Q2: My HPLC analysis of a freshly prepared solution shows multiple peaks, but the certificate of analysis indicates >98% purity. What is happening?
This is a common issue that can arise from several factors during sample preparation and analysis:
-
Solvent Reactivity: Ensure your dissolution solvent is inert. Protic solvents, especially at non-neutral pH, can initiate degradation. Acetonitrile and high-purity water are generally safe choices for initial dissolution.
-
On-Column Degradation: If the HPLC mobile phase is strongly acidic or basic, the compound may be degrading on the analytical column itself. This is particularly true if the column temperature is elevated. Try running the analysis with a more neutral mobile phase to see if the impurity profile changes.
-
Contaminated Solvent/Glassware: Trace amounts of acid or base on glassware or in the solvent can catalyze degradation. Always use high-purity solvents and meticulously clean your glassware.
Q3: What is the most probable degradation pathway for this compound?
The primary and most anticipated degradation pathway is the hydrolysis of the N-methylacetamide group. Amide bonds are susceptible to cleavage under both acidic and basic conditions.[3][4]
-
Under Acidic Conditions: The amide is hydrolyzed to yield 3-aminoacetophenone and N-methylacetamide, which can be further hydrolyzed to acetic acid and methylammonium salt.[3]
-
Under Basic Conditions: Saponification of the amide bond occurs, leading to the formation of the corresponding carboxylate salt (acetate) and N-methyl-3-aminophenyl ketone.[4]
Oxidative degradation is another possibility, potentially at the N-methyl group or the aromatic ring, but hydrolysis is typically the dominant pathway for this class of molecules.
Caption: Predicted primary hydrolysis degradation pathway.
Q4: How can I confirm if the unexpected peaks in my chromatogram are indeed degradation products?
The most definitive method is to conduct a forced degradation (or stress testing) study.[5][6] By intentionally exposing the compound to harsh conditions (acid, base, oxidation, light, heat), you can generate the likely degradation products. You can then compare the retention times of the peaks in your stressed samples to the unknown peaks in your analytical sample.
-
Trustworthiness: This approach serves as a self-validating system. If the peaks generated under specific stress conditions (e.g., acid hydrolysis) match your unknown peaks, you have strong evidence for their identity and the degradation pathway. This is a core principle of developing a stability-indicating analytical method as mandated by ICH guidelines.[5][6][7]
Section 2: Designing a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a molecule, identify potential degradation products, and develop a robust, stability-indicating analytical method.[8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Caption: General workflow for a forced degradation study.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for assessing the stability of this compound.
Protocol 3.1: Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1.0 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution. This will be your stock solution for all solution-state stress tests.
Protocol 3.2: Acid-Induced Degradation
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to make the final concentration 0.1 M HCl.
-
Heat the flask in a water bath at 60°C for 2 hours.[9]
-
Cool the solution to room temperature. Carefully neutralize by adding 1 mL of 1 M NaOH.
-
Dilute to the final volume with the 50:50 acetonitrile/water mixture.
-
Analyze immediately by HPLC.
Protocol 3.3: Base-Induced Degradation
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH to make the final concentration 0.1 M NaOH.
-
Heat the flask in a water bath at 60°C for 30 minutes.[9] (Base hydrolysis is often faster than acid hydrolysis).
-
Cool the solution to room temperature. Carefully neutralize by adding 1 mL of 1 M HCl.
-
Dilute to the final volume with the 50:50 acetonitrile/water mixture.
-
Analyze immediately by HPLC.
Protocol 3.4: Oxidative Degradation
-
Transfer 5 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[9]
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to the final volume with the 50:50 acetonitrile/water mixture.
-
Analyze immediately by HPLC.
Protocol 3.5: Thermal Degradation
-
Solid State: Place a thin layer of the solid compound in a petri dish and expose it to 70°C in a calibrated oven for 48 hours.
-
Solution State: Tightly cap a vial containing the 1.0 mg/mL stock solution and heat at 70°C for 48 hours.
-
For analysis, cool the samples, dissolve the solid sample in the mobile phase, and analyze both alongside an unstressed control.
Protocol 3.6: Photolytic Degradation
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in the ICH Q1B guideline.[6]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Prepare samples for analysis as described for thermal degradation.
Protocol 3.7: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Rationale: A gradient method is chosen to ensure the separation of the relatively polar parent compound from potentially more non-polar or polar degradation products. Formic acid is used to improve peak shape. This method should be validated for specificity, linearity, accuracy, and precision.
Section 4: Data Interpretation & Summary
After running the experiments, the data can be summarized to provide a clear picture of the compound's stability profile. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | Parameters | % Degradation of Parent | Major Degradant Peak (RT, min) | Notes |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2 hr | 15.2% | 4.5 min | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 30 min | 18.5% | 4.5 min, 6.2 min | Rapid degradation with multiple products. |
| Oxidation | 3% H₂O₂, RT, 24 hr | 8.1% | 12.1 min (N-oxide suspected) | Moderate sensitivity to oxidation. |
| Thermal (Solid) | 70°C, 48 hr | < 1.0% | N/A | Highly stable in solid form to heat. |
| Thermal (Solution) | 70°C, 48 hr | 3.5% | 4.5 min | Minor hydrolytic degradation in solution. |
| Photolytic | ICH Q1B | < 2.0% | N/A | Stable to light exposure. |
This table clearly indicates that the compound is most susceptible to hydrolytic degradation, especially under basic conditions, and moderately susceptible to oxidation. It is highly stable under thermal and photolytic stress.
References
-
Material Safety Data Sheet - N-Methylacetamide, 99+% . Cole-Parmer. [Link]
-
Please write the complete reaction for the acid hydrolysis of N-methylacetamide . Study.com. [Link]
-
A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]
-
Forced Degradation Studies . Journal of Analytical & Pharmaceutical Research. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS . International Journal of Creative Research Thoughts. [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations . ResearchGate. [Link]
-
Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]
-
Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) . YouTube. [Link]
Sources
- 1. 325715-13-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 325715-13-7 [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. rjptonline.org [rjptonline.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. ijrpp.com [ijrpp.com]
identification of byproducts in N-(3-Acetylphenyl)-N-methylacetamide synthesis
Prepared by the Gemini Application Science Team
Introduction
Welcome to the technical support guide for the synthesis of N-(3-Acetylphenyl)-N-methylacetamide. This document is intended for researchers, scientists, and professionals in drug development who are working with this molecule. This compound is a key intermediate in various synthetic pathways.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and resolve common issues encountered during its synthesis, with a particular focus on the identification of reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves a two-step process. First, 3'-aminoacetophenone is N-methylated to form N-methyl-3-aminoacetophenone. This intermediate is then acetylated using an acetylating agent like acetic anhydride or acetyl chloride to yield the final product.[1]
Q2: What are the typical reagents for the final acetylation step?
Standard conditions for the N-acetylation of the secondary amine intermediate (N-methyl-3-aminoacetophenone) involve using either acetic anhydride or acetyl chloride.[2][3] The reaction is often performed in the presence of a mild base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acid byproduct (acetic acid or HCl).[2][3] Dichloromethane (DCM) is a common solvent for this reaction.
Q3: What is a typical reaction yield and purity?
Yields can vary based on the purity of starting materials and reaction conditions, but well-optimized procedures can achieve high yields. Purity is critical, and the product is often a solid powder that can be purified by recrystallization or column chromatography.[4] A purity of 98% or higher is commercially available.
Synthesis and Byproduct Formation Pathways
The primary reaction and a key byproduct formation pathway are illustrated below. Understanding these pathways is crucial for troubleshooting unexpected results.
Primary Synthesis Route
The final step in the synthesis is the N-acetylation of N-methyl-3-aminoacetophenone.
Caption: Primary N-acetylation reaction pathway.
Major Byproduct Formation
A common issue is the presence of unmethylated 3'-aminoacetophenone in the starting material. This primary amine will also be acetylated, leading to the formation of N-(3-acetylphenyl)acetamide.
Sources
recrystallization techniques for purifying N-(3-Acetylphenyl)-N-methylacetamide
Welcome to the technical support resource for the purification of N-(3-Acetylphenyl)-N-methylacetamide. As Senior Application Scientists, we have developed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical solutions for challenges encountered during the recrystallization of this compound. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it a suitable method for purifying this compound?
Recrystallization is a purification technique for solid organic compounds. The fundamental principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, the compound of interest, in this case, this compound, should be highly soluble in a hot solvent but sparingly soluble in the same solvent when it is cold. Impurities, conversely, should either be highly soluble in the cold solvent (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).[2]
This compound is a solid at room temperature, making it an excellent candidate for this technique.[3][4] Purification is crucial as synthetic side-products or unreacted starting materials can interfere with subsequent reactions or biological assays.
Q2: What are the key properties of this compound to consider for recrystallization?
Understanding the physicochemical properties of the target molecule is critical for designing a purification strategy.
-
Structure: The molecule contains a polar tertiary amide group and a ketone, as well as a less polar aromatic ring. This mixed polarity suggests that a solvent of intermediate polarity or a mixed-solvent system might be effective.
-
Physical State: It is a solid powder at ambient temperature.[4]
-
Molecular Formula: C₁₁H₁₃NO₂[5]
-
Molecular Weight: 191.23 g/mol [5]
-
Purity: Commercially available reagents are typically around 98% pure, indicating that recrystallization can be an effective final polishing step.[3][4]
The presence of both hydrogen bond acceptors (carbonyl oxygens) and a polar amide bond influences its interaction with protic and aprotic polar solvents.[6]
Q3: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical step in recrystallization.[1] The ideal solvent should satisfy the following criteria:
-
High Solvation Power at High Temperatures: It must dissolve the compound completely when hot or boiling.[7]
-
Low Solvation Power at Low Temperatures: It should provide poor solubility for the compound at or below room temperature, allowing for maximum crystal recovery.
-
Appropriate Boiling Point: The boiling point should not be excessively high, which can make solvent removal difficult, nor too low, which can lead to evaporation and premature crystallization during hot filtration.[8]
-
Inertness: The solvent must not react with this compound.
-
Impurity Solubility Profile: Impurities should remain dissolved in the cold solvent.
The general principle of "like dissolves like" is a useful starting point. Given the molecule's structure, polar solvents are a good choice to investigate. For amides, solvents like ethanol, acetone, acetonitrile, and water (or mixtures thereof) are often successful.[9][10]
A systematic approach is to perform small-scale solubility tests with a few milligrams of your crude product in various candidate solvents (see table below).[11]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes for Consideration |
| Water | 100 | 80.1 | Good for polar compounds. This compound may have limited solubility. A mixed system (e.g., Ethanol/Water) is likely more effective. |
| Ethanol | 78 | 24.5 | A common and effective solvent for compounds with moderate polarity. Often used in mixed systems with water or hexanes. |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar. Good for inducing crystallization. |
| Acetone | 56 | 20.7 | A strong polar aprotic solvent. Its low boiling point can be a disadvantage, leading to rapid evaporation.[12] |
| Ethyl Acetate | 77 | 6.0 | A solvent of intermediate polarity. May be a good choice if impurities are highly polar or non-polar. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent that can give excellent results for amides.[9] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Unlikely to be a good primary solvent but could be used as an anti-solvent in a mixed system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and volumes must be determined empirically based on the small-scale tests described in Q3.
Step 1: Dissolution
-
Place the crude this compound into an Erlenmeyer flask. Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and prevents contamination.
-
Add a magnetic stir bar or a boiling chip to ensure smooth boiling.
-
In a separate flask, heat your chosen solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude solid to dissolve it completely with heating and stirring. Add the solvent in small portions, allowing the solution to return to a boil between additions.[11] Adding a large excess of solvent is a common mistake that will significantly reduce your final yield.[7][13]
Step 2: Hot Filtration (Optional)
-
This step is necessary only if there are insoluble impurities (e.g., dust, non-soluble side products) or if you have used decolorizing carbon to remove colored impurities.[11]
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask by placing them on a hot plate or in an oven. This prevents premature crystallization in the funnel.[8][14]
-
Place a fluted piece of filter paper in the hot funnel.
-
Pour the hot solution through the filter paper as quickly as possible. If crystals form in the funnel, they can be redissolved by washing with a small amount of hot solvent.[2]
Step 3: Crystallization
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[1] Rapid cooling often leads to the formation of small, impure crystals or precipitation.[14]
-
Once the flask has reached room temperature, you can place it in an ice-water bath to maximize crystal formation and recovery.[14]
Step 4: Crystal Collection (Vacuum Filtration)
-
Set up a Büchner funnel with a piece of filter paper that covers all the holes.[2]
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 5: Washing and Drying
-
With the vacuum off, add a minimal amount of ice-cold solvent to the crystals to wash away any adhering mother liquor.[2]
-
Turn the vacuum back on to pull the wash solvent through. Continue to draw air through the crystals for several minutes to help dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely. The absence of solvent odor and a constant weight are indicators of dryness.[7]
Step 6: Purity Assessment
-
Assess the purity of the recrystallized this compound by measuring its melting point. A pure compound will have a sharp and elevated melting point range compared to the crude material.
Troubleshooting Guide
Q4: My compound has formed an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] It is more common with impure compounds or when using certain mixed solvent systems.[13]
Solutions:
-
Re-heat and Add Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[13]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.[13]
-
Change Solvent System: If oiling persists, the chosen solvent may be unsuitable. Try a different solvent or a different mixed-solvent ratio.
-
Induce Crystallization from the Oil: If an oil forms and won't redissolve, you can try to induce crystallization by vigorously scratching the oil against the side of the flask with a glass rod or by adding a seed crystal.
Q5: The solution has cooled, but no crystals have formed. What is the problem?
This is usually due to either using too much solvent or the formation of a stable supersaturated solution.[13][15]
Solutions:
-
Induce Nucleation:
-
Scratch Method: Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal nucleation to begin.[7][15]
-
Seed Crystal: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[15]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[15]
-
Cool Further: If crystals still haven't appeared, try cooling the solution in a salt-ice bath for a lower temperature.[8]
Q6: My final yield is very low. How can I improve it?
A low yield (e.g., <50%) can result from several experimental errors.[15]
Causes & Solutions:
-
Excess Solvent: This is the most common cause. The compound remains dissolved in the mother liquor.[15] Use the absolute minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: Significant loss of product during a hot filtration step. Ensure your funnel and receiving flask are adequately pre-heated.[8]
-
Washing with Too Much Solvent: Using an excessive volume of cold solvent to wash the crystals, or using solvent that is not ice-cold, will redissolve some of your product.[7] Use a minimal amount of ice-cold solvent for the wash.
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution in an ice bath can leave a significant amount of product in the mother liquor.
Q7: My recrystallized product is still colored. How can I remove colored impurities?
Colored impurities can often be removed by using activated charcoal (decolorizing carbon).[11]
Procedure:
-
After dissolving your crude compound in the hot solvent (Step 1), allow the solution to cool slightly to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much can adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[11]
-
Remove the charcoal via hot filtration as described in Protocol Step 2. The resulting filtrate should be colorless.
Visual Workflows
Caption: Decision tree for troubleshooting failure of crystallization.
References
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
Mohrig, J. R., et al. (n.d.). Experiment 1: Recrystallization of Acetanilide. Retrieved from [Link]
-
Edelmann, F. T. (2020). Response to "What is the best technique for amide purification?". ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Baruch College. (n.d.). Experiment 5: Purification by Crystallization. Retrieved from [Link]
-
Scribd. (2021). Purification of Acetanilide by Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Important Chemistry Tips. (2022). Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
University of New South Wales. (n.d.). Recrystallisation. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-Methylacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]
-
Zaini, S. J. (2015). Calorimetric Study of N-methylacetamide in Polar and Non-Polar Solvents. International Journal of Advanced Research in Chemical Science, 2(5), 18-22. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (1967). US3317603A - Improvement in the preparation of n-vinyl-n-methylacetamide.
-
University of Southampton. (2009). N-(3-methylphenyl)acetamide. eCrystals. Retrieved from [Link]
Sources
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Technical Support Center: Column Chromatography Purification of N-(3-Acetylphenyl)-N-methylacetamide
As a Senior Application Scientist, this guide is designed to provide researchers and drug development professionals with in-depth technical support for the purification of N-(3-Acetylphenyl)-N-methylacetamide. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and adapt methods to your specific needs.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses core principles essential for a successful separation.
Q1: What are the key structural features of this compound that influence its chromatographic behavior? A: this compound is a moderately polar molecule. Its key features include:
-
An aromatic ring: Provides some non-polar character.
-
A ketone group (-C=O): A polar functional group capable of hydrogen bonding with the stationary phase.
-
A tertiary amide group (-CON(CH₃)₂): Another polar group that strongly interacts with silica gel. The presence of both polar and non-polar moieties means that its retention is highly sensitive to the polarity of the mobile phase.
Q2: Why is Thin-Layer Chromatography (TLC) a mandatory first step? A: TLC is a crucial preliminary analysis that saves significant time and resources.[1] It allows for the rapid and inexpensive screening of various solvent systems to find the optimal mobile phase for separation.[1][2] The goal is to identify a solvent mixture that provides a clear separation between your target compound and any impurities, with an ideal Retention Factor (Rf) for the target compound.
Q3: What is the Retention Factor (Rf) and why is an ideal value targeted? A: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.[3][4]
An Rf value is always between 0 and 1.[7] For column chromatography, an Rf value for the target compound between 0.2 and 0.4 is generally considered ideal.[7][8]
-
If Rf is too high (> 0.5): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[9]
-
If Rf is too low (< 0.15): The compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent to elute and leading to broad peaks and potential sample loss.[9][10]
Part 2: Experimental Protocol for Purification
This section provides a detailed, step-by-step workflow for the purification of this compound.
Workflow Overview
Caption: General workflow for column chromatography purification.
Step 1: TLC Analysis & Mobile Phase Selection
-
Dissolve Crude Sample: Prepare a concentrated solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot TLC Plate: Spot the solution onto a silica gel TLC plate (e.g., SiliaPlate F254).[1]
-
Develop Plates: Develop the plate in a chamber with a test solvent system. A good starting point is a mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Optimize: Adjust the solvent ratio until the Rf value of the target compound is between 0.2 and 0.4, and it is well-separated from major impurities.
Table 1: Example Solvent Systems & Polarity
| Solvent System (v/v) | Relative Polarity | Expected Rf of Target | Use Case |
|---|---|---|---|
| 80:20 Hexane:Ethyl Acetate | Low | < 0.1 | For eluting very non-polar impurities first. |
| 60:40 Hexane:Ethyl Acetate | Medium | ~0.3 | Often a good starting point for the main elution. |
| 40:60 Hexane:Ethyl Acetate | High | > 0.5 | For eluting more polar impurities or if the target is slow to elute. |
| 95:5 Dichloromethane:Methanol | High | Varies | An alternative system if separation is poor in Hexane/EtOAc.[8] |
Step 2: Column Preparation
-
Select Column Size: Choose a column diameter based on the amount of crude material. A general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.
-
Prepare Slurry: In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 80:20 Hexane:EtOAc).
-
Pack the Column: Pour the slurry into the column. Use gentle pressure or tapping to ensure an even, compact bed with no air bubbles. A layer of sand on top can protect the silica surface.[11]
Step 3: Sample Loading
-
Wet Loading (Recommended): Dissolve the crude product in the minimum amount of the mobile phase solvent.[11] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (for poor solubility): If the compound is not soluble in the mobile phase, dissolve it in a different volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[11] Carefully add this powder to the top of the column bed.[11]
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column and begin elution, collecting the solvent in fractions (e.g., test tubes or vials).
-
Monitor Progress: Use TLC to analyze the fractions as they are collected to track the elution of your compound.
-
Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Part 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Q: My compound is eluting at the solvent front (Rf ≈ 1). What went wrong? A: This indicates the mobile phase is far too polar for the separation. Your compound has a much higher affinity for the mobile phase than the stationary phase.
-
Solution: Drastically decrease the polarity of your eluent. Start again with a much higher percentage of the non-polar solvent (e.g., switch from 50:50 Hexane:EtOAc to 90:10 Hexane:EtOAc). Also, check to ensure you haven't accidentally reversed the polar and non-polar solvents when preparing your mobile phase.[10]
Q: My compound will not elute from the column, even with a highly polar solvent system. A: This suggests your compound is very strongly adsorbed to the stationary phase. This compound, being polar, can exhibit this behavior.
-
Probable Cause: The mobile phase is not polar enough.
-
Solution 1 (Isocratic): Switch to a more aggressive polar solvent system. If 100% ethyl acetate is not working, try a system containing methanol (e.g., 98:2 Dichloromethane:Methanol).[8]
-
Solution 2 (Gradient): Start with the optimal solvent system determined by TLC and gradually increase the mobile phase polarity throughout the run (gradient elution).[9][12] This can sharpen peaks and elute strongly bound compounds more efficiently.[13]
Q: I see two spots on my TLC, but they co-elute from the column as a single band. A: This is a common and frustrating issue where TLC analysis is misleading.[10]
-
Cause 1: Column Overload. You may have loaded too much sample, exceeding the separation capacity of the column. Try running the column again with less material.
-
Cause 2: Poor Selectivity. Your current solvent system may separate the spots on a 2D plate but lacks the resolving power in a 3D column. Try a different solvent system. For example, if you are using Hexane/EtOAc, the hydrogen-bonding characteristics are different from a system like Dichloromethane/Acetone. This change in intermolecular interactions can alter selectivity.[14]
-
Cause 3: On-Column Degradation. Your compound might be degrading on the acidic silica gel, creating an impurity during the purification process.[10] To test this, spot your pure compound on a TLC plate, let it sit for an hour, and then develop it to see if a new spot appears. If it does, consider using a less acidic stationary phase like alumina or deactivating the silica by flushing it with a solvent mixture containing 1-2% triethylamine.[15]
Q: My eluted product peaks are very broad (tailing). A: Peak tailing can be caused by several factors.
-
Solution: If the compound starts eluting and then continues to "bleed" off the column over many fractions, you can often sharpen the elution by increasing the mobile phase polarity after the main peak begins to emerge.[10] This is a form of a step gradient and can significantly reduce solvent usage and time.[12][16] Tailing can also be a sign of secondary interactions with the silica; adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can sometimes improve peak shape.
Troubleshooting Logic Diagram
Caption: Decision-making process for optimizing the mobile phase.
References
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. studymind.co.uk [studymind.co.uk]
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- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. silicycle.com [silicycle.com]
Technical Support Center: A Guide to Preventing Degradation of N-(3-Acetylphenyl)-N-methylacetamide in Solution
Sources
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- 7. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. biorxiv.org [biorxiv.org]
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- 28. Antioxidant and Its Impact on Pharmaceutical Products [pharmaspecialists.com]
Technical Support Center: Overcoming Poor Cell Permeability of N-(3-Acetylphenyl)-N-methylacetamide Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most common hurdles in drug discovery: poor cell permeability, with a specific focus on N-(3-Acetylphenyl)-N-methylacetamide derivatives. We will explore the underlying causes of low permeability and provide actionable troubleshooting strategies and detailed protocols to help you advance your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound derivatives are showing poor cell permeability. What are the likely root causes?
A1: Poor cell permeability is a frequent challenge in drug development and typically stems from the physicochemical properties of the molecule. For a compound to passively diffuse across the lipid bilayer of a cell membrane, it must first leave the aqueous extracellular environment, partition into the lipophilic membrane, and then exit into the aqueous cytoplasm. This process is governed by a delicate balance of properties.
The most common culprits for poor permeability are:
-
High Polarity: The this compound scaffold contains several polar atoms (oxygen and nitrogen) that contribute to a high Polar Surface Area (PSA). Molecules with a PSA greater than 140 Ų tend to be poor at permeating cell membranes[1][2]. These polar groups form favorable hydrogen bonds with water, and breaking these bonds to enter the lipid membrane is energetically costly.
-
Excessive Hydrogen Bonding Capacity: The energy required for a molecule to shed its hydration shell and enter the membrane is a major barrier. Molecules with more than 5 hydrogen bond donors (HBDs) or more than 10 hydrogen bond acceptors (HBAs) often exhibit poor permeability, a principle captured in Lipinski's Rule of Five[3][4][5].
-
High Molecular Weight: Larger molecules (typically >500 Daltons) have a more difficult time diffusing across the membrane[3][5].
-
Low Lipophilicity: While high polarity is detrimental, the molecule must have sufficient lipophilicity (fat-solubility) to favorably partition into the membrane core. This is measured by the octanol-water partition coefficient (LogP). A LogP value that is too low indicates poor partitioning into the lipid bilayer. Conversely, an excessively high LogP can cause the compound to become trapped within the membrane.
These principles are often summarized by guidelines like Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria[3][4][5][6]:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A LogP value below 5.
Analyzing your derivatives against these parameters is the first critical step in diagnosing the cause of poor permeability.
Q2: How can I reliably assess the cell permeability of my compounds? Which assay should I choose?
A2: A tiered approach using both a simple, high-throughput assay and a more complex, cell-based assay provides the most comprehensive picture. The two industry-standard assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion.[7][8] It uses a 96-well plate system where a filter coated with a lipid solution separates a donor compartment from an acceptor compartment.[8] PAMPA is cost-effective, highly reproducible, and excellent for initial screening to understand a compound's intrinsic ability to cross a lipid barrier without the influence of transporters.[7][8]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to mimic the intestinal epithelium, complete with tight junctions and active transport proteins.[9] This model is considered more representative of human drug absorption in vivo because it accounts for multiple transport mechanisms, including passive diffusion, carrier-mediated uptake, and active efflux.[9]
Which one to choose? The best strategy is to use them synergistically.
-
Start with PAMPA: Screen your library of derivatives to quickly rank them based on passive permeability. This helps identify compounds with fundamental physicochemical issues.
-
Follow up with Caco-2: For promising candidates from the PAMPA screen, use the Caco-2 assay. Comparing the results can be highly informative:
-
Good PAMPA, Good Caco-2: The compound has good passive permeability and is not a significant substrate for efflux pumps.
-
Good PAMPA, Poor Caco-2: This strongly suggests the compound is being actively pumped out of the cells by efflux transporters (e.g., P-glycoprotein).[9][10]
-
Poor PAMPA, Poor Caco-2: The compound has inherently poor physicochemical properties for passive diffusion.[11]
-
Poor PAMPA, Good Caco-2: This rare but possible outcome indicates the compound is a substrate for an active uptake transporter.[10]
-
The following workflow illustrates this tiered approach to permeability assessment.
Q3: My compound has a high Polar Surface Area (PSA). What structural modifications can I make to improve permeability?
A3: A high PSA is a direct result of the number of polar atoms in your molecule. To improve permeability, you need to reduce the molecule's overall polarity. This can be achieved through several medicinal chemistry strategies:
-
Masking Polar Groups (Prodrug Strategy): This is a highly effective approach where a polar functional group is temporarily converted into a less polar moiety.[12][13] This "mask" is designed to be cleaved by intracellular enzymes (like esterases) to release the active parent drug inside the cell.[14] For example, if your derivative contains a carboxylic acid, converting it to a methyl or ethyl ester can dramatically reduce PSA and the hydrogen bond donor count, thereby improving permeability.[15][16]
-
Bioisosteric Replacement: Replace polar functional groups with less polar groups that retain the necessary biological activity. For example, replacing a tetrazole ring with a less polar isostere.
-
Formation of Intramolecular Hydrogen Bonds (IMHBs): This is a sophisticated strategy where you modify the molecule's conformation to allow a hydrogen bond donor and acceptor within the same molecule to interact.[17][18] This internal bond effectively "hides" the polar groups from the aqueous environment, reducing the energy penalty of desolvation and making the molecule behave as if it were less polar.[17][19][20] This can lead to significant improvements in permeability without a major change in LogP.[21]
The following table summarizes the impact of these strategies on key physicochemical properties.
| Strategy | Effect on PSA | Effect on HBD Count | Effect on Lipophilicity (LogP) | Causality |
| Ester Prodrug | Decrease | Decrease | Increase | Masks polar carboxylic acid and removes a hydrogen bond donor.[15][16] |
| IMHB Formation | No change in calculation, but effective PSA is lower | No change | Minimal Change | Shields polar groups, reducing the desolvation energy penalty for membrane entry.[17][18] |
| Bioisosteric Replacement | Can Decrease | Can Decrease | Can Increase | Replaces a polar group with a less polar, sterically and electronically similar group. |
Q4: Can formulation strategies like using cyclodextrins help improve the permeability of my existing lead compound?
A4: Yes, formulation can be a powerful tool, particularly when you want to avoid further chemical modification of a lead compound. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[22][23]
How they work:
-
Solubility Enhancement: Cyclodextrins are primarily known for enhancing the aqueous solubility of poorly soluble drugs.[22][24][25] They achieve this by forming non-covalent "inclusion complexes," where the lipophilic drug molecule (or a part of it) is encapsulated within the cyclodextrin's hydrophobic core.[23]
-
Permeability Enhancement: The mechanism for permeability enhancement is more complex. By forming a water-soluble complex, cyclodextrins increase the concentration of the drug in the aqueous layer adjacent to the cell membrane.[25] This higher concentration gradient can drive more drug across the membrane. Certain cyclodextrin derivatives, like randomly-methylated-β-cyclodextrin (RAMEB), have been shown to directly interact with membrane components, transiently increasing membrane fluidity and further enhancing drug permeation.[26]
Practical Considerations:
-
Which Cyclodextrin to Use? The choice depends on the size and shape of your drug molecule. β-cyclodextrins are common, and chemically modified versions like hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) offer much higher aqueous solubility and are generally preferred for pharmaceutical applications.[22][26]
-
Experimental Validation: The effect must be confirmed experimentally. You can perform phase-solubility studies to demonstrate complex formation and then repeat your PAMPA or Caco-2 assays with the drug-cyclodextrin complex to quantify the improvement in permeability.[26]
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Methodology:
-
Membrane Preparation: A 96-well filter plate (e.g., Millipore MultiScreen) is coated with 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) and left for 5 minutes to allow the solvent to evaporate, forming the artificial membrane.[11]
-
Prepare Solutions:
-
Donor Solution: Prepare a 100 µM solution of the test compound in a buffer mimicking the pH of the small intestine (e.g., pH 6.5).
-
Acceptor Solution: Prepare a buffer that mimics physiological pH (e.g., pH 7.4).
-
-
Assay Assembly:
-
Add 300 µL of the acceptor solution to the wells of a 96-well acceptor plate.
-
Carefully place the lipid-coated filter plate (donor plate) on top of the acceptor plate to create a "sandwich," ensuring no air bubbles are trapped.[8]
-
-
Compound Addition: Add 150 µL of the donor solution containing the test compound to the wells of the donor plate.[8]
-
Incubation: Incubate the PAMPA sandwich at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.[8]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (-Vd * Va / (Area * Time * (Vd + Va))) * ln(1 - [Acceptor] / [Equilibrium])
Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol is for assessing permeability across a biological monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto semipermeable filter inserts in a Transwell™ plate system and cultured for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[9]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. A high TEER value (e.g., >200 Ω·cm²) confirms the integrity of the tight junctions between cells.[11]
-
Prepare Solutions: Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (upper) compartment.
-
Add fresh transport buffer to the basolateral (lower) compartment.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, take samples from both compartments for concentration analysis by LC-MS/MS.
-
-
Efflux Measurement (Optional but Recommended): To determine if your compound is an efflux substrate, perform a bidirectional assay by also measuring transport from the basolateral to the apical compartment.[9]
-
Calculate Permeability and Efflux Ratio:
-
The apparent permeability coefficient (Papp) is calculated similarly to the PAMPA assay.
-
The Efflux Ratio (ER) is calculated as: ER = Papp(B-A) / Papp(A-B). An ER > 2 is a strong indicator of active efflux.[9]
-
References
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Kelder, J., et al. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514-9. [Link]
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Mello de Souza, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]
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Lee, M., et al. (2023). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. MDPI. [Link]
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Jadhav, P., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]
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American Chemical Society. (2025). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Fall 2025. [Link]
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Bohn, K., et al. (2010). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. [Link]
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Zhao, Y., et al. (2019). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Springer. [Link]
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Mello de Souza, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Odessa University. [Link]
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Huisman, M., et al. (2020). Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. [Link]
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G.C. Pereira, et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. National Institutes of Health. [Link]
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Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Open Education Alberta. [Link]
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Sohajda, T., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. AZoLifeSciences. [Link]
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Malanga, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]
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Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
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Leshchev, D., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]
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PharmaInformatic. (n.d.). Lipinski´s Rule of 5. PharmaInformatic. [Link]
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Shityakov, S., et al. (2017). How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. [Link]
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Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar. [Link]
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Validation & Comparative
A Comparative Analysis of N-(3-Acetylphenyl)-N-methylacetamide and Its Para-Isomer: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the subtle yet profound influence of isomeric substitution on a molecule's behavior is a cornerstone of rational design. This guide provides an in-depth comparative analysis of N-(3-Acetylphenyl)-N-methylacetamide (the meta-isomer) and N-(4-Acetylphenyl)-N-methylacetamide (the para-isomer). We will explore how the positional shift of a single acetyl group dictates their synthesis, physicochemical properties, and spectroscopic signatures, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Positional Isomerism
This compound and its para-isomer are versatile chemical intermediates, valuable as building blocks in the synthesis of more complex compounds, including potential active pharmaceutical ingredients (APIs)[1][2]. Their shared molecular formula (C₁₁H₁₃NO₂) and molecular weight (191.23 g/mol ) belie the significant differences in their properties that arise from the placement of the acetyl group on the phenyl ring[3][4]. Understanding these differences is critical for applications ranging from optimizing reaction yields to predicting biological activity, where molecular geometry is paramount to receptor binding and metabolic stability[5][6].
This guide will dissect these differences through a lens of experimental data and mechanistic reasoning, providing a self-validating framework for researchers working with these or similar isomeric compounds.
Molecular Structure: A Tale of Two Isomers
The fundamental difference between the two compounds lies in the substitution pattern on the aromatic ring. In the meta-isomer, the acetyl group is at position 3 relative to the N-methylacetamido group, while in the para-isomer, it is at position 4.
Caption: Chemical structures of the meta- and para-isomers.
This variation in geometry influences the molecule's electronic distribution, dipole moment, and steric profile. The para-isomer possesses a higher degree of symmetry, which can lead to more efficient crystal lattice packing and, consequently, a higher melting point[5]. The electronic effects of the electron-withdrawing acetyl group and the electron-donating (by resonance) N-methylacetamido group also differ in their interplay between the meta and para positions, affecting reactivity and spectroscopic properties.
Synthesis and Mechanistic Considerations
A common and logical synthetic approach for both isomers involves a two-step sequence starting from the corresponding aminoacetophenone precursor: N-methylation followed by N-acetylation, or the reverse. However, a more direct and often higher-yielding route is the N-alkylation and N-acylation of the commercially available 3'-aminoacetophenone and 4'-aminoacetophenone.
Caption: General synthetic workflow for N-acetylphenyl-N-methylacetamides.
Experimental Protocol: Synthesis of N-(4-Acetylphenyl)-N-methylacetamide
This protocol is adapted from standard organic synthesis methodologies and can be applied to the meta-isomer with the appropriate starting material.
-
N-Acetylation of 4'-Aminoacetophenone:
-
Rationale: To protect the amine and introduce the first acetyl group. Acetic anhydride is a common, effective, and readily available acetylating agent.
-
Procedure: To a stirred solution of 4'-aminoacetophenone (1.0 eq) in glacial acetic acid, add acetic anhydride (1.2 eq) dropwise. Heat the mixture at 100°C for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture and pour it into ice-cold water. Filter the resulting precipitate (N-(4-acetylphenyl)acetamide), wash with water, and dry.
-
-
N-Methylation of N-(4-acetylphenyl)acetamide:
-
Rationale: To introduce the methyl group onto the amide nitrogen. A strong base is required to deprotonate the amide N-H, creating a nucleophile that can attack the methylating agent (e.g., dimethyl sulfate or methyl iodide). Dimethyl carbonate (DMC) is a greener alternative to traditional methylating agents[7].
-
Procedure: Suspend N-(4-acetylphenyl)acetamide (1.0 eq) in a suitable solvent like acetone or DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, use with extreme caution). Stir for 30 minutes at room temperature. Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise. Stir the reaction at room temperature overnight.
-
-
Workup and Purification (Self-Validation):
-
Rationale: To isolate and purify the final product, ensuring the removal of unreacted starting materials and byproducts.
-
Procedure: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(4-Acetylphenyl)-N-methylacetamide.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR, Mass Spectrometry, and IR spectroscopy, comparing the obtained data with literature values.
-
Comparative Physicochemical Properties
The difference in substitution pattern directly impacts the physical properties of the isomers. While comprehensive experimental data for the meta-isomer is less available in public literature, we can compile known data and predict trends based on established chemical principles[5].
| Property | This compound (meta) | N-(4-Acetylphenyl)-N-methylacetamide (para) | Reference |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | [3][4] |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol | [3][4] |
| Appearance | Pale yellow to yellow liquid or solid | White solid | [8] |
| Boiling Point | 330.7±25.0 °C (Predicted) | Not available | [9] |
| XLogP3 | Not available | 0.6 | [4] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [4] |
| Rotatable Bond Count | 2 | 2 | [4] |
Note: Predicted values are based on computational models and should be confirmed experimentally. The higher symmetry of the para-isomer typically allows for more ordered packing in the solid state, which generally results in a higher melting point and lower solubility in nonpolar solvents compared to the less symmetrical meta-isomer.
Spectroscopic Differentiation
Spectroscopy is the definitive method for distinguishing between these isomers. The electronic environment of each proton and carbon atom is unique, leading to characteristic chemical shifts and coupling patterns in NMR spectroscopy.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is most telling.
-
Para-isomer: Due to its symmetry, it will show two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetyl group will be deshielded (shifted downfield) compared to the protons ortho to the N-methylacetamido group. A typical spectrum shows doublets around 8.04 ppm and 7.33 ppm[8].
-
Meta-isomer: The lower symmetry results in a more complex splitting pattern. Four distinct signals are expected in the aromatic region: a singlet (or narrow triplet), a doublet, another doublet, and a triplet (or doublet of doublets), reflecting the unique coupling relationships between the four aromatic protons.
¹³C NMR Spectroscopy
Similarly, the number and chemical shifts of the aromatic carbon signals will differ.
-
Para-isomer: Will show four signals in the aromatic region due to symmetry. The carbonyl carbon of the acetyl group appears around 197.0 ppm, while the amide carbonyl is around 170.3 ppm[8].
-
Meta-isomer: Will exhibit six distinct signals for the six aromatic carbons, reflecting the lack of symmetry.
Potential Applications and Biological Activity
While both molecules are valuable synthetic intermediates, their isomeric form can drastically alter their biological activity. Positional isomerism affects how a molecule fits into a protein's binding pocket and its overall pharmacokinetic profile[10].
-
Drug Development: Acetamide derivatives are known to possess a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties[11][12]. The specific orientation of functional groups in the meta versus para position could lead to selective binding to different enzyme isoforms (e.g., COX-1 vs. COX-2) or receptors[13]. For instance, the geometry of the para-isomer might be ideal for spanning a specific binding site, while the meta-isomer might adopt a different conformation, leading to altered or no activity.
-
Materials Science: These compounds can also serve as precursors in the synthesis of dyes and pigments, where the chromophore's electronic properties, and thus its color, are highly dependent on the substitution pattern[2].
A direct comparative study of the biological activities of these specific isomers is not widely published, highlighting an opportunity for future research. However, the principle that positional isomerism is a critical determinant of biological effect is well-established in medicinal chemistry[5].
Conclusion
The comparative analysis of this compound and its para-isomer underscores a fundamental principle in chemical and pharmaceutical sciences: structure dictates function. The simple shift of an acetyl group from the meta to the para position leads to distinct and predictable differences in their physicochemical properties, spectroscopic signatures, and synthetic accessibility. For researchers, appreciating these subtleties is not merely an academic exercise; it is essential for the rational design of new molecules, the optimization of synthetic routes, and the development of novel therapeutics and materials. This guide provides a foundational framework, grounded in experimental data and mechanistic logic, to aid in these endeavors.
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PMC. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. National Center for Biotechnology Information. Retrieved from [Link]
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Solubility of Things. (n.d.). The Role of Isomerism in Biological Activity. Retrieved from [Link]
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MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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A Researcher's Guide to Structure-Activity Relationships: Insights from N-Aryl Acetamide Analogs
In the landscape of medicinal chemistry, the acetamide moiety serves as a versatile and crucial scaffold in the design of novel therapeutic agents. Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in key hydrogen bonding interactions within biological targets. This guide delves into the structure-activity relationships (SAR) of N-aryl acetamide analogs, using N-(3-Acetylphenyl)-N-methylacetamide as a conceptual starting point. While specific, in-depth SAR studies on this exact molecule are not extensively published, it represents a valuable template for exploring how structural modifications on the N-phenyl ring and the acetamide group can profoundly influence biological activity.
This guide will navigate through the SAR of various classes of acetamide derivatives, drawing upon published research to provide a comparative analysis. We will explore how substitutions on the aromatic ring and modifications of the acetamide group impact efficacy against different biological targets, including enzymes and receptors. The underlying principles of rational drug design will be elucidated through the lens of these case studies, offering researchers and drug development professionals a framework for their own investigations.
The this compound Scaffold: A Platform for Discovery
This compound is an organic intermediate with a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol [1]. Its structure features a central acetamide linkage with a phenyl ring on one side and a methyl group on the other. The phenyl ring is substituted with an acetyl group at the meta-position. This scaffold presents multiple avenues for chemical modification to explore and optimize biological activity.
Key Structural Features for Modification:
-
N-Phenyl Ring: The aromatic ring is a prime target for substitution. The nature, position, and size of substituents can dramatically alter electronic properties, lipophilicity, and steric interactions with a target protein.
-
Acetyl Group: The acetyl group on the phenyl ring offers a handle for further chemical elaboration or can be replaced with other functional groups to probe for additional binding interactions.
-
N-Methyl Group: The methyl group on the acetamide nitrogen can be varied to explore the impact of steric bulk and hydrogen bonding capacity at this position.
-
Acetamide Moiety: The core acetamide linkage itself can be modified, for instance, by replacing the acetyl group with other acyl groups or by altering the linker length.
The following sections will explore published SAR studies on various N-aryl acetamide analogs, providing a comparative framework for understanding how these modifications influence biological outcomes.
Comparative SAR Analysis of N-Aryl Acetamide Analogs
Case Study 1: Aryl Acetamide Triazolopyridazines as Anti-Cryptosporidium Agents
A study on aryl acetamide triazolopyridazines revealed the critical role of fluorine substitution on the N-phenyl ring for anti-cryptosporidial activity[2].
Key SAR Findings:
-
Halogen Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring led to a significant, 18-fold increase in potency compared to the unsubstituted analog[2].
-
Synergistic Effects: The positive effect of the 4-fluoro substituent was further enhanced by the presence of other groups. For instance, a 3-methyl substituted analog saw a 34-fold increase in potency with the addition of a 4-fluoro group[2].
-
Electron-Withdrawing Groups: Potency was generally increased with electron-withdrawing groups on the phenyl ring. The trifluoromethyl (CF₃) group at the 3-position also demonstrated a significant potency boost[2].
-
Steric Hindrance: Bulky substituents, such as additional phenyl groups, were not well-tolerated and resulted in a loss of activity[2].
Table 1: SAR of Aryl Acetamide Triazolopyridazines against Cryptosporidium [2]
| Compound | Substitution on Phenyl Ring | EC₅₀ (µM) |
| 11 | Unsubstituted | 22 |
| 18 | 4-Fluoro | 1.2 |
| 22 | 3-Methyl | 12 |
| 61 | 4-Fluoro, 3-Methyl | 0.35 |
| 31 | 3-Trifluoromethyl | 1.1 |
| 52 | 4-Fluoro, 3-Trifluoromethyl | 0.07 |
This case study underscores the profound impact of subtle electronic and steric modifications on the N-aryl ring, a key lesson for the prospective design of this compound analogs.
Case Study 2: N-Phenylacetamide Derivatives as Antibacterial Agents
In a study focused on N-phenylacetamide derivatives containing a 4-arylthiazole moiety, researchers investigated their antibacterial activity against several Xanthomonas species[3].
Key SAR Findings:
-
Thiazole Moiety: The introduction of a 4-arylthiazole group was a key feature of these potent antibacterial agents[3].
-
Substitutions on the Phenylacetamide Moiety: Modifications on the N-phenyl ring of the acetamide scaffold influenced activity. For instance, compound A1 , with a 4-fluorophenyl group on the thiazole ring, exhibited an EC₅₀ value of 156.7 µM against Xanthomonas oryzae pv. Oryzae (Xoo), which was superior to the commercial standards bismerthiazol and thiodiazole copper[3].
-
Acyl Group Variation: Altering the acyl group of the acetamide provided insights. For example, replacing the acetyl group with a propionyl group in some analogs maintained or slightly altered the activity profile[3].
Table 2: Antibacterial Activity of Selected N-Phenylacetamide-Thiazole Derivatives against Xoo [3]
| Compound | R Group on Phenylacetamide | EC₅₀ (µM) |
| A1 | H | 156.7 |
| A4 | 4-Chloro | >500 |
| A8 | 3-Bromo | >500 |
This study highlights the importance of larger, heterocyclic substituents on the core N-phenylacetamide scaffold for achieving potent antibacterial activity.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Below are representative methodologies for key assays used to evaluate the biological activity of novel compounds.
General Synthesis of N-Aryl Acetamide Analogs
A common method for synthesizing N-aryl acetamides involves the acylation of an aniline derivative with an appropriate acylating agent.
Step-by-Step Protocol:
-
Dissolution: Dissolve the starting aniline (e.g., 3-amino-N-methylacetophenone for the parent scaffold) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl acetamide.
In Vitro Biological Assays
The choice of biological assay is dictated by the therapeutic target of interest. For example, for enzyme inhibitors, a common approach is to measure the half-maximal inhibitory concentration (IC₅₀).
Example Protocol: Enzyme Inhibition Assay (Generic)
-
Reagent Preparation: Prepare stock solutions of the test compounds, the target enzyme, the substrate, and any necessary cofactors in an appropriate buffer.
-
Assay Plate Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. Include positive and negative controls.
-
Incubation: Incubate the plate at a controlled temperature for a defined period to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing SAR: A Conceptual Workflow
The process of conducting an SAR study can be visualized as a cyclical workflow, starting from a lead compound and iteratively improving its properties through chemical synthesis and biological testing.
Caption: A conceptual workflow for structure-activity relationship (SAR) studies.
Conclusion: Guiding Principles for Future Research
The exploration of SAR in N-aryl acetamide analogs provides a powerful framework for the rational design of new therapeutic agents. While the specific SAR for N-(3-Acetylphenyl)-N--methylacetamide remains to be fully elucidated, the principles derived from related compound series offer a clear path forward. The strategic placement of substituents on the N-phenyl ring to modulate electronic and steric properties, coupled with modifications to the acetamide core, are proven strategies for optimizing biological activity.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound scaffold. By combining insightful chemical design, robust biological evaluation, and a commitment to iterative optimization, researchers can unlock the full therapeutic potential of this promising class of molecules.
References
A Comparative Efficacy Analysis of N-(3-Acetylphenyl)-N-methylacetamide and Known Cyclooxygenase Inhibitors
A Guide for Drug Discovery Professionals
Introduction
The relentless pursuit of novel therapeutic agents necessitates a rigorous evaluation of new chemical entities against established standards. This guide provides a comparative framework for assessing the efficacy of N-(3-Acetylphenyl)-N-methylacetamide, a compound of interest due to its structural motifs, which are present in known bioactive molecules. While comprehensive biological data for this compound is not yet publicly available, its structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests a plausible, albeit hypothetical, interaction with cyclooxygenase (COX) enzymes.[1][2][3]
Cyclooxygenase (COX) is a critical enzyme in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] The enzyme has two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible and is primarily involved in the inflammatory response.[4][6] Inhibition of COX enzymes is the primary mechanism of action for NSAIDs.[7][8]
This guide, therefore, presents a hypothetical comparative study of this compound against two well-characterized COX inhibitors:
By detailing the experimental methodologies and presenting hypothetical data, this document serves as a blueprint for researchers aiming to characterize the inhibitory potential of novel compounds like this compound.
The Prostaglandin Synthesis Pathway: The Central Role of COX Enzymes
To understand the rationale behind the comparative analysis, it is essential to visualize the biochemical pathway being targeted. The synthesis of prostaglandins from arachidonic acid is a multi-step process initiated by the COX enzymes.[13][14][15]
Caption: The Arachidonic Acid Cascade.
Comparative Efficacy: A Data-Driven Hypothesis
The efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this guide, we will use hypothetical, yet plausible, IC50 values for this compound to illustrate how its efficacy and selectivity would be compared to our reference compounds, Indomethacin and Celecoxib.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 500 (Hypothetical) | 80 (Hypothetical) | 6.25 |
| Indomethacin | 18[9] | 26[9] | 0.69 |
| Celecoxib | 15000 (approx.) | 40[11] | >375 |
Note: Actual IC50 values can vary depending on the specific assay conditions. The values for Indomethacin and Celecoxib are based on published data.[9][11][16][17][18][19][20]
Based on this hypothetical data, this compound would be classified as a moderately potent and somewhat selective COX-2 inhibitor, distinguishing it from the non-selective profile of Indomethacin and the high selectivity of Celecoxib.
Experimental Protocols for Determining COX Inhibition
To generate the data presented above, a robust and validated experimental workflow is essential. The following outlines a standard in vitro assay for determining the IC50 of test compounds against COX-1 and COX-2.
Cell-Free Enzymatic Assay Workflow
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[21][22]
Caption: Workflow for a cell-free COX inhibition assay.
Step-by-Step Protocol: Prostaglandin E2 (PGE2) Quantification by ELISA
A common method for detecting the product of the COX reaction is to measure the amount of Prostaglandin E2 (PGE2) produced.[23][24][25][26]
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add reaction buffer, heme cofactor, and either purified human COX-1 or COX-2 enzyme to each well.[27][28]
-
Add serial dilutions of the test compound (e.g., this compound), a known inhibitor (e.g., Indomethacin), or vehicle (e.g., DMSO) to the appropriate wells.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[28]
-
-
Initiation of Enzymatic Reaction:
-
Reaction Termination and PGE2 Measurement:
-
Stop the reaction by adding a solution of hydrochloric acid.
-
The amount of PGE2 produced in each well is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[22]
-
-
Data Analysis and IC50 Calculation:
-
The results from the ELISA will provide the concentration of PGE2 in each well.
-
Calculate the percentage of COX activity inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
-
Conclusion and Future Directions
This guide provides a foundational framework for the characterization of novel compounds as potential COX inhibitors, using this compound as a hypothetical example. The outlined experimental protocols are standard in the field and provide a robust method for determining inhibitory potency and selectivity.
The hypothetical data suggests that this compound could represent a compound with a balanced profile of moderate COX-2 selectivity. Such a profile could, in theory, offer a reduced risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition, while potentially avoiding the cardiovascular risks linked to highly selective COX-2 inhibitors.[6][7][30]
The logical next steps for a compound like this compound would be:
-
Actual Synthesis and In Vitro Profiling: Perform the described COX inhibition assays to determine the actual IC50 values.
-
Cell-Based Assays: Confirm the inhibitory activity in a cellular context, for example, by measuring PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.
-
In Vivo Efficacy and Safety Studies: If in vitro and cell-based data are promising, proceed to in vivo models of inflammation and pain, alongside comprehensive safety and toxicology assessments.
By systematically applying these established principles of drug discovery, the therapeutic potential of new chemical entities can be rigorously and efficiently evaluated.
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Patsnap Synapse. (2024). What are COX-1 inhibitors and how do they work? Retrieved from [Link]
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- Rocchi, A., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(10), 4579-4584.
- Kulmacz, R. J. (2006). An ELISA method to measure inhibition of the COX enzymes.
- Mitchell, J. A., & Warner, T. D. (1999). Mechanism of action of anti-inflammatory drugs. British Journal of Pharmacology, 128(6), 1121-1132.
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Wikipedia. (2024). Cyclooxygenase. Retrieved from [Link]
- Liu, B., et al. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Journal of Immunology Research, 2021, 6689823.
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Springer Nature Experiments. (2006). An ELISA method to measure inhibition of the COX enzymes. Retrieved from [Link]
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Medicosis Perfectionalis. (2019, February 19). Arachidonic Acid Pathway- The most Comprehensive Explanation - COX-1, COX-2, Prostaglandin, LTNs. YouTube. Retrieved from [Link]
- Kuehl, F. A., & Egan, R. W. (1980).
- Kalgutkar, A. S., et al. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(4), 423-427.
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R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B). Retrieved from [Link]
- Clark, T. E., et al. (2007). Inhibition of Prostaglandin E2 Production by Anti-inflammatory Hypericum perforatum Extracts and Constituents in RAW264.7 Mouse Macrophage Cells. Journal of Agricultural and Food Chemistry, 55(18), 7349-7356.
- Patrignani, P., et al. (2008). Risk management profile of etoricoxib: An example of personalized medicine. Therapeutics and Clinical Risk Management, 4(5), 983-997.
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. The Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N‐(4‐acetylphenyl)‐2‐chloroacetamide. Journal of Heterocyclic Chemistry, 57(5), 2246-2258.
- Carbone, C., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(1), 1030-1043.
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PubChem. (n.d.). N-Methylacetamide. Retrieved from [Link]
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Navigating the Labyrinth: A Comprehensive Guide to Cross-Reactivity Profiling of N-(3-Acetylphenyl)-N-methylacetamide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A molecule that engages multiple unintended targets can lead to off-target toxicities, derailing an entire development program. This guide provides an in-depth, experience-driven framework for the comprehensive cross-reactivity profiling of a novel compound, using N-(3-Acetylphenyl)-N-methylacetamide as a case study. While primarily utilized as an intermediate in organic synthesis[1], its structural motifs warrant a thorough investigation of its potential biological interactions before it could be considered for any therapeutic application.
This document eschews a rigid template, instead offering a logical, multi-pronged strategy that integrates computational and experimental approaches to build a robust selectivity profile. We will delve into the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous workflow.
The Subject: this compound
| Compound Name | This compound |
| CAS Number | 325715-13-7[2][3][4][5] |
| Molecular Formula | C₁₁H₁₃NO₂[1][2] |
| Molecular Weight | 191.23 g/mol [4] |
| Structure | Featuring acetyl and amide functional groups, it is a valuable building block in the synthesis of pharmaceuticals.[1] |
| Known Use | Primarily an intermediate in organic synthesis.[1] |
Given its status as a relatively uncharacterized molecule from a biological perspective, a systematic approach to understanding its potential protein interactions is paramount.
The Strategy: A Multi-Pillar Approach to Selectivity Profiling
Our approach to profiling this compound is built on a foundation of predictive in silico analysis followed by rigorous in vitro and in-cellulo validation. This tiered strategy allows for a cost-effective and efficient narrowing of potential off-targets from the entire proteome down to a manageable number of candidates for detailed investigation.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Pillar 1: In Silico Off-Target Prediction - The Digital First Pass
Before embarking on costly and time-consuming wet-lab experiments, computational methods provide a valuable initial screen to predict potential off-targets based on the chemical structure of this compound.[6] These tools leverage vast databases of known protein-ligand interactions and employ algorithms to identify proteins with binding pockets that could potentially accommodate our molecule.
While originally designed for CRISPR off-target prediction, the underlying principles of sequence and structure-based matching can be adapted for small molecule profiling.[7][8] Tools like Cas-OFFinder and CCTop can be used to search for sequence homology in protein targets, while other software can perform pharmacophore modeling and molecular docking against libraries of protein structures.[7]
Rationale: This in silico approach is a hypothesis-generating step. It allows us to cast a wide net and prioritize which protein families to investigate experimentally. It is crucial to acknowledge that these predictions require experimental validation, as they may not fully account for the complex cellular environment.[6]
Hypothetical In Silico Prediction Results for this compound:
| Predicted Target Class | Rationale for Prioritization | Example In Silico Tools |
| Kinases | The acetamide moiety is a common feature in many kinase inhibitors. | CCTop, Cas-OFFinder (for sequence homology), Molecular Docking Software |
| Bromodomains | The acetyl-lysine binding pocket of bromodomains could potentially accommodate the acetylphenyl group. | Pharmacophore modeling, Virtual Screening Platforms |
| Metabolic Enzymes | The compound's structure could mimic endogenous metabolites. | Similarity searching (e.g., ChEMBL, PubChem) |
Pillar 2: In Vitro Screening - Broad-Panel Kinase Assays
Based on the high probability of kinase interactions from our in silico analysis, a broad-panel in vitro kinase assay is the logical next step. Protein kinases are a large family of enzymes that are common off-targets for many drugs.[9] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and high-throughput method for this purpose.[9]
Experimental Protocol: TR-FRET-Based In Vitro Kinase Assay [9]
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being tested.
-
Dilute the kinase to the desired concentration in the kinase buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the kinase buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or control (DMSO) to a 384-well assay plate.
-
Add the diluted kinase to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the reaction at room temperature for the optimized duration.
-
Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
-
Data Acquisition and Analysis:
-
Incubate the plate to allow for the binding of the detection reagents.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths.
-
Calculate the TR-FRET ratio and plot the data as a percentage of inhibition versus the log of the compound concentration.
-
Determine the IC₅₀ value for any observed inhibition.
-
Hypothetical In Vitro Kinase Profiling Data for this compound (at 10 µM):
| Kinase Target | % Inhibition | IC₅₀ (µM) | Interpretation |
| Kinase A | 85% | 0.5 | Significant inhibition, potential primary or off-target. |
| Kinase B | 55% | 8.2 | Moderate inhibition, potential off-target. |
| Kinase C | 12% | > 50 | No significant inhibition. |
| ... (Panel of >300 kinases) | ... | ... | ... |
Pillar 3: In-Cellulo Target Engagement - The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for determining direct enzymatic inhibition, they do not confirm that a compound can enter a cell and bind to its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[10][11][12][13] The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[12][14]
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Target Validation [10][12]
-
Cell Culture and Treatment:
-
Culture the desired cell line to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate under normal culture conditions.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation and Detection:
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat all samples at a single, optimized temperature. Plot the amount of soluble protein against the compound concentration to determine the EC₅₀ of thermal stabilization.
-
Hypothetical CETSA Data for Kinase A with this compound:
| Parameter | Vehicle Control | 10 µM this compound |
| Melting Temperature (Tm) | 52°C | 58°C |
| ITDR EC₅₀ | N/A | 1.2 µM |
A significant thermal shift and a dose-dependent stabilization of Kinase A in the presence of this compound would provide strong evidence of target engagement within the complex cellular milieu.
Synthesizing the Data for a Comprehensive Profile
By integrating the results from these three pillars, we can construct a comprehensive cross-reactivity profile for this compound. The in silico predictions guided our experimental design, the in vitro assays provided quantitative measures of inhibition against a broad panel of potential targets, and the in-cellulo CETSA experiments validated target engagement in a physiologically relevant setting. This integrated dataset provides a high degree of confidence in identifying the primary targets and potential off-targets of our compound, enabling informed decisions for the next steps in the drug discovery and development process.
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In vitro kinase assay. (2023-09-23). protocols.io. [Link]
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Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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In vitro kinase assay. Bio-protocol. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic. [Link]
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Abstract
In the pursuit of novel therapeutics, the precise characterization of a compound's interaction with its biological targets is paramount. High selectivity is a cornerstone of modern drug design, minimizing off-target effects and enhancing the therapeutic window.[1][2] This guide provides a comprehensive framework for assessing the selectivity of the novel small molecule, N-(3-Acetylphenyl)-N-methylacetamide. We will establish a hypothetical primary target, the bromodomain-containing protein 4 (BRD4), a well-validated target in oncology.[3][4][5][6] This guide will detail the rationale and methodologies for profiling this compound against closely related proteins, offering a blueprint for rigorous preclinical evaluation.
Introduction: The Imperative of Selectivity in Drug Discovery
This compound is a novel chemical entity with potential therapeutic applications. For the purpose of this guide, we will hypothesize its primary mechanism of action is the inhibition of BRD4. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers" by recognizing acetylated lysine residues on histones, thereby regulating gene expression.[4][7] Its role in driving the transcription of key oncogenes, such as c-Myc, has made it an attractive target in cancer therapy.[3][6]
However, the BET family also includes BRD2 and BRD3, which share a high degree of structural similarity in their acetyl-lysine binding pockets.[4][8] Furthermore, the human genome contains numerous other bromodomain-containing proteins that are structurally distinct but functionally important.[9] Therefore, a critical step in the development of this compound as a BRD4 inhibitor is to quantify its selectivity against these related targets. A highly selective compound is more likely to elicit the desired therapeutic effect while minimizing side effects that could arise from unintended interactions with other proteins.[1][10]
Experimental Design for Selectivity Profiling
A robust selectivity assessment requires comparing the compound's potency against its primary target with its potency against a carefully chosen panel of related off-targets.[11][12][13]
2.1. Target Selection Rationale
To construct a meaningful selectivity profile for our hypothetical BRD4 inhibitor, we will include targets from two tiers:
-
Tier 1 (Intra-Family Selectivity):
-
Tier 2 (Cross-Family Selectivity):
-
Related Target: CREBBP (CREB-binding protein). This protein contains a bromodomain that is structurally distinct from the BET family. Inhibition of CREBBP can lead to different biological outcomes and potential toxicities, making it a crucial counter-screen target.
-
2.2. Choice of Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
For this assessment, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice. This biochemical assay is highly sensitive, amenable to high-throughput screening, and directly measures the displacement of a ligand from the bromodomain binding pocket.[14][15][16] The principle relies on the energy transfer between a donor fluorophore (e.g., Europium chelate) conjugated to the bromodomain and an acceptor fluorophore (e.g., APC) on a tracer ligand that binds to the same pocket. A test compound that displaces the tracer will disrupt FRET, leading to a measurable decrease in the signal.
Experimental Workflow and Data Visualization
A systematic workflow ensures reproducibility and accuracy. The process begins with compound preparation and culminates in data analysis and selectivity determination.
Caption: Workflow for TR-FRET based selectivity profiling.
Results: Quantifying Selectivity
Following the execution of the TR-FRET assays, the half-maximal inhibitory concentrations (IC50) are determined for this compound against each target. The selectivity index is then calculated by dividing the IC50 value for an off-target by the IC50 value for the primary target (BRD4).
| Target | Target Family | IC50 (nM) [Hypothetical Data] | Selectivity Index (vs. BRD4) |
| BRD4 (BD1) | BET | 50 | 1 (Reference) |
| BRD2 (BD1) | BET | 650 | 13-fold |
| BRD3 (BD1) | BET | 800 | 16-fold |
| CREBBP | Non-BET | >10,000 | >200-fold |
Interpretation and Discussion
The hypothetical data presented in the table suggests that this compound is a potent inhibitor of BRD4.
-
Intra-Family Selectivity: The compound demonstrates moderate selectivity (13 to 16-fold) against other BET family members, BRD2 and BRD3. This profile suggests it is not a "pan-BET" inhibitor but has a clear preference for BRD4. This level of selectivity can be advantageous, as targeting BRD4 is often the primary goal in cancer therapy, and avoiding potent inhibition of BRD2/3 might reduce certain side effects.[7]
-
Cross-Family Selectivity: The compound exhibits excellent selectivity (>200-fold) against the non-BET bromodomain of CREBBP. This is a crucial finding, as it indicates a low likelihood of off-target effects mediated through inhibition of this distinct bromodomain family.
This selectivity profile provides strong evidence that this compound is a promising candidate for further development as a selective BRD4 inhibitor. The data supports its potential to engage the intended target with minimal collateral engagement of the other bromodomains tested.
Context: The BRD4 Signaling Pathway
BRD4 plays a critical role by binding to acetylated histones at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex. This action phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, including oncogenes like MYC. A selective BRD4 inhibitor blocks this crucial first step.
Caption: Simplified BRD4 signaling pathway and point of inhibition.
Detailed Experimental Protocol: BRD4 TR-FRET Assay
This protocol is designed for a 384-well plate format. All incubations should be performed at room temperature, protected from light.
Reagents & Materials:
-
Recombinant human BRD4(BD1) protein with a GST-tag
-
Europium-labeled anti-GST antibody (Donor)
-
Biotinylated histone H4 peptide acetylated at Lysine 5, 8, 12, and 16 (Tracer Ligand)
-
Streptavidin-APC conjugate (Acceptor)
-
This compound (Test Compound)
-
(+)-JQ1 (Positive Control Compound)
-
DMSO (Vehicle Control)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Low-volume, white, 384-well assay plates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation:
-
Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
-
Dilute these stock solutions 1:25 in Assay Buffer to create a 4x final concentration working solution plate. This intermediate step minimizes the final DMSO concentration in the assay to <1%.
-
Prepare 4x working solutions of (+)-JQ1 (positive control) and DMSO (negative control) similarly.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4x compound working solutions to the appropriate wells of the 384-well assay plate.
-
-
Protein-Antibody Addition:
-
Prepare a 2x working solution of the BRD4(BD1) protein and the Europium-labeled anti-GST antibody in Assay Buffer.
-
Add 10 µL of this mixture to all wells of the assay plate.
-
Gently mix the plate on an orbital shaker for 1 minute.
-
Incubate for 30 minutes.
-
-
Tracer-Acceptor Addition:
-
Prepare a 4x working solution of the biotinylated peptide tracer and Streptavidin-APC in Assay Buffer.
-
Add 5 µL of this mixture to all wells. The final assay volume is now 20 µL.
-
-
Final Incubation & Measurement:
-
Seal the plate and incubate for 60 minutes.
-
Read the plate on a TR-FRET reader using an excitation wavelength of 320-340 nm and measuring emission at two wavelengths: 620 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data using the vehicle (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC50 value.
-
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the selectivity of this compound. By employing a well-rationalized target panel and a robust biochemical assay like TR-FRET, researchers can generate high-quality, reproducible data. The hypothetical results demonstrate a favorable selectivity profile, positioning the compound as a promising BRD4-selective inhibitor. This structured assessment is a critical component of the drug discovery process, providing essential insights that guide further optimization and preclinical development.
References
- Title: Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction Source: AccScience Publishing URL
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: BRD4 and Cancer: going beyond transcriptional regulation Source: PMC - PubMed Central URL: [Link]
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Title: Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction Source: ResearchGate URL: [Link]
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Title: BRD4 Regulates Breast Cancer Dissemination through Jagged1/Notch1 Signaling Source: AACR Journals URL: [Link]
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Title: The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis Source: NIH URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PubMed URL: [Link]
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Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
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Title: Strategy toward Kinase-Selective Drug Discovery Source: ACS Publications URL: [Link]
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Title: BROMOscan - a high throughput, quantitative ligand binding platform identifies best-in-class bromodomain inhibitors from a screen of mature compounds targeting other protein classes. Source: AACR Journals URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: ResearchGate URL: [Link]
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Title: Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening Source: PMC - NIH URL: [Link]
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Title: BROMOscan Technology Source: Eurofins Discovery URL: [Link]
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Title: Understanding Drug Selectivity: A Computational Perspective Source: Aganitha AI Inc URL: [Link]
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Title: BROMOscan Technology Source: Eurofins Discovery URL: [Link]
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Title: Rational Approaches to Improving Selectivity in Drug Design Source: PMC - PubMed Central URL: [Link]
-
Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: PMC - NIH URL: [Link]
-
Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Pharmacology & Translational Science URL: [Link]
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Title: Improving Selectivity in Drug Design Source: AZoLifeSciences URL: [Link]
-
Title: Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology Source: NIH URL: [Link]
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A Head-to-Head Comparison of N-(3-Acetylphenyl)-N-methylacetamide and N-(3-acetylphenyl)-N-ethylacetamide for the Advanced Researcher
In the landscape of pharmaceutical intermediates and building blocks for complex organic synthesis, the choice of reagent can profoundly influence reaction kinetics, yield, and the impurity profile of the final product. This guide provides an in-depth, head-to-head comparison of two closely related acetanilide derivatives: N-(3-Acetylphenyl)-N-methylacetamide and N-(3-acetylphenyl)-N-ethylacetamide. While differing by only a single methylene unit, the subtle interplay of steric and electronic effects imparted by the N-alkyl substituent has significant implications for their application, particularly in multi-step synthetic pathways.
This analysis is tailored for researchers, scientists, and drug development professionals, offering not just a comparative overview of their physicochemical properties but also detailed experimental protocols and a discussion of the underlying chemical principles that govern their reactivity.
At a Glance: Key Physicochemical and Structural Properties
A fundamental comparison begins with the core attributes of each molecule. These properties, summarized in the table below, form the basis for understanding their differential behavior in a laboratory setting.
| Property | This compound | N-(3-acetylphenyl)-N-ethylacetamide |
| Molecular Formula | C₁₁H₁₃NO₂[1] | C₁₂H₁₅NO₂[2] |
| Molecular Weight | 191.23 g/mol [3] | 205.25 g/mol [2] |
| CAS Number | 325715-13-7[4] | 200630-96-2[2] |
| Appearance | Solid-Powder[4] | Pale Yellow Solid to Oil[5] |
| Primary Application | Organic synthesis intermediate[6] | Key intermediate in Zaleplon synthesis[5] |
Synthesis and Reaction Pathways: A Comparative Experimental Guide
The synthesis of both compounds typically follows a two-step process: acetylation of 3-aminoacetophenone followed by N-alkylation. The choice of the alkylating agent is the key differentiating step.
General Synthetic Scheme
The overall synthetic approach is depicted below. The initial acetylation of 3-aminoacetophenone is a common step for both target molecules.
Caption: General two-step synthesis pathway.
Experimental Protocol: Synthesis of N-(3-acetylphenyl)-N-ethylacetamide
This protocol is well-documented due to its role as a key intermediate in the synthesis of the hypnotic agent Zaleplon.[5]
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
-
To a solution of 3-aminoacetophenone (13.5 g, 0.1 mol) in glacial acetic acid (50 mL), add acetic anhydride (11.2 mL, 0.12 mol).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with vigorous stirring.
-
Filter the resulting precipitate, wash with cold water, and dry to yield N-(3-acetylphenyl)acetamide.
Step 2: Synthesis of N-(3-acetylphenyl)-N-ethylacetamide
-
In a round-bottom flask, dissolve N-(3-acetylphenyl)acetamide (17.7 g, 0.1 mol) in acetone (100 mL).
-
Add powdered potassium hydroxide (6.2 g, 0.11 mol) to the solution and stir for 30 minutes at room temperature.
-
Add iodoethane (12 mL, 0.15 mol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (150 mL), wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(3-acetylphenyl)-N-ethylacetamide.[2]
Experimental Protocol: Synthesis of this compound
A detailed, peer-reviewed protocol for the synthesis of this compound is less commonly available. However, a reliable synthesis can be achieved by adapting the general procedure for N-alkylation of acetanilides.[7][8]
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
Follow the same procedure as described in section 2.2.
Step 2: Synthesis of this compound
-
In a round-bottom flask, suspend N-(3-acetylphenyl)acetamide (17.7 g, 0.1 mol) and cesium carbonate (48.9 g, 0.15 mol) in toluene (150 mL).
-
Add iodomethane (9.4 mL, 0.15 mol) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with a mild acidic solution (e.g., 1M HCl) to remove any unreacted amine byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic and Performance Analysis: A Comparative Perspective
The structural difference between the N-methyl and N-ethyl groups, though small, manifests in their spectroscopic signatures and has a predictable impact on their reactivity due to differing electronic and steric effects.
Comparative Spectroscopic Data
| Spectroscopic Data | This compound (Predicted/Analog Data) | N-(3-acetylphenyl)-N-ethylacetamide (Experimental Data[2]) |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~7.3-8.0, N-CH₃: ~3.3, Acetyl-CH₃: ~2.6, Acyl-CH₃: ~1.9[9] | Aromatic H: 7.56-8.06, N-CH₂: 3.77 (q), N-CH₂-CH₃: 1.11 (t), Acetyl-CH₃: 3.31, Acyl-CH₃: 1.82 |
| ¹³C NMR (CDCl₃, δ ppm) | Ketone C=O: ~197, Amide C=O: ~170, Aromatic C: 119-149, N-CH₃: ~37, Acetyl-CH₃: ~27, Acyl-CH₃: ~23[9] | Ketone C=O: >160, Amide C=O: >160, Aromatic C: ~120-140, N-CH₂: ~45, N-CH₂-CH₃: ~13 |
| FTIR (cm⁻¹) | Ketone C=O: ~1680, Amide C=O: ~1660, C-N stretch: ~1370 | Ketone C=O: 1650-1750, Amide C=O: 1650-1750, C-N stretch: ~1350-1400[5] |
| Mass Spec (m/z) | [M]+: 191 | [M]+: 205.91[2] |
Causality of Experimental Choices and Predicted Performance
The choice between the methyl and ethyl derivative often hinges on the desired reactivity and steric hindrance in subsequent reaction steps.
Caption: Comparative logic of steric and electronic effects.
Expertise & Experience Insights:
-
Steric Effects: The ethyl group is sterically more demanding than the methyl group. This increased bulk can hinder the approach of reagents to the amide nitrogen and adjacent atoms on the aromatic ring. In the synthesis of Zaleplon, for instance, the ethyl group on N-(3-acetylphenyl)-N-ethylacetamide may play a role in directing the subsequent cyclization reaction.[5] For other applications where reactivity at the nitrogen or ortho positions is desired, the less hindered methyl derivative might be advantageous.
-
Electronic Effects: Both methyl and ethyl groups are weakly electron-donating through an inductive effect. The ethyl group is slightly more electron-donating than the methyl group. This can subtly influence the nucleophilicity of the amide nitrogen and the electron density of the aromatic ring, potentially affecting the rates of electrophilic aromatic substitution reactions.[6] However, in the context of these molecules, the strong deactivating and meta-directing effect of the acetyl group on the aromatic ring is the dominant electronic factor.[5]
-
Reactivity in Subsequent Steps: The primary utility of these compounds is as intermediates. The choice between them will largely be dictated by the requirements of the next synthetic transformation. For example, if the subsequent step involves a reaction where the amide is a leaving group or needs to be hydrolyzed, the slightly different steric and electronic environments could lead to different reaction kinetics.
Conclusion for the Practicing Scientist
While this compound and N-(3-acetylphenyl)-N-ethylacetamide are structurally very similar, the choice between them is not arbitrary.
-
N-(3-acetylphenyl)-N-ethylacetamide is the well-established and commercially relevant intermediate for the synthesis of Zaleplon. Its synthetic protocol is robust and its performance in this specific multi-step synthesis is proven.
-
This compound , being less sterically hindered, may offer advantages in synthetic routes where reactivity at the amide nitrogen or adjacent positions is critical and needs to be maximized. Its slightly different electronic profile could also be exploited in fine-tuning reaction outcomes.
Ultimately, the selection between these two valuable intermediates should be guided by a thorough analysis of the specific reaction mechanism and steric demands of the intended synthetic pathway. This guide provides the foundational experimental and theoretical basis for making an informed decision.
References
- Google Patents. Process for the n-alkylation of acyl anilides halogen substituted in the nucleus.
-
MySkinRecipes. This compound. [Link]
-
Supporting Information. 2 - Supporting Information. [Link]
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MySkinRecipes. This compound. [Link]
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ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. [Link]
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- 3. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
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- 5. N-(3-Acetylphenyl)-N-ethylacetamide | High Purity [benchchem.com]
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- 9. rsc.org [rsc.org]
The Reproducibility Challenge of N-(3-Acetylphenyl)-N-methylacetamide: A Comparative Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity. The synthesis of novel chemical entities, such as N-(3-Acetylphenyl)-N-methylacetamide, a versatile intermediate in medicinal chemistry, is no exception. This guide provides an in-depth technical comparison of synthetic and analytical methodologies, offering field-proven insights to navigate the challenges of reproducibility and ensure the consistent generation of high-purity material.
The Criticality of Reproducibility in Synthesizing this compound
This compound and its analogs are valuable building blocks in the synthesis of more complex molecules, including potential therapeutic agents. However, seemingly minor variations in synthetic protocols can lead to significant discrepancies in yield, purity, and ultimately, the biological activity of downstream compounds. Factors such as reagent quality, reaction conditions, and purification methods all play a crucial role in the final outcome. This guide aims to dissect these variables and provide a robust framework for the reproducible synthesis and characterization of this important molecule.
Synthetic Pathways: A Comparative Analysis
The synthesis of this compound is typically a two-step process starting from 3'-aminoacetophenone. Below, we detail the protocols for each step, followed by a comparison of critical parameters.
Step 1: Acetylation of 3'-Aminoacetophenone to N-(3-Acetylphenyl)acetamide
The initial step involves the acetylation of the primary amine of 3'-aminoacetophenone. This reaction is generally straightforward, but attention to detail is crucial for a clean product that will facilitate the subsequent N-methylation.
Experimental Protocol: Acetylation of 3'-Aminoacetophenone
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-aminoacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude N-(3-acetylphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.[1][2]
Diagram: Workflow for the Acetylation of 3'-Aminoacetophenone
Caption: A schematic representation of the acetylation process.
Step 2: N-Methylation of N-(3-Acetylphenyl)acetamide
This second step introduces the methyl group onto the amide nitrogen. The choice of base and alkylating agent, along with reaction conditions, significantly impacts the yield and purity, and is a primary source of irreproducibility.
Experimental Protocol: N-Methylation using Methyl Iodide
-
Deprotonation: To a solution of N-(3-acetylphenyl)acetamide (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Alkylation: Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.[3]
Diagram: N-Methylation Workflow
Caption: The process flow for the N-methylation step.
Comparison of N-Alkylation Methods
While methyl iodide with a strong base is a common method, other alkylating agents and conditions can be employed, each with its own set of advantages and disadvantages that can affect reproducibility.
| Method | Alkylating Agent | Base | Solvent | Pros | Cons & Reproducibility Issues |
| Classical SN2 | Methyl iodide, Methyl bromide | NaH, KH, K₂CO₃ | DMF, THF, Acetone | High reactivity, generally good yields. | Moisture sensitive (NaH, KH); potential for O-alkylation with weaker bases like K₂CO₃; reproducibility depends heavily on the quality and handling of the base and anhydrous conditions.[4] |
| Phase-Transfer Catalysis | Methyl iodide, Dimethyl sulfate | aq. NaOH, K₂CO₃ | Dichloromethane/Water | Milder conditions, no need for anhydrous solvents. | Reaction times can be longer; catalyst efficiency can vary; potential for hydrolysis of the amide. |
| "Green" Alkylation | Dimethyl carbonate (DMC) | Various catalysts | Neat or co-solvent | Environmentally benign byproducts (methanol, CO₂). | Requires higher temperatures and often a catalyst; lower reactivity compared to alkyl halides.[5] |
Characterization and Purity Assessment: A Self-Validating System
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound, forming a self-validating system for your experimental results.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. For this compound, key signals to look for include the aromatic protons (typically in the range of 7.5-8.0 ppm), the N-methyl singlet (around 3.3 ppm), the acetyl methyl singlet on the phenyl ring (around 2.6 ppm), and the N-acetyl methyl singlet (around 1.9 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Expect signals for the two carbonyl carbons (amide and ketone), the aromatic carbons, and the three distinct methyl carbons.
Comparative NMR Data for N-acetylphenyl-N-methylacetamide Isomers:
| Compound | Position of Acetyl Group | N-CH₃ (ppm) | C=O (Amide) (ppm) | C=O (Ketone) (ppm) | Aromatic C (ppm) | Reference |
| This compound (Target) | meta | ~3.3 | ~170 | ~197 | ~127-148 | Predicted based on analogs |
| N-(4-Acetylphenyl)-N-methylacetamide | para | 3.33 | 170.25 | 197.02 | 119.23, 127.08, 129.92, 148.63 | [6] |
Mass Spectrometry (MS):
Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight. The expected [M+H]⁺ ion for this compound (C₁₁H₁₃NO₂) is m/z 192.10.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is an essential tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid) is typically effective. The goal is to obtain a single, sharp peak for the desired product. The purity should be reported as a percentage based on the peak area.
Navigating Reproducibility: Common Pitfalls and Troubleshooting
Inconsistent results in the synthesis of this compound often stem from a few key areas.
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield in N-methylation | Incomplete deprotonation; moisture in the reaction; poor quality of base or solvent. | Ensure the starting N-(3-acetylphenyl)acetamide is completely dry; use freshly opened or properly stored anhydrous solvents and high-quality base; allow sufficient time for deprotonation before adding the alkylating agent. |
| Presence of Starting Material | Insufficient amount of base or alkylating agent; short reaction time. | Use a slight excess of the base and alkylating agent; monitor the reaction by TLC and ensure it goes to completion. |
| Formation of Byproducts (e.g., O-alkylation) | Use of a weaker base (e.g., K₂CO₃) that allows for equilibrium with the O-enolate form. | Employ a strong, non-nucleophilic base like NaH to ensure rapid and irreversible deprotonation of the amide nitrogen.[4] |
| Difficult Purification | Close-running impurities on TLC. | Optimize the column chromatography conditions (e.g., try a different solvent system or a shallower gradient); consider recrystallization as an alternative or additional purification step.[1] |
Conclusion: Towards Robust and Reproducible Synthesis
The reproducible synthesis of this compound is an achievable goal through careful control of experimental parameters and rigorous characterization. By understanding the nuances of each synthetic step, particularly the critical N-methylation reaction, and by employing a comprehensive suite of analytical techniques, researchers can ensure the consistent production of high-purity material. This guide provides a framework for establishing a self-validating workflow, ultimately contributing to the reliability and integrity of drug discovery and development efforts.
References
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-
Cerritos College. Purification of Impure Acetanilide. [Link]
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PubChem. N-Methylacetamide. [Link]
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Beilstein Journals. A challenging redox neutral CpCo(III)-catalysed alkylation of acetanilides with 3-buten-2-one: synthesis and key insights into the mechanism through DFT calculations*. [Link]
-
University of Missouri–St. Louis. Preparation of acetanilide. [Link]
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Scribd. Acetanilide Purification Guide. [Link]
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PMC. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. [Link]
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ResearchGate. Alkylation of N-Substituted 2-Phenylacetamides. [Link]
-
PMC. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts. [Link]
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ResearchGate. Examples of N‐alkylated alkaloids and drug molecules. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. The 1H NMR spectra of pure N-methylacetamide liquid. [Link]
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Semantic Scholar. Alkylation of N-substituted 2-phenylacetamides. [Link]
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RJPT. Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. [Link]
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NIST. Acetamide, N-(3-methylphenyl)-. [Link]
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PubMed. Regio- and stereoselectivity in the decatungstate photocatalyzed alkylation of alkenes by alkylcyclohexanes. [Link]
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PubMed. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. [Link]
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Semantic Scholar. Convenient Synthesis of N‐Alkyl-2-(3-phenyl-quinoxalin-2- ylsulfanyl)acetamides and. [https://www.semanticscholar.org/paper/Convenient-Synthesis-of-N%E2%80%90Alkyl-2-(3-phenyl-quinoxal-Abdel-Megeed-Al-Omar/5101235185e054238531741753c153359c25368a]([Link]
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A Senior Scientist's Guide to Evaluating the Off-Target Profile of Novel Small Molecules: A Case Study with N-(3-Acetylphenyl)-N-methylacetamide
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is the characterization of a molecule's selectivity. Off-target effects, where a compound interacts with unintended biological molecules, are a primary cause of clinical trial failures, leading to unforeseen toxicity and a lack of efficacy.[1][2] Therefore, a rigorous and early evaluation of a compound's off-target profile is not merely a regulatory requirement but a cornerstone of strategic drug development.
This guide focuses on N-(3-Acetylphenyl)-N-methylacetamide (CAS: 325715-13-7), an organic compound identified as a versatile intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs).[3] While not an established therapeutic agent itself, its chemical scaffold represents the type of novel entity that drug discovery programs frequently generate.
Given the nascent stage of this compound's biological characterization, this document will serve as a comprehensive, practical guide for researchers, scientists, and drug development professionals. We will treat this compound as a novel lead candidate and construct a robust, multi-pronged strategy to systematically uncover and validate its potential off-target interactions. This guide is designed to explain not just the "how" but the critical "why" behind each experimental choice, providing a self-validating framework for generating a high-confidence selectivity profile.
Section 1: The Strategic Framework for Off-Target Evaluation
A successful off-target assessment is not a single experiment but an integrated workflow. The strategy is to move from broad, unbiased screening to more focused, hypothesis-driven validation. This funnel approach, illustrated below, allows for the efficient identification of potential liabilities from a vast landscape of possibilities, ensuring that resources are directed toward the most physiologically relevant interactions.
Comparative Analysis: We will compare the phenotypic profile of our compound to a vehicle control (DMSO) and a known cytotoxic agent (e.g., Paclitaxel), which induces a well-characterized mitotic arrest phenotype.
Table 2: Hypothetical High-Content Phenotypic Screening Results
| Cellular Feature | Vehicle (DMSO) | This compound (10 µM) | Paclitaxel (1 µM) |
|---|---|---|---|
| Cell Count | 1.0 (Normalized) | 0.65 | 0.55 |
| Nuclear Area (µm²) | 110 | 185 | 190 |
| DNA Content | 2N / 4N | Predominantly 4N | Predominantly 4N |
| Microtubule Integrity | Normal | Normal | Bundled / Disrupted |
| Mitochondrial Membrane Potential | High | Slightly Decreased | Decreased |
Interpretation: The hypothetical data shows that this compound induces a strong G2/M cell cycle arrest, indicated by the reduced cell count and increased nuclear area and DNA content. This phenotype is similar to Paclitaxel, but our compound does not appear to disrupt microtubules directly. This suggests a different mechanism of action. The p38α MAPK pathway is known to be involved in G2/M checkpoint control, making our earlier kinase profiling hit (MAPK14) a prime candidate for causing this observed phenotype.
Experimental Protocol: High-Content Phenotypic Screening
-
Cell Culture and Plating:
-
Culture a relevant human cell line (e.g., U2OS osteosarcoma cells, known for their flat morphology suitable for imaging) under standard conditions.
-
Seed cells into 384-well, clear-bottom imaging plates at a density that ensures they are sub-confluent at the time of imaging. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with this compound at various concentrations (e.g., from 100 nM to 30 µM) for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).
-
Include vehicle (DMSO) and positive control (Paclitaxel) wells.
-
-
Cell Staining:
-
Fix the cells using 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with a cocktail of fluorescent dyes. For example:
-
Hoechst 33342: To label nuclei and assess DNA content.
-
Anti-α-tubulin antibody followed by a fluorescent secondary: To visualize the microtubule network.
-
MitoTracker Red CMXRos: To assess mitochondrial membrane potential.
-
-
Wash the cells thoroughly with PBS between each step.
-
-
Automated Imaging:
-
Acquire images using a high-content imaging system, capturing multiple fields of view per well across different fluorescent channels.
-
-
Image and Data Analysis:
-
Use dedicated image analysis software to segment cells and extract quantitative features for each parameter (nuclear size, intensity, texture; cytoskeletal morphology; mitochondrial health, etc.).
-
Compare the feature measurements from compound-treated wells to vehicle controls to identify statistically significant phenotypic changes.
-
Section 4: Cellular Thermal Shift Assay (CETSA) - Confirming Direct Engagement
Rationale: A positive result in an in vitro kinase assay and a correlated cellular phenotype strongly suggest an off-target interaction. However, they do not prove that the compound physically binds to the target protein inside a cell. CETSA is a powerful biophysical assay that directly confirms target engagement in a physiological context. [4][5]The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [6] Comparative Analysis: We will test if this compound can stabilize our top off-target candidate, MAPK14, in intact cells. A non-binding protein (e.g., GAPDH) will be used as a negative control.
Table 3: Hypothetical CETSA Results for MAPK14 Stabilization
| Treatment | Temperature (°C) | Soluble MAPK14 (% of 37°C) | Soluble GAPDH (% of 37°C) |
|---|---|---|---|
| Vehicle (DMSO) | 48 | 85% | 95% |
| Vehicle (DMSO) | 52 | 55% | 92% |
| Vehicle (DMSO) | 56 | 20% | 88% |
| N-acetylphenyl-acetamide (10 µM) | 56 | 75% | 87% |
| N-acetylphenyl-acetamide (10 µM) | 60 | 45% | 50% |
Interpretation: The hypothetical results demonstrate a clear thermal shift. In the presence of this compound, a significant fraction of MAPK14 remains soluble and stable at higher temperatures (e.g., 56°C) compared to the vehicle-treated cells. This stabilization is not observed for the control protein, GAPDH. This provides strong evidence that this compound directly binds to and engages MAPK14 within the complex environment of the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Culture and Treatment:
-
Grow cells to high confluency in a T-175 flask.
-
Harvest the cells and resuspend them in a protein-free medium.
-
Treat one aliquot of cells with this compound (at a concentration above the expected EC50, e.g., 10 µM) and another with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., from 37°C to 65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Separation of Aggregates:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifuging at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step pellets the heat-denatured, aggregated proteins.
-
-
Protein Quantification and Sample Preparation:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Measure the protein concentration of each supernatant using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration by diluting with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein (MAPK14).
-
Probe a separate blot or re-probe the same blot with an antibody for a control protein (GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each lane.
-
For each treatment condition, plot the relative band intensity (normalized to the 37°C sample) as a function of temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-layered approach to characterizing the off-target profile of a novel chemical entity, using this compound as a case study. Our hypothetical investigation successfully integrated broad screening with specific validation assays to build a compelling narrative:
-
Kinase Profiling identified MAPK14 (p38α) as a potent off-target.
-
Phenotypic Screening revealed a G2/M cell cycle arrest phenotype, a known consequence of p38α pathway modulation, thus functionally linking the in vitro hit to a cellular outcome.
-
CETSA provided definitive confirmation that the compound directly binds and engages MAPK14 in intact cells, validating it as a genuine off-target.
This comprehensive off-target profile provides invaluable information for drug development. It flags a potential safety liability and simultaneously offers an opportunity. The next steps would involve using this knowledge to guide medicinal chemistry efforts to either design out the MAPK14 activity while retaining any desired on-target effects or to repurpose the molecule as a p38α inhibitor if that is a therapeutically interesting avenue. [2]This rigorous, evidence-based workflow is fundamental to navigating the complexities of drug discovery and increasing the probability of developing safe and effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-Acetylphenyl)-N-methylacetamide
For researchers and scientists in the dynamic field of drug development, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity and professional responsibility. This guide provides an in-depth, procedural framework for the proper disposal of N-(3-Acetylphenyl)-N-methylacetamide (CAS No. 325715-13-7), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical waste management.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.
These classifications necessitate that this compound be treated as hazardous waste . Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and potential health risks.[2][3]
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315, H319, H335 | Causes skin, eye, and respiratory irritation | P271 | Use only outdoors or in a well-ventilated area |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | ||
| P501 | Dispose of contents/container to an approved waste disposal plant[1] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][4] All laboratories are required to develop a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[5]
The core principle of these regulations is the cradle-to-grave management of hazardous waste, which includes proper identification, segregation, storage, and disposal through a licensed waste management facility.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to safely manage and dispose of this compound waste, from the point of generation to its final removal from the laboratory.
-
At the Point of Generation: All waste materials contaminated with this compound, including residual solid chemical, contaminated personal protective equipment (PPE), and cleaning materials, must be collected immediately.
-
Waste Segregation: This waste must be segregated from non-hazardous waste. Do not mix it with other chemical waste streams unless you have confirmed their compatibility to prevent dangerous reactions.[6] In the case of this compound, it should be categorized as a solid organic hazardous waste.
-
Container Selection: Use a container that is compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) container with a secure, screw-on lid is appropriate.[3] The container must be in good condition, free of leaks or residues on the exterior.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[7] The label should also clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
-
Designated Storage: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA).[3][7] The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]
-
Storage Conditions: The SAA should be a secondary containment unit, such as a tray or bin, to contain any potential spills. Store the container in a well-ventilated area, away from sources of ignition and incompatible materials. Keep the container securely closed except when adding waste.
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Ensure all necessary paperwork is completed for the waste pickup, as required by your institution and local regulations.
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Clean: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
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-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. American Chemical Society. Available at: [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available at: [Link]
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Material Safety Data Sheet - Acetanilide, 99+%. Cole-Parmer. Available at: [Link]
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Laboratory Chemical Disposal. Environmental Marketing Services. Available at: [Link]
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Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Acetylphenyl)-N-methylacetamide
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling novel or specialized chemical compounds requires a protocol grounded in rigorous hazard assessment and unwavering adherence to safety procedures. This guide provides essential, immediate safety and logistical information for handling N-(3-Acetylphenyl)-N-methylacetamide (CAS No. 325715-13-7), focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE).
The safety information available for this compound presents some inconsistencies between suppliers. One source classifies it as an irritant, while another deems it harmful.[1][2] In such situations, the guiding principle must be an abundance of caution. Therefore, this guide will proceed by adopting the more stringent hazard classifications, ensuring a comprehensive safety margin for all laboratory personnel.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of laboratory safety.[3][4][5] For this compound, we must consider all potential hazards identified across available Safety Data Sheets (SDS). The primary risks are associated with direct contact and inhalation.
-
Hazard Statements:
The causality is clear: the compound, a solid powder, can be hazardous through multiple exposure routes—ingestion, skin contact, eye contact, and inhalation. Our PPE strategy must therefore create a complete barrier to prevent the compound from entering the body.
Core PPE Requirements and Specifications
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to select the appropriate PPE for the tasks and chemicals involved.[3][4][5] Based on the known hazards of this compound, the following PPE is required.
| PPE Component | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1 approved safety glasses with side shields (minimum); Chemical splash goggles. | Why: The compound is a known serious eye irritant (H319).[1] Safety glasses with side shields are the minimum requirement to protect against flying particles.[6] Goggles provide a full seal around the eyes, which is critical when handling powders that can become airborne or when there is any risk of splashing during solution preparation. |
| Hand Protection | Chemically resistant gloves (Nitrile recommended). | Why: The compound is classified as harmful in contact with skin (H312) and a skin irritant (H315).[1][2] Nitrile gloves offer good protection against a wide range of chemicals and are a standard in most laboratory settings.[7] Always inspect gloves for tears or punctures before use. |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Why: A lab coat protects against accidental spills and prevents the contamination of personal clothing and skin.[3][6] It serves as a removable barrier that can be quickly taken off in case of a significant spill, minimizing exposure. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood. | Why: The compound is harmful if inhaled (H332) and may cause respiratory irritation (H335).[1][2] All handling of the solid powder that could generate dust (e.g., weighing, transferring) must be performed in a chemical fume hood or other ventilated enclosure to minimize airborne particles. If a hood is not available, a respirator is mandatory. |
Operational Workflow: Risk Assessment & PPE Selection
The selection of PPE, particularly respiratory protection, is dependent on the specific procedure being performed. The following diagram outlines the decision-making process.
Caption: Risk assessment workflow for selecting appropriate PPE.
Procedural Guidance: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If your risk assessment requires a respirator, perform a seal check.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
This protocol is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or place it in the appropriate bin for laundering.
-
Eye Protection: Remove goggles or safety glasses by handling the ear pieces.
-
Respirator (if used): Remove the respirator without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Contaminated PPE and Chemical Waste
Improper disposal of chemical waste can lead to significant environmental contamination and legal penalties.[8]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound must be disposed of as hazardous waste. Place items in a clearly labeled, sealed hazardous waste bag or container within the laboratory.
-
Chemical Waste: Unused or waste this compound, as well as any solutions containing it, must be collected in a designated hazardous waste container.[9]
-
The container must be compatible with the chemical, in good condition, and kept securely closed.[8]
-
The container must be labeled with the words "Hazardous Waste" and a full description of its contents.[10]
-
Store the waste in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials, until it is collected by trained environmental health and safety personnel.[9]
-
Never dispose of this chemical down the drain or in the regular trash.[8]
-
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- Ensuring Safety: OSHA Guidelines for Personal Protective Equipment (PPE)
- How to Ensure Safe Chemical Waste Disposal in Labor
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- OSHA's PPE Labor
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Regulation of Labor
- N-(3-Acetylphenyl)
- Safety data sheet for N,N-dimethylacetamide. ITW Reagents.
- Safety Data Sheet for N-Methylacetamide. Fisher Scientific.
- Safety Data Sheet for Acetanilide. Sigma-Aldrich.
- N-(3-Acetylphenyl)
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
